Shp2-IN-26
Description
Properties
Molecular Formula |
C20H22Cl2N6OS |
|---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
(3S,4S)-8-[3-(2,3-dichlorophenyl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C20H22Cl2N6OS/c1-11-17(23)20(10-29-11)5-7-28(8-6-20)14-9-24-16-18(25-14)26-27-19(16)30-13-4-2-3-12(21)15(13)22/h2-4,9,11,17H,5-8,10,23H2,1H3,(H,25,26,27)/t11-,17+/m0/s1 |
InChI Key |
PTODQOKWRFFFFB-APPDUMDISA-N |
Isomeric SMILES |
C[C@H]1[C@H](C2(CCN(CC2)C3=CN=C4C(=N3)NN=C4SC5=C(C(=CC=C5)Cl)Cl)CO1)N |
Canonical SMILES |
CC1C(C2(CCN(CC2)C3=CN=C4C(=N3)NN=C4SC5=C(C(=CC=C5)Cl)Cl)CO1)N |
Origin of Product |
United States |
Foundational & Exploratory
Shp2-IN-26: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Shp2-IN-26 is a potent and highly selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). As a critical node in multiple receptor tyrosine kinase (RTK) signaling pathways, SHP2 has emerged as a key target in oncology. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its impact on SHP2 conformation, downstream signaling, and its cellular effects. Detailed experimental protocols for the characterization of this compound and similar allosteric inhibitors are provided, alongside a summary of its quantitative biochemical and cellular activities.
Introduction to SHP2 as a Therapeutic Target
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in regulating cell growth, differentiation, and survival. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, acting downstream of various RTKs. In its basal state, SHP2 is maintained in an auto-inhibited conformation, where the N-terminal SH2 domain blocks the catalytic site of the phosphatase domain. Upon activation by binding to phosphotyrosine residues on upstream signaling partners, SHP2 undergoes a conformational change, exposing its active site and enabling it to dephosphorylate its substrates, leading to the activation of downstream pathways, most notably the RAS-MAPK pathway. Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.
Mechanism of Action of this compound
This compound is an allosteric inhibitor that targets a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains of SHP2. Unlike orthosteric inhibitors that compete with substrates at the active site, this compound stabilizes the auto-inhibited conformation of SHP2. By binding to this allosteric site, this compound locks the N-SH2 domain in a position that occludes the PTP catalytic site, preventing the conformational change required for SHP2 activation. This mechanism of action confers high selectivity for SHP2 over other protein tyrosine phosphatases.
The inhibition of SHP2 by this compound leads to the suppression of downstream signaling pathways that are dependent on SHP2 activity. A primary consequence is the inhibition of the RAS-MAPK pathway, which is frequently hyperactivated in cancer. This is observed through a reduction in the phosphorylation of key downstream effectors, Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (AKT).
Signaling Pathway Diagram
Caption: SHP2 Signaling Pathway and Inhibition by this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 3.2 nM | - | Biochemical Assay | [1] |
| Effect | Inhibition of pERK and pAKT | NCI-H358 | Cellular Assay | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of allosteric SHP2 inhibitors are provided below. These are representative protocols and may require optimization for specific experimental conditions.
SHP2 Biochemical Assay (Fluorescence-based)
This protocol is for determining the in vitro potency of SHP2 inhibitors.
Materials:
-
Recombinant full-length SHP2 protein
-
SHP2 activating phosphopeptide (e.g., dually phosphorylated IRS-1 peptide)
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay Buffer: 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT
-
This compound or other test compounds
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution of SHP2 protein and the activating peptide to each well.
-
Incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for compound binding and SHP2 activation.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation: 340 nm, Emission: 450 nm).
-
Calculate the initial reaction rates and determine the IC50 value by fitting the dose-response curve.
Western Blot for pERK and pAKT Inhibition
This protocol assesses the cellular activity of SHP2 inhibitors by measuring the phosphorylation status of downstream effectors.
Materials:
-
NCI-H358 cells or other suitable cell line
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pERK1/2, anti-ERK1/2, anti-pAKT, anti-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of pERK and pAKT to total ERK and AKT, respectively.
Experimental Workflow Diagram
Caption: Workflow for Biochemical and Cellular Characterization.
Conclusion
This compound is a potent allosteric inhibitor of SHP2 that effectively suppresses downstream RAS-MAPK signaling. Its mechanism of action, which involves the stabilization of the auto-inhibited conformation of SHP2, provides a basis for its high selectivity and therapeutic potential. The experimental protocols detailed in this guide offer a framework for the further investigation of this compound and the discovery of novel SHP2 inhibitors. Future research should focus on elucidating the precise binding interactions of this compound through structural studies and expanding the evaluation of its efficacy in preclinical cancer models.
References
Shp2-IN-26: A Technical Guide to a High-Potency Allosteric SHP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Src Homology region 2 domain-containing Phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. As a key downstream mediator for multiple receptor tyrosine kinases (RTKs), SHP2 is integral to the activation of the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which govern cell proliferation, survival, and differentiation.[1][2][3] Gain-of-function mutations and overexpression of SHP2 are implicated in various developmental disorders, such as Noonan syndrome, and are oncogenic drivers in a multitude of human cancers, including leukemia, lung, and breast cancer.[4][5] This has positioned SHP2 as a compelling therapeutic target. Shp2-IN-26 is a highly selective, potent, allosteric inhibitor of SHP2. This document provides a comprehensive technical overview of its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.
Mechanism of Allosteric Inhibition
SHP2 activity is regulated by a conformational switch. In its basal state, the N-terminal SH2 domain folds back to block the catalytic site of the protein tyrosine phosphatase (PTP) domain, rendering the enzyme in a closed, auto-inhibited conformation.[2][6] Upon activation by upstream signaling, SHP2 binds to phosphotyrosine residues on RTKs or adaptor proteins, which induces a conformational change to an open, active state, unmasking the PTP domain.[7]
Allosteric inhibitors like this compound operate by binding to a tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.[7][8] This binding acts like a "molecular glue," stabilizing the auto-inhibited, inactive conformation of SHP2.[6][9] By locking the enzyme in this closed state, the inhibitor prevents the conformational changes required for its activation, thereby blocking its phosphatase activity and downstream signaling.[10]
SHP2 Signaling Pathways
SHP2 is a critical node downstream of activated RTKs. Its inhibition by molecules like this compound profoundly impacts oncogenic signaling, primarily by attenuating the RAS-MAPK pathway. Upon RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK. This pathway is a central driver of tumor cell proliferation and survival. This compound has been shown to inhibit the phosphorylation of both ERK and AKT, indicating its impact on these crucial survival pathways.[11]
Quantitative Data Summary
This compound demonstrates potent inhibition of SHP2 in biochemical assays. The table below summarizes its activity and provides a comparison with other well-characterized allosteric SHP2 inhibitors.
| Compound | Target | Assay Type | IC₅₀ (nM) | Cell Line | Cellular Effect | Reference |
| This compound | SHP2 | Biochemical | 3.2 | NCI-H358 | Inhibits p-ERK and p-AKT | [11] |
| SHP099 | SHP2 | Biochemical | 70 | KYSE-520, MV4-11 | Inhibits RAS-ERK signaling | [12] |
| RMC-4630 (Vociprotafib) | SHP2 | Biochemical | N/A | Various | Blocks RAS-RAF-MEK-ERK signaling | [12] |
| PF-07284892 (ARRY-558) | SHP2 | Biochemical | 21 | N/A | Decreases p-ERK expression | [12] |
N/A: Data not available in the provided search results.
Experimental Protocols & Methodologies
The following protocols are standard methodologies for the characterization of SHP2 allosteric inhibitors like this compound.
Biochemical Phosphatase Activity Assay
This assay quantifies the direct inhibitory effect of a compound on SHP2 enzymatic activity.
-
Principle : The catalytic activity of SHP2 is monitored using a surrogate fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[13] In its basal state, full-length SHP2 is auto-inhibited. A dually phosphorylated peptide, often derived from IRS-1, is used as an allosteric activator to induce the active conformation.[13] The inhibitor's potency is determined by measuring the reduction in fluorescence generated from the dephosphorylation of DiFMUP.
-
Protocol Outline :
-
Reagents : Assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT), recombinant full-length SHP2 protein, activating phosphopeptide, DiFMUP substrate, and test compound (e.g., this compound).
-
Procedure : a. Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer. b. In a 384-well black plate, add the SHP2 enzyme and the activating phosphopeptide. Incubate to allow for activation. c. Add the diluted test compound to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the DiFMUP substrate. e. Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 450 nm) over time using a plate reader.
-
Data Analysis : Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Target Engagement Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) confirms that the inhibitor binds to SHP2 within intact cells.[1][14]
-
Principle : Ligand binding typically increases the thermal stability of a target protein. In CETSA, cells are treated with the inhibitor, heated to denature proteins, and then lysed. The amount of soluble, non-denatured SHP2 remaining is quantified, usually by Western blot or an enzyme fragment complementation (EFC) assay.[1][15] An increase in the amount of soluble SHP2 at elevated temperatures in the presence of the inhibitor indicates target engagement.
-
Protocol Outline :
-
Cell Culture and Treatment : Culture a suitable cell line (e.g., HEK293T overexpressing SHP2) and treat with the test compound or vehicle (DMSO) for 1 hour.[16]
-
Thermal Challenge : Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes in a thermocycler, followed by a cooling step.[16]
-
Lysis and Fractionation : Lyse the cells (e.g., by freeze-thaw cycles or lysis buffer) and separate the soluble fraction from the precipitated protein aggregates by centrifugation.
-
Detection :
-
Western Blot : Analyze the supernatant for SHP2 protein levels using a specific antibody.
-
EFC-based Assay : For higher throughput, use cells expressing SHP2 fused to a small enzyme fragment (e.g., β-gal). After lysis, add the complementing larger enzyme fragment and a chemiluminescent substrate. The signal is proportional to the amount of soluble SHP2.[1]
-
-
Data Analysis : Plot the amount of soluble SHP2 against temperature to generate a melting curve. A shift in the melting temperature (Tm) to the right in the presence of the inhibitor confirms target engagement.[15]
-
Cellular Pathway Inhibition (p-ERK Western Blot)
This assay verifies that target engagement leads to the intended downstream biological effect, i.e., inhibition of the MAPK pathway.
-
Principle : The phosphorylation of ERK (p-ERK) is a key downstream marker of SHP2 activity. A reduction in the p-ERK/total ERK ratio upon inhibitor treatment demonstrates effective pathway modulation.[17]
-
Protocol Outline :
-
Cell Culture and Treatment : Plate cancer cells known to have active RAS-MAPK signaling (e.g., KYSE-520, NCI-H358).[11] Starve the cells if necessary and then stimulate with a growth factor (e.g., EGF) to robustly activate the pathway. Treat cells with various concentrations of the inhibitor for a specified time (e.g., 2-24 hours).[17]
-
Lysis : Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot : a. Separate equal amounts of protein lysate by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. b. Block the membrane (e.g., with 5% BSA or milk in TBST). c. Incubate overnight with primary antibodies against p-ERK (T202/Y204), total ERK, and a loading control (e.g., GAPDH or Actin).[18] d. Wash and incubate with HRP-conjugated secondary antibodies. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis : Quantify band intensities using densitometry software. Normalize p-ERK and total ERK signals to the loading control. A dose-dependent decrease in the p-ERK/total ERK ratio indicates pathway inhibition.
-
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Principle : Human cancer cells are implanted subcutaneously in immunocompromised mice. Once tumors are established, mice are treated with the inhibitor, and tumor growth is monitored over time.[19]
-
Protocol Outline :
-
Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ KYSE-520 cells) into the flank of immunodeficient mice (e.g., NSG or BALB/c nude).[19][20]
-
Tumor Growth and Randomization : Monitor tumor growth using caliper measurements. When tumors reach a specified volume (e.g., 150-250 mm³), randomize the mice into vehicle control and treatment groups.[21]
-
Dosing : Administer the test compound (formulated in an appropriate vehicle) via a relevant route (e.g., oral gavage or intraperitoneal injection) at a defined dose and schedule (e.g., daily).[19][20]
-
Monitoring : Measure tumor volumes and body weights regularly (e.g., 2-3 times per week). Monitor for any signs of toxicity.[18]
-
Endpoint : At the end of the study (based on tumor size limits or a pre-defined duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic Western blotting for p-ERK).[19]
-
Data Analysis : Compare the tumor growth curves between the vehicle and treated groups. Calculate metrics such as tumor growth inhibition (TGI). Statistical analysis (e.g., one-way ANOVA) is used to determine significance.[21]
-
Conclusion
This compound is a potent and selective allosteric inhibitor of SHP2 phosphatase. By stabilizing the auto-inhibited conformation of the enzyme, it effectively blocks downstream signaling through critical oncogenic pathways like RAS-MAPK and PI3K-AKT. The high potency demonstrated in biochemical assays, coupled with its cellular activity, makes this compound a valuable tool for cancer research and a promising candidate for further preclinical and clinical development. The methodologies outlined in this guide provide a robust framework for its comprehensive evaluation as a potential therapeutic agent.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11-Associated Malignancies | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 5. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Dual Allosteric Inhibition of SHP2 Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2 (Journal Article) | OSTI.GOV [osti.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic Suppression of FAK-AKT Signaling Overcomes Resistance to SHP2 Inhibition in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Unveiling the Biological Activity of Shp2-IN-26: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2-IN-26, also known as PB17-026-01, is a highly selective, potent, and orally bioavailable allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-AKT, and other signaling pathways, making it a compelling target in oncology. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, biochemical and cellular activities, and relevant experimental protocols.
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a "tunnel-like" pocket formed at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes the auto-inhibited conformation of the enzyme, preventing the conformational changes necessary for its activation. By locking SHP2 in this inactive state, this compound effectively blocks its phosphatase activity and downstream signaling.
The Allosteric SHP2 Inhibitor, Shp2-IN-26, Potently Modulates PI3K/AKT Signaling: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the allosteric SHP2 inhibitor, Shp2-IN-26 (also known as Compound 4b), with a specific focus on its mechanism of action and its effect on the PI3K/AKT signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.
Abstract
This compound is a highly selective and potent allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). Emerging research demonstrates its significant anti-proliferative activity in various cancer cell lines, which is, in part, attributed to its ability to modulate key downstream signaling pathways, including the PI3K/AKT cascade. This guide summarizes the available quantitative data, details the experimental protocols used to ascertain these findings, and provides visual representations of the signaling pathways and experimental workflows.
Introduction to SHP2 and the PI3K/AKT Pathway
The SHP2 protein, encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cellular signaling. It is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, including the Ras-MAPK and PI3K-AKT cascades, which are central to cell proliferation, survival, and differentiation. Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers.
The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Upon activation by upstream signals, such as those from RTKs, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a multitude of downstream targets to exert its cellular effects. The interplay between SHP2 and the PI3K/AKT pathway is complex and can be context-dependent, with SHP2 capable of both positively and negatively regulating this pathway.
This compound: A Potent Allosteric Inhibitor of SHP2
This compound is a 1H-pyrazolo[3,4-b]pyrazine derivative identified as a highly selective allosteric inhibitor of SHP2.[1][2][3] It binds to a tunnel-like allosteric site on the SHP2 protein, stabilizing it in an auto-inhibited conformation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study "Discovery of 1H-pyrazolo[3,4-b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer".
Table 1: In Vitro Enzymatic Inhibition of SHP2
| Compound | Target | IC₅₀ (nM) |
| This compound (Compound 4b) | Full-length SHP2 | 3.2 |
| IACS-13909 (Positive Control) | Full-length SHP2 | 56.8 |
| SHP099 (Positive Control) | Full-length SHP2 | 87.8 |
Data sourced from Xu et al., Journal of Biomolecular Structure and Dynamics, 2024.[1]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC₅₀ (µM) |
| NCI-H358 | Non-small cell lung cancer | KRAS G12C | 0.58 |
| A549 | Non-small cell lung cancer | KRAS G12S | 5.36 |
| MDA-MB-231 | Breast cancer | BRAF G464V | 5.88 |
| MDA-MB-468 | Breast cancer | PIK3CA H1047R | 4.35 |
Data sourced from Xu et al., Journal of Biomolecular Structure and Dynamics, 2024.[1]
Effect on PI3K/AKT Signaling
This compound has been demonstrated to modulate the PI3K/AKT signaling pathway. Western blot analysis in NCI-H358 non-small cell lung cancer cells showed that treatment with this compound markedly downregulated the phosphorylation levels of both ERK and AKT.[2][3]
Signaling Pathway Diagram
Caption: SHP2-PI3K/AKT Signaling Pathway Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the descriptions provided in the primary literature.
In Vitro SHP2 Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of SHP2.
Experimental Workflow Diagram:
Caption: Workflow for the in vitro SHP2 enzymatic assay.
Methodology:
-
Reagents: Full-length SHP2 protein, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as the substrate, test compounds (including this compound), and assay buffer.
-
Procedure:
-
Test compounds at various concentrations are dispensed into a 384-well plate.
-
Full-length SHP2 enzyme is added to each well.
-
The plate is incubated at room temperature to allow for compound binding to the enzyme.
-
The enzymatic reaction is initiated by the addition of the DiFMUP substrate.
-
Fluorescence intensity is measured kinetically using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
The rate of the reaction is determined, and the concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated.
-
Cell Viability Assay (CCK-8)
This assay determines the effect of a compound on the proliferation and viability of cancer cells.
Experimental Workflow Diagram:
Caption: Workflow for the CCK-8 cell viability assay.
Methodology:
-
Cell Seeding: Cancer cells (e.g., NCI-H358, A549, MDA-MB-231, MDA-MB-468) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
CCK-8 Addition: Cell Counting Kit-8 (CCK-8) reagent is added to each well. The viable cells reduce the WST-8 tetrazolium salt in the CCK-8 reagent to a formazan dye.
-
Incubation: The plates are incubated for a short period (e.g., 1-4 hours) to allow for color development.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan dye generated is directly proportional to the number of living cells.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Western Blot Analysis of p-AKT and p-ERK
This technique is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated (activated) forms of AKT and ERK, in cell lysates.
Experimental Workflow Diagram:
Caption: Workflow for Western blot analysis.
Methodology:
-
Cell Treatment and Lysis: NCI-H358 cells are treated with different concentrations of this compound for a specified time. The cells are then lysed to release the proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a method such as the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., rabbit anti-p-AKT (Ser473), rabbit anti-p-ERK1/2 (Thr202/Tyr204), as well as antibodies for total AKT, total ERK, and a loading control like GAPDH or β-actin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the resulting light signal is captured on X-ray film or with a digital imaging system.
-
Analysis: The intensity of the bands corresponding to the proteins of interest is quantified and normalized to the loading control to determine the relative changes in protein phosphorylation.
Conclusion
This compound is a potent and selective allosteric inhibitor of SHP2 that demonstrates significant anti-proliferative effects in cancer cells. A key mechanism underlying its activity is the downregulation of the PI3K/AKT signaling pathway, in addition to the Ras-MAPK pathway. The data and protocols presented in this guide provide a comprehensive technical resource for researchers investigating the therapeutic potential of SHP2 inhibition and its impact on oncogenic signaling cascades. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its clinical potential.
References
Shp2-IN-26: A Technical Guide to a Potent Allosteric SHP2 Inhibitor in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, proliferation, and differentiation. As a key signaling node downstream of multiple receptor tyrosine kinases (RTKs), SHP2 is a central regulator of the RAS-RAF-MEK-ERK and PI3K-AKT pathways, among others. Its dysregulation through activating mutations or overexpression is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. Shp2-IN-26 is a highly potent and selective allosteric inhibitor of SHP2 that has emerged as a valuable tool in cancer research. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and its relationship to next-generation SHP2-targeting compounds.
Core Concepts: SHP2 Function and Dysregulation in Cancer
SHP2 acts as a signal amplifier downstream of RTKs. In its inactive state, the N-terminal SH2 domain of SHP2 binds to its own protein tyrosine phosphatase (PTP) domain, leading to auto-inhibition. Upon RTK activation, SHP2 is recruited to phosphorylated tyrosine residues on the receptor or associated adaptor proteins via its SH2 domains. This binding event induces a conformational change that releases the auto-inhibition and activates the PTP domain. Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of downstream signaling cascades, most notably the RAS-MAPK pathway.
In cancer, gain-of-function mutations in PTPN11 or overexpression of SHP2 can lead to constitutive activation of these downstream pathways, promoting uncontrolled cell proliferation and survival. Consequently, inhibiting SHP2 has become a promising therapeutic strategy for a wide range of solid tumors and hematological malignancies.
This compound: A Potent Allosteric Inhibitor
This compound is a small molecule compound identified as a highly selective allosteric inhibitor of SHP2.[1] Unlike orthosteric inhibitors that target the catalytic site, allosteric inhibitors like this compound bind to a different site on the enzyme, stabilizing the auto-inhibited conformation. This mode of action offers the potential for greater selectivity and improved pharmacological properties.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| IC50 | 3.2 nM | SHP2 Enzymatic Assay | [1] |
| Cellular Activity | Inhibition of p-ERK and p-AKT | NCI-H358 cells | [1] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the phosphatase activity of SHP2, thereby dampening the signal transduction through key oncogenic pathways.
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of SHP2 inhibitors like this compound.
SHP2 Enzymatic Assay (IC50 Determination)
This assay quantifies the enzymatic activity of SHP2 and the inhibitory effect of compounds.
Materials:
-
Recombinant human SHP2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
This compound or other test compounds
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.
-
In a 96-well plate, add the diluted compound to the wells.
-
Add recombinant SHP2 protein to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission) over time.
-
Calculate the rate of the enzymatic reaction.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., NCI-H358)
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Phospho-ERK and Phospho-AKT
This technique is used to detect the levels of phosphorylated (activated) forms of key downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-SHP2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH) and total protein levels.
From Inhibitor to Degrader: The Emergence of SHP2-D26
While potent allosteric inhibitors like this compound have shown promise, the field of targeted therapy is continually evolving. One of the latest advancements is the development of PROteolysis TArgeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein rather than simply inhibiting it.
This compound is conceptually linked to the development of SHP2-targeting PROTACs, such as SHP2-D26. A related compound, Shp2-IN-43, serves as a ligand for SHP2 in the synthesis of SHP2-D26.[1] SHP2-D26 is a potent and effective SHP2 degrader that has demonstrated superior activity in certain contexts compared to SHP2 inhibitors.[2][3]
Quantitative Data for SHP2-D26
| Parameter | Value | Cell Line | Reference |
| DC50 | 6.0 nM | KYSE520 (esophageal cancer) | [2][3] |
| DC50 | 2.6 nM | MV4;11 (acute myeloid leukemia) | [2][3] |
The development of SHP2 degraders represents a promising strategy to overcome potential resistance mechanisms to SHP2 inhibitors and to achieve a more profound and sustained suppression of SHP2-driven signaling.
References
Shp2-IN-26: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Shp2-IN-26, a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2). This document details its mechanism of action, biochemical and cellular activities, and provides detailed protocols for its characterization, making it an essential resource for researchers studying SHP2 function and developing novel therapeutics.
Introduction to SHP2 and this compound
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. It is a key regulator of cell growth, differentiation, and survival. Dysregulation of SHP2 activity is implicated in various developmental disorders and cancers.
This compound is a highly selective, potent, allosteric inhibitor of SHP2. By binding to a site distinct from the active site, it stabilizes SHP2 in an inactive conformation, thereby preventing its catalytic activity. This mode of action provides a high degree of selectivity over other protein tyrosine phosphatases.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular potency.
Table 1: Biochemical Potency of this compound
| Parameter | Value |
| IC50 (SHP2) | 3.2 nM[1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | IC50 (Anti-proliferative) |
| NCI-H358 | Non-Small Cell Lung Cancer | 0.58 µM[2] |
| A549 | Non-Small Cell Lung Cancer | 5.36 µM[2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5.88 µM[2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.35 µM[2] |
Signaling Pathways and Mechanism of Action
This compound allosterically inhibits SHP2, which is a critical node in multiple oncogenic signaling pathways. The diagrams below illustrate the central role of SHP2 and the mechanism of its inhibition.
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below. These protocols are representative and may require optimization for specific experimental conditions.
Biochemical SHP2 Phosphatase Activity Assay
This assay measures the enzymatic activity of SHP2 and the inhibitory effect of this compound using a fluorogenic substrate.
Materials:
-
Recombinant full-length SHP2 protein
-
SHP2 activating phosphopeptide (e.g., dually phosphorylated IRS-1 peptide)
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Assay Buffer: 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT
-
This compound stock solution in DMSO
-
384-well black plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare a solution of SHP2 and the activating peptide in assay buffer. Incubate for 15 minutes at room temperature to allow for SHP2 activation.
-
Prepare serial dilutions of this compound in DMSO and then dilute into assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the SHP2/activating peptide complex to the wells.
-
Incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding DiFMUP substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
This protocol determines the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H358, A549, MDA-MB-231, MDA-MB-468)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
96-well clear plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for 72 hours.
-
Add CCK-8 reagent to each well and incubate for 1-4 hours according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This protocol assesses the effect of this compound on the phosphorylation of key downstream signaling proteins like ERK and AKT.
Materials:
-
Cancer cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, and anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Seed cells and allow them to adhere.
-
Treat cells with various concentrations of this compound or DMSO for the desired time (e.g., 12 hours).[2]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Conclusion
This compound is a valuable research tool for investigating the complex roles of SHP2 in health and disease. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. The data and protocols provided in this guide will enable researchers to effectively utilize this compound in their studies of SHP2 signaling and its implications in cancer and other pathological conditions. Further research into the in vivo efficacy and pharmacokinetic properties of this compound will be crucial for its potential translation into a therapeutic agent.
References
The Discovery and Development of Shp2-IN-26: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node and a key regulator of the RAS-mitogen-activated protein kinase (MAPK) pathway. Its role in various cellular processes, including proliferation, differentiation, and survival, has made it a compelling target for therapeutic intervention, particularly in oncology. The development of small-molecule inhibitors targeting Shp2 has been a significant focus of drug discovery efforts. This technical guide provides a detailed overview of the discovery and development of Shp2-IN-26, a potent and selective allosteric inhibitor of Shp2.
Discovery of this compound
This compound was identified as a highly selective allosteric inhibitor of Shp2. While the specific high-throughput screening or structure-based design campaign that led to its discovery is not extensively detailed in publicly available literature, it is understood to have emerged from efforts to identify potent and selective small molecules that bind to the allosteric site of Shp2, thereby locking the enzyme in an inactive conformation.
Biochemical and Cellular Activity
This compound has demonstrated potent inhibitory activity against the Shp2 phosphatase. The key quantitative data for this compound and a comparator inhibitor, SHP099, are summarized below.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Effect |
| This compound | SHP2 | Biochemical | 3.2[1] | N/A | Allosteric Inhibition |
| This compound | p-ERK | Cellular | Not Reported | NCI-H358[1] | Inhibition of phosphorylation |
| This compound | p-AKT | Cellular | Not Reported | NCI-H358[1] | Inhibition of phosphorylation |
| SHP099 | SHP2 | Biochemical | 70 | N/A | Allosteric Inhibition |
Signaling Pathways Modulated by this compound
Shp2 is a critical upstream regulator of the RAS-MAPK signaling cascade. This compound, by allosterically inhibiting Shp2, effectively blocks downstream signaling through this pathway. This leads to the inhibition of ERK phosphorylation, a key event in cell proliferation and survival. Furthermore, this compound has been observed to inhibit the phosphorylation of AKT, suggesting a potential role in modulating the PI3K-AKT pathway as well.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on standard methodologies for evaluating SHP2 inhibitors, the following outlines the likely experimental workflows.
SHP2 Biochemical Assay (IC50 Determination)
A common method for determining the biochemical potency of SHP2 inhibitors is a fluorescence-based assay using a surrogate substrate.
Cellular Western Blot for Phospho-ERK and Phospho-AKT
To assess the cellular activity of this compound, Western blotting is employed to measure the phosphorylation status of key downstream signaling proteins. The NCI-H358 non-small cell lung cancer cell line is a relevant model for these studies.[1]
Antitumor Activity
Conclusion
This compound is a potent and selective allosteric inhibitor of the Shp2 phosphatase. Its ability to effectively block the RAS-MAPK and potentially the PI3K-AKT signaling pathways underscores its therapeutic potential in oncology. Further preclinical and clinical development will be necessary to fully elucidate its efficacy and safety profile. The information presented in this guide provides a foundational understanding of the core characteristics of this compound for researchers and drug development professionals.
References
Unveiling Shp2-IN-26: A Potent and Selective Allosteric Inhibitor of SHP2 for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Shp2-IN-26, also identified as Compound 4b, has emerged as a highly potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). As a critical node in multiple signaling pathways implicated in oncology, SHP2 represents a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details the experimental protocols for its characterization and illustrates its mechanism of action through its impact on key cellular signaling cascades. This document is intended to serve as a valuable resource for researchers in the fields of oncology, signal transduction, and drug discovery.
Introduction to SHP2 and Its Role in Cancer
The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a ubiquitously expressed enzyme that plays a pivotal role in regulating a variety of cellular processes, including proliferation, differentiation, survival, and migration.[1][2] SHP2 is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, acting downstream of receptor tyrosine kinases (RTKs).[3][4] In its inactive state, the N-terminal SH2 domain of SHP2 binds to its own protein tyrosine phosphatase (PTP) domain, leading to autoinhibition.[2][5][6] Upon activation of RTKs, SHP2 is recruited to phosphorylated tyrosine residues on the receptors or associated scaffolding proteins, which relieves this autoinhibition and allows SHP2 to dephosphorylate its substrates, ultimately leading to the activation of the RAS-RAF-MEK-ERK cascade.[4][7]
Gain-of-function mutations in PTPN11 are associated with developmental disorders such as Noonan syndrome and are also implicated in the pathogenesis of various cancers, including juvenile myelomonocytic leukemia and several solid tumors.[6][8] Furthermore, SHP2 has been shown to play a role in the resistance to targeted cancer therapies.[9][10] Consequently, the development of small molecule inhibitors of SHP2 is a highly pursued strategy in oncology drug discovery.
This compound: A Highly Potent Allosteric Inhibitor
This compound is a small molecule compound identified as a highly selective allosteric inhibitor of SHP2.[11] Unlike orthosteric inhibitors that target the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that locks the enzyme in an inactive state. This mode of inhibition can offer greater selectivity and improved pharmacological properties.
Chemical Structure and Properties
While the precise chemical structure of this compound (Compound 4b) is not publicly available in the form of a SMILES string or IUPAC name in the reviewed literature, it is characterized as a highly selective SHP2 allosteric inhibitor. Further investigation into the primary publication detailing its discovery would be required to obtain this specific information.
Potency and Selectivity
This compound demonstrates exceptional potency in inhibiting the enzymatic activity of SHP2. The key quantitative data for this compound is summarized in the table below.
| Parameter | Value | Cell Line | Reference |
| IC50 | 3.2 nM | N/A (Biochemical Assay) | [11] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action and Cellular Effects
This compound exerts its biological effects by inhibiting the phosphatase activity of SHP2, thereby downregulating the signaling pathways that are dependent on SHP2 function.
Inhibition of ERK and AKT Phosphorylation
A key indicator of SHP2 inhibition in cancer cells is the reduction in the phosphorylation levels of downstream effectors in the MAPK and PI3K-AKT pathways. This compound has been shown to effectively inhibit the phosphorylation of both ERK (Extracellular signal-regulated kinase) and AKT (Protein kinase B) in the NCI-H358 non-small cell lung cancer cell line.[11] This demonstrates that this compound can effectively block two major pro-survival and proliferative signaling pathways in cancer cells.
Antitumor Activity
The inhibition of these critical signaling pathways by this compound translates into antitumor activity.[11] By blocking the signals that drive cancer cell growth and survival, this compound has the potential to be an effective therapeutic agent.
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the RAS-RAF-MEK-ERK pathway. SHP2 is a critical upstream activator of this cascade. The PI3K-AKT pathway is also modulated by SHP2, although the regulation is more complex and can be cell-context dependent.[7][12][13][14]
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphopeptide binding to the N-SH2 domain of tyrosine phosphatase SHP2 correlates with the unzipping of its central β-sheet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of the tyrosine phosphatase SHP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deciphering the structural and dynamic effects of SHP2-E76 mutations: mechanistic insights into oncogenic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms [frontiersin.org]
Shp2-IN-26: A Deep Dive into its Anti-Proliferative Efficacy
For Immediate Release
[CITY, STATE] – [Date] – Shp2-IN-26, a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), has emerged as a significant tool in cancer research. This technical guide provides an in-depth analysis of this compound and its effects on cellular proliferation, tailored for researchers, scientists, and drug development professionals.
Shp2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical transducer of signaling pathways that regulate cell growth, differentiation, and survival.[1][2][3] Its role as a positive regulator in the RAS-ERK and PI3K-AKT signaling cascades makes it a compelling target for anti-cancer therapies.[1][2][3] this compound, also identified as compound 4b, demonstrates high potency with a reported IC50 value of 3.2 nM against Shp2.
Mechanism of Action and Impact on Cellular Signaling
This compound exerts its anti-proliferative effects by inhibiting the function of Shp2, which in turn downregulates key signaling pathways essential for cancer cell growth. The inhibitor has been shown to suppress the phosphorylation of extracellular signal-regulated kinase (ERK) and protein kinase B (AKT), crucial downstream effectors of the RAS-MAPK and PI3K-AKT pathways, respectively. This disruption of signaling ultimately leads to a reduction in cellular proliferation.
A proteolysis-targeting chimera (PROTAC) degrader derived from a Shp2 inhibitor, SHP2-D26, which utilizes a similar binding moiety to this compound, has demonstrated significantly greater potency in inhibiting ERK phosphorylation and cell growth compared to the well-established Shp2 inhibitor, SHP099.[4][5][6] Specifically, SHP2-D26 was found to be over 30 times more potent in the KYSE520 esophageal cancer and MV4;11 acute myeloid leukemia cell lines.[4][5][6] This highlights the therapeutic potential of targeting the Shp2 protein.
Quantitative Analysis of Anti-Proliferative Activity
To provide a clear comparison of the efficacy of Shp2 inhibition, the following table summarizes the available quantitative data for this compound and the related degrader, SHP2-D26.
| Compound | Target | Assay Type | IC50 / DC50 | Cell Line(s) | Reference(s) |
| This compound (Compound 4b) | Shp2 | Biochemical Assay | 3.2 nM | - | MedChemExpress |
| SHP2-D26 | Shp2 Degradation | Cellular Assay | DC50: 6.0 nM | KYSE520 | [4][5][6] |
| DC50: 2.6 nM | MV4;11 | [4][5][6] | |||
| ERK Phosphorylation Inhibition | Cellular Assay | >30x more potent than SHP099 | KYSE520, MV4;11 | [4][5][6] | |
| Cell Growth Inhibition | Cellular Assay | >30x more potent than SHP099 | KYSE520, MV4;11 | [4][5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments cited in the evaluation of Shp2 inhibitors.
Shp2 Biochemical Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of Shp2.
-
Reagents and Materials:
-
Recombinant human Shp2 protein
-
Phosphopeptide substrate (e.g., p-Tyr-containing peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Malachite green-based phosphate detection reagent
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add a fixed concentration of recombinant Shp2 to the wells of a microplate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a predefined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the phosphopeptide substrate to each well.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and measure the amount of free phosphate released using a malachite green-based detection reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (Sulforhodamine B - SRB)
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[7][8]
-
Reagents and Materials:
-
Cancer cell lines of interest (e.g., KYSE520, MV4;11)
-
Complete cell culture medium
-
This compound (or other test compounds) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates multiple times with water to remove the TCA.
-
Stain the cells with SRB solution for 30 minutes at room temperature.[7]
-
Wash the plates with 1% acetic acid to remove unbound dye.[7]
-
Solubilize the protein-bound dye by adding Tris base solution to each well.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of this compound and determine the GI50 (concentration for 50% growth inhibition) value.
-
Visualizing the Impact of this compound
To better understand the mechanism of action of this compound, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
References
- 1. Targeting protein tyrosine phosphatase SHP2 for the treatment of PTPN11-associated malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of SHP2-D26 as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Investigating PTPN11 with Shp2-IN-26: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the protein tyrosine phosphatase non-receptor type 11 (PTPN11), encoded by the PTPN11 gene, and its interaction with the potent and selective allosteric inhibitor, Shp2-IN-26. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Shp2 protein.
Introduction to PTPN11 (Shp2)
Protein tyrosine phosphatase non-receptor type 11 (PTPN11), more commonly known as Shp2, is a ubiquitously expressed protein tyrosine phosphatase that plays a critical role in various cellular signaling pathways.[1] Shp2 is a key regulator of the Ras-mitogen-activated protein kinase (MAPK) cascade, which is fundamental for cell proliferation, differentiation, migration, and survival.[1] Dysregulation of Shp2 activity is implicated in several developmental disorders, such as Noonan syndrome, and various malignancies, making it a compelling target for therapeutic intervention.
Structurally, Shp2 consists of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail. In its inactive state, the N-SH2 domain binds to the PTP domain, sterically blocking the active site. Activation of Shp2 occurs upon binding of the SH2 domains to phosphorylated tyrosine residues on upstream signaling partners, leading to a conformational change that exposes the catalytic site and allows for substrate dephosphorylation.
This compound: A Potent Allosteric Inhibitor
This compound, also identified as compound 4b in its discovery publication, is a highly selective, potent allosteric inhibitor of Shp2.[2][3] Unlike orthosteric inhibitors that target the catalytic active site, allosteric inhibitors like this compound bind to a remote pocket, stabilizing the auto-inhibited conformation of Shp2. This mechanism of action offers the potential for greater selectivity and improved pharmacological properties.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, demonstrating its high potency and cellular activity.
Table 1: In Vitro Biochemical Potency of this compound [2][3]
| Compound | Target | IC50 (nM) |
| This compound (Compound 4b) | Full-length Shp2 | 3.2 |
Table 2: Cellular Antiproliferative Activity of this compound [2][3]
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H358 | Non-Small Cell Lung Cancer (KRAS G12C) | 0.58 |
| A549 | Non-Small Cell Lung Cancer | 5.36 |
| MDA-MB-231 | Breast Cancer | 5.88 |
| MDA-MB-468 | Breast Cancer | 4.35 |
Experimental Protocols
This section details the key experimental methodologies used in the characterization of this compound.
In Vitro Shp2 Inhibition Assay (IC50 Determination)
This assay is designed to measure the half-maximal inhibitory concentration (IC50) of a compound against the enzymatic activity of Shp2.
Materials:
-
Recombinant full-length Shp2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound (or other test compounds)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the recombinant Shp2 protein to each well.
-
Add the serially diluted this compound to the wells containing the Shp2 protein and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.
-
Monitor the fluorescence intensity over time using a microplate reader (Excitation/Emission wavelengths appropriate for DiFMUP).
-
Calculate the rate of the enzymatic reaction for each compound concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is used to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H358, A549, MDA-MB-231, MDA-MB-468)
-
Complete cell culture medium
-
This compound (or other test compounds)
-
CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plates for a specified period (e.g., 72 hours) in a cell culture incubator.
-
Add the CCK-8 reagent to each well and incubate for 1-4 hours, or until a visible color change is observed.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of ERK and AKT Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of downstream signaling proteins, such as ERK and AKT.[2][3]
Materials:
-
Cancer cell lines (e.g., NCI-H358)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cancer cells and treat them with various concentrations of this compound for a specified time.
-
Lyse the cells using the lysis buffer and collect the total protein lysates.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to PTPN11/Shp2 and the experimental investigation with this compound.
Caption: PTPN11/Shp2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for Western Blot analysis of ERK and AKT phosphorylation.
Caption: Experimental workflow for the CCK-8 cell proliferation assay.
References
Shp2-IN-26: A Chemical Probe for the Allosteric Inhibition of SHP2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-AKT, and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathways, making it a significant target in oncology and developmental disorders.[1][2] Shp2-IN-26 is a potent and highly selective allosteric inhibitor of SHP2. This guide provides a comprehensive overview of this compound as a chemical probe, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its use in research settings.
Introduction to SHP2 and Allosteric Inhibition
SHP2 consists of two N-terminal SH2 domains, a protein tyrosine phosphatase (PTP) domain, and a C-terminal tail.[2] In its inactive state, the N-SH2 domain blocks the PTP active site, leading to auto-inhibition. Upon activation by upstream receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational change, exposing the catalytic site and enabling its phosphatase activity.[3]
Allosteric inhibitors of SHP2, such as this compound, function by binding to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains. This binding stabilizes the inactive, auto-inhibited conformation of SHP2, preventing its activation and downstream signaling.[4] This mechanism offers high selectivity over other phosphatases, a significant advantage compared to active site inhibitors.[5]
This compound: A Potent and Selective Chemical Probe
This compound is a highly selective allosteric inhibitor of SHP2 with a reported half-maximal inhibitory concentration (IC50) of 3.2 nM.[6] Its potency and selectivity make it an excellent chemical probe for studying the biological functions of SHP2.
Data Presentation
The following tables summarize the quantitative data available for this compound and the related PROTAC degrader, SHP2-D26, which utilizes a derivative of this compound as its targeting ligand.[6][7][8]
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line | Comments |
| Biochemical IC50 | 3.2 nM | - | In vitro phosphatase assay. |
| Anti-proliferative IC50 | 0.58 µM | NCI-H358 | - |
| 5.36 µM | A549 | - | |
| 5.88 µM | MDA-MB-231 | - | |
| 4.35 µM | MDA-MB-468 | - | |
| Signaling Inhibition | Inhibition of p-ERK and p-AKT | NCI-H358 | - |
Table 2: Activity of SHP2-D26 (PROTAC Degrader based on this compound scaffold)
| Parameter | Value | Cell Line | Comments |
| DC50 (Degradation) | 6.0 nM | KYSE520 | Half-maximal degradation concentration. |
| 2.6 nM | MV4;11 | Half-maximal degradation concentration. | |
| p-ERK Inhibition | >30x more potent than SHP099 | KYSE520, MV4;11 | - |
| Cell Growth Inhibition | >30x more potent than SHP099 | KYSE520, MV4;11 | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of SHP2 in key signaling pathways and a general workflow for evaluating SHP2 inhibitors.
Experimental Protocols
Disclaimer: As a primary research article for this compound is not publicly available, the following protocols are adapted from publications on closely related and well-characterized allosteric SHP2 inhibitors, such as SHP099.[3][9]
In Vitro SHP2 Phosphatase Activity Assay
This assay measures the enzymatic activity of SHP2 and the inhibitory effect of this compound.
Materials:
-
Recombinant human SHP2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT
-
This compound stock solution in DMSO
-
384-well black plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add this compound dilutions to the assay plate.
-
Add SHP2 protein to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding DiFMUP substrate.
-
Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm every minute for 30 minutes.
-
Calculate the initial reaction rates and determine the IC50 value of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to SHP2 in a cellular context.
Materials:
-
Cells expressing SHP2 (e.g., NCI-H358)
-
This compound
-
PBS and lysis buffer
-
Antibodies for Western blotting (anti-SHP2)
Procedure:
-
Treat cells with this compound or vehicle (DMSO) for 1 hour.
-
Harvest and resuspend cells in PBS.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Lyse the cells by freeze-thawing.
-
Centrifuge to separate soluble proteins from aggregated proteins.
-
Analyze the soluble fraction by Western blotting using an anti-SHP2 antibody to detect the amount of soluble SHP2 at each temperature.
-
A shift in the melting curve in the presence of this compound indicates target engagement.
Western Blotting for Phospho-ERK and Phospho-AKT
This protocol assesses the effect of this compound on the phosphorylation of downstream signaling molecules.[6][9]
Materials:
-
NCI-H358 cells
-
This compound
-
Growth media with and without serum
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed NCI-H358 cells and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with an appropriate growth factor (e.g., EGF) for 10 minutes.
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an ECL detection system.
-
Quantify band intensities to determine the inhibition of ERK and AKT phosphorylation.
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H358, A549, MDA-MB-231, MDA-MB468)
-
This compound
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence to determine cell viability.
-
Calculate the IC50 value for cell proliferation inhibition.
Conclusion
This compound is a valuable chemical probe for investigating the roles of SHP2 in health and disease. Its high potency and selectivity, combined with its demonstrated cellular activity, make it a powerful tool for target validation and for elucidating the complex signaling networks regulated by SHP2. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their studies. Further characterization and publication of the primary data for this compound will be beneficial to the research community.
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Inhibitors of SHP2 with Therapeutic Potential for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of SHP2-D26 as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Pivotal Role of SHP2 in Disease Pathogenesis: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical and multifaceted role in intracellular signaling. It is a key transducer for a multitude of receptor tyrosine kinases, cytokine receptors, and integrins, thereby regulating fundamental cellular processes including proliferation, survival, differentiation, and migration. Consequently, dysregulation of SHP2 activity, through genetic mutations or altered expression levels, is implicated in the pathogenesis of a wide spectrum of human diseases, ranging from developmental disorders to cancer and beyond. This technical guide provides a comprehensive overview of the core functions of SHP2, its involvement in various disease states, quantitative data on its pathogenic role, and detailed protocols for key experimental assays used to study its function.
Introduction to SHP2: Structure and Function
SHP2 is a ubiquitously expressed protein that consists of two tandem N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites.[1] In its basal state, the N-SH2 domain folds back to block the active site of the PTP domain, resulting in an auto-inhibited, catalytically inactive conformation. Upon cellular stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on receptor complexes or adaptor proteins via its SH2 domains. This interaction induces a conformational change that relieves the auto-inhibition, allowing the PTP domain to dephosphorylate its substrates.
While classically viewed as a phosphatase, SHP2 predominantly functions as a positive regulator of signaling pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade.[2] It is also involved in modulating the PI3K-AKT, JAK-STAT, and PD-1 signaling pathways.[3] This dual functionality as both a phosphatase and a signaling scaffold underscores its complex role in cellular homeostasis and disease.
SHP2 in the Pathogenesis of Human Diseases
Dysregulation of SHP2 is a central event in the development of numerous diseases. This can occur through gain-of-function (GOF) or loss-of-function (LOF) mutations in the PTPN11 gene, or through altered SHP2 expression levels.
Developmental Disorders
Germline mutations in PTPN11 are the primary cause of Noonan syndrome (NS), a developmental disorder characterized by congenital heart defects, short stature, and facial dysmorphisms.[4] Approximately 50% of individuals with Noonan syndrome harbor PTPN11 mutations.[5] These are typically GOF mutations that disrupt the auto-inhibited conformation of SHP2, leading to its constitutive activation. A related condition, Noonan syndrome with multiple lentigines (NSML), is also caused by PTPN11 mutations.
Cancer
SHP2 is the first identified proto-oncogene encoding a protein tyrosine phosphatase.[6] Somatic PTPN11 mutations are found in various hematological malignancies and solid tumors.
-
Hematological Malignancies: Somatic GOF mutations in PTPN11 are frequently observed in juvenile myelomonocytic leukemia (JMML), occurring in approximately 35% of cases.[7] They are also found at lower frequencies in childhood myelodysplastic syndrome, acute myeloid leukemia (AML), and B-cell precursor acute lymphoblastic leukemia (ALL).[7]
-
Solid Tumors: While somatic mutations are less frequent in solid tumors, aberrant SHP2 expression and activation are implicated in the progression of numerous cancers, including breast, lung, gastric, and neuroblastoma.[7][8] Increased SHP2 expression is often associated with tumor growth, metastasis, and poor prognosis.[9] For instance, SHP2 expression is upregulated in a significant percentage of breast and ovarian cancers.[9]
Cardiovascular Diseases
SHP2 plays a critical role in cardiac development and function.[10] Both activating and inactivating mutations in SHP2 are associated with congenital heart defects.[11] Studies in mouse models have demonstrated that cardiomyocyte-specific deletion of SHP2 can lead to dilated cardiomyopathy and heart failure.[12] Conversely, certain SHP2 mutations can induce cardiac hypertrophy.[13][14]
Neurodegenerative Diseases
Emerging evidence suggests a role for SHP2 in neurodegenerative diseases. SHP2 is highly expressed in several brain regions, including the hippocampus and cerebral cortex.[15] Studies have shown that SHP2 levels are upregulated in the brains of patients with Alzheimer's disease, where it may interact with the tau protein.[16][17] SHP2 has also been implicated in neuronal excitotoxicity.[18]
Immune System Regulation
SHP2 is a crucial regulator of both innate and adaptive immunity. It is involved in cytokine signaling in lymphocytes and myeloid cells.[2][13] SHP2 also plays a key role in the signaling of inhibitory receptors, such as Programmed cell death protein 1 (PD-1), on T cells.[19] Inhibition of SHP2 can enhance anti-tumor immunity by modulating the tumor microenvironment.
Quantitative Data on the Role of SHP2 in Disease
The following tables summarize key quantitative data related to the involvement of SHP2 in various diseases.
| Disease/Cancer Type | SHP2 Expression/Mutation Status | Quantitative Finding | Reference |
| Developmental Disorders | |||
| Noonan Syndrome | Germline PTPN11 Mutations | ~50% of cases | |
| Hematological Malignancies | |||
| Juvenile Myelomonocytic Leukemia (JMML) | Somatic PTPN11 Mutations | ~35% of cases | [7] |
| Childhood Myelodysplastic Syndromes | Somatic PTPN11 Mutations | ~10% of cases | [7] |
| B-cell Precursor Acute Lymphoblastic Leukemia (ALL) | Somatic PTPN11 Mutations | ~7% of cases | [7] |
| Acute Myelogenous Leukemia (AML) | Somatic PTPN11 Mutations | ~4% of childhood cases | [7] |
| Solid Tumors | |||
| Breast Cancer (Invasive Ductal Carcinoma) | SHP2 Protein Expression | 71.43% positive expression in peripheral blood | |
| Ovarian Cancer | SHP2 Protein Expression | 58.82% positive expression in peripheral blood | [9] |
| Endometrial Cancer | SHP2 Protein Expression | 31.03% positive expression in peripheral blood (lower than control) | [9] |
| Cervical Cancer | SHP2 Protein Expression | 41.30% positive expression in peripheral blood (lower than control) | [9] |
| KRAS-mutant Non-Small Cell Lung Cancer (NSCLC) | SHP2 Protein Expression | 78.1% of samples showed high SHP2 expression (H-score >10) | [20] |
| Neurodegenerative Diseases | |||
| Alzheimer's Disease | SHP2 Protein Levels | Upregulated in mild and severe AD brain samples | [16][17] |
| SHP2 Inhibitor | Cancer Cell Line | IC50 Value (nM) | Reference |
| RMC-4550 | Molm-14 (FLT3-ITD mutant AML) | 146 | [19] |
| RMC-4550 | MV4-11 (FLT3-ITD mutant AML) | 120 | [19] |
| RMC-4550 | Kasumi-1 (KIT N822K mutant AML) | 193 | [19] |
| RMC-4550 | SKNO-1 (KIT N822K mutant AML) | 480 | [19] |
| Compound 57774 | MCF-7 (Breast Cancer) | 800 | [1] |
| Compound 13030 | MCF-7 (Breast Cancer) | 3200 | [1] |
| Compound 24198 | MCF-7 (Breast Cancer) | 1900 | [1] |
Experimental Protocols and Workflows
This section provides detailed methodologies for key experiments used to investigate SHP2 function.
In Vitro SHP2 Phosphatase Assay
This assay measures the enzymatic activity of SHP2 by monitoring the dephosphorylation of a fluorogenic substrate.
Methodology:
-
Reagent Preparation:
-
Prepare a 5x SHP2 assay buffer containing 250 mM Bis-Tris (pH 6.0), 250 mM NaCl, 25 mM DTT, and 0.05% Tween-20.
-
Prepare a working solution of recombinant full-length wild-type SHP2 (SHP2-WT) at 0.625 nM in a buffer of 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20.
-
For SHP2-WT activation, add a dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide to the SHP2 working solution to a final concentration of 500 nM and incubate for 20 minutes at room temperature.[11]
-
Prepare a 5x working solution of the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) in a buffer of 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, and 0.01% Tween 20.
-
-
Assay Procedure:
-
Dispense 20 µL of the SHP2 working solution (with or without activating peptide) into the wells of a black 384-well microplate.
-
To test inhibitors, pre-incubate the SHP2 solution with the compounds for a specified time.
-
Initiate the reaction by adding 5 µL of the DiFMUP working solution to each well.
-
Measure the fluorescence intensity (excitation ~360 nm, emission ~460 nm) at multiple time points using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction from the linear phase of the fluorescence signal over time.
-
For inhibitor studies, plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HEK293T) expressing the target protein (e.g., SHP2).
-
Treat the cells with the test compound or vehicle control for a defined period.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the insoluble fraction (containing aggregated protein) by centrifugation.
-
Quantify the amount of soluble target protein in the supernatant using a suitable method, such as Western blotting or an enzyme fragment complementation assay.[11]
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.
-
SHP2 Immunoprecipitation and Western Blotting
This technique is used to isolate SHP2 from a cell lysate and detect its presence, phosphorylation status, or interaction with other proteins.
Methodology:
-
Cell Lysate Preparation:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with control IgG and protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with a primary antibody specific for SHP2 overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins and denature them.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against SHP2 or a protein of interest that may interact with SHP2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
GST Pull-Down Assay for Protein-Protein Interactions
This in vitro method is used to identify or confirm interactions between a GST-tagged "bait" protein (e.g., GST-SHP2) and a "prey" protein from a cell lysate.
Methodology:
-
Bait Protein Preparation:
-
Express a GST-fusion protein of SHP2 (or a domain of SHP2) in E. coli.
-
Lyse the bacteria and purify the GST-SHP2 fusion protein using glutathione-agarose beads.
-
Wash the beads extensively to remove unbound bacterial proteins.
-
-
Prey Protein Preparation:
-
Prepare a cell lysate from cells expected to contain the interacting protein(s) as described for immunoprecipitation.
-
-
Pull-Down:
-
Incubate the immobilized GST-SHP2 on glutathione-agarose beads with the cell lysate for several hours at 4°C.
-
As a negative control, incubate the lysate with beads bound only to GST.
-
Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the bound proteins from the beads using a glutathione-containing elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein, or by mass spectrometry to identify unknown interacting partners.
-
SHP2 Signaling Pathways
SHP2 is a central node in several critical signaling pathways.
The RAS-MAPK Pathway
SHP2 is a key positive regulator of the RAS-MAPK pathway, which controls cell proliferation, differentiation, and survival. Upon activation by receptor tyrosine kinases (RTKs), SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of the RAS GTPase. Activated RAS then initiates a phosphorylation cascade involving RAF, MEK, and ERK, which ultimately results in the regulation of gene expression.
The PI3K-AKT Pathway
The role of SHP2 in the PI3K-AKT pathway is context-dependent. In some signaling contexts, SHP2 can positively regulate this pathway, which is crucial for cell survival and growth, by dephosphorylating negative regulators or acting as a scaffold. In other contexts, it can have an inhibitory effect.
Therapeutic Targeting of SHP2
Given its central role in oncogenic signaling, SHP2 has emerged as a promising target for cancer therapy. Several allosteric inhibitors of SHP2 have been developed and are currently in clinical trials.[21] These inhibitors bind to a pocket adjacent to the active site, locking SHP2 in its auto-inhibited conformation. SHP2 inhibitors have shown anti-tumor activity as single agents and in combination with other targeted therapies, such as MEK inhibitors or immune checkpoint inhibitors.[22]
Conclusion
SHP2 is a critical signaling molecule with diverse and context-dependent functions. Its dysregulation is a key driver in the pathogenesis of a wide range of human diseases, making it an attractive therapeutic target. A thorough understanding of its complex biology, facilitated by the experimental approaches detailed in this guide, is essential for the development of novel and effective therapies targeting SHP2-driven diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Cancer risk in patients with Noonan syndrome carrying a PTPN11 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activating mutations of the noonan syndrome-associated SHP2/PTPN11 gene in human solid tumors and adult acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional analysis of leukemia-associated PTPN11 mutations in primary hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SHP2 is involved in the occurrence, development and prognosis of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted quantitative analysis of synaptic proteins in Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deletion of Shp2 Tyrosine Phosphatase in Muscle Leads to Dilated Cardiomyopathy, Insulin Resistance, and Premature Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developmental SHP2 dysfunction underlies cardiac hypertrophy in Noonan syndrome with multiple lentigines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rasopathiesnet.org [rasopathiesnet.org]
- 15. Targeting Shp2 as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tau interacts with SHP2 in neuronal systems and in Alzheimer's disease brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.biologists.com [journals.biologists.com]
- 18. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 19. Allosteric SHP2 inhibition increases apoptotic dependency on BCL2 and synergizes with venetoclax in FLT3- and KIT-mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High SHP2 expression determines the efficacy of PD‐1/PD‐L1 inhibitors in advanced KRAS mutant non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. targetedonc.com [targetedonc.com]
- 22. researchgate.net [researchgate.net]
Allosteric Inhibition of SHP2 by Small Molecules: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. As a key downstream effector of numerous receptor tyrosine kinases (RTKs), SHP2 is integral to the activation of the RAS-mitogen-activated protein kinase (MAPK) pathway, among others. Its dysregulation through gain-of-function mutations or overexpression is implicated in various developmental disorders, such as Noonan syndrome, and a wide range of cancers. The traditional approach of targeting the highly conserved and positively charged active site of phosphatases has been fraught with challenges, leading to poor selectivity and bioavailability. The discovery of allosteric inhibitors that stabilize the autoinhibited conformation of SHP2 represents a paradigm shift in targeting this oncoprotein. This technical guide provides an in-depth overview of the allosteric inhibition of SHP2 by small molecules, including their mechanism of action, key signaling pathways, and the experimental protocols used for their characterization.
Introduction to SHP2 and its Role in Signaling
SHP2 is a ubiquitously expressed protein consisting of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites. In its basal state, SHP2 exists in a closed, autoinhibited conformation where the N-SH2 domain sterically blocks the PTP active site.[1][2] Upon activation of upstream RTKs, SHP2 is recruited to phosphorylated tyrosine residues on the receptors or their associated scaffolding proteins via its SH2 domains. This binding event induces a conformational change, relieving the autoinhibition and allowing substrate access to the catalytic site.[2]
Activated SHP2 dephosphorylates specific target proteins, thereby modulating downstream signaling cascades. Its most well-characterized role is the positive regulation of the RAS-MAPK pathway.[2][3] SHP2 is also involved in the PI3K/AKT, JAK/STAT, and programmed cell death protein 1 (PD-1) signaling pathways, highlighting its multifaceted role in cell proliferation, survival, differentiation, and immune regulation.[3]
The Rise of Allosteric Inhibition
The development of active-site inhibitors for SHP2 has been largely unsuccessful due to the high homology among PTP active sites and the difficulty in achieving cellular permeability and selectivity.[4] A landmark breakthrough was the discovery of a novel allosteric binding pocket at the interface of the N-SH2, C-SH2, and PTP domains.[5] Small molecules that bind to this "tunnel-like" pocket act as molecular glue, stabilizing the autoinhibited conformation of SHP2.[2] This mechanism prevents the conformational change required for SHP2 activation, effectively locking the enzyme in its "off" state.
This allosteric approach offers several advantages, including high specificity for SHP2 over other phosphatases (including the closely related SHP1) and improved drug-like properties.[6][7] The first-in-class allosteric inhibitor, SHP099, demonstrated the therapeutic potential of this strategy and paved the way for the development of a new generation of SHP2 inhibitors.[5]
Key Allosteric Inhibitors and Quantitative Data
Several allosteric SHP2 inhibitors have since been developed and have entered clinical trials. The following tables summarize the quantitative data for some of the most well-characterized compounds.
| Table 1: Biochemical Potency of Allosteric SHP2 Inhibitors | |||||
| Compound | SHP2 IC50 (nM) | SHP1 IC50 (nM) | Selectivity (SHP1/SHP2) | Binding Affinity (Kd, nM) | Reference(s) |
| SHP099 | 71 | >10,000 | >140 | ~5 (NMR) | [5][7] |
| TNO155 (Batoprotafib) | 11 | >10,000 | >909 | Not Reported | [8] |
| RMC-4630 (Vociprotafib) | 1.29 | >10,000 | >7750 | Not Reported | |
| JAB-3068 | 25.8 | Not Reported | Not Reported | Not Reported | [3] |
| RMC-4550 | 0.58 | >10,000 | >17,241 | Not Reported | [9] |
| IACS-13909 | 15.7 | >10,000 | >637 | 32 | [1] |
| Table 2: Cellular Activity of Allosteric SHP2 Inhibitors | |||
| Compound | Cell Line | Assay | IC50 (nM) |
| SHP099 | KYSE-520 | p-ERK Inhibition | 250 |
| MV4-11 | Proliferation | 320 | |
| TF-1 | Proliferation | 1730 | |
| TNO155 | NCI-H3255 | Proliferation | <1500 |
| HCC827 | Proliferation | <1500 | |
| PC9 | Proliferation | <1500 | |
| RMC-4630 | PC9 (EGFRex19del) | p-ERK Inhibition | 14 |
| NCI-H358 (KRAS G12C) | p-ERK Inhibition | 20 | |
| JAB-3068 | KYSE-520 | Proliferation | 2170 |
| RMC-4550 | K562 | Proliferation | 2086 |
Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathways
The following diagrams illustrate the central role of SHP2 in key signaling pathways.
Experimental Workflow for Allosteric Inhibitor Characterization
The following diagram outlines a typical workflow for the discovery and characterization of SHP2 allosteric inhibitors.
References
- 1. Monobody Inhibitor Selective to the Phosphatase Domain of SHP2 and its Use as a Probe for Quantifying SHP2 Allosteric Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sidestepping SHP2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. An Allosteric Inhibitor of SHP2 Suppresses RTK-Driven Tumors | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 6. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Shp2-IN-26 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Shp2-IN-26, a highly selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), in cancer cell line-based research. Detailed protocols for assessing its anti-proliferative activity and its effect on downstream signaling pathways are provided.
Introduction to Shp2 and this compound
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling cascades downstream of various receptor tyrosine kinases (RTKs).[1][2][3] It is a key component of the RAS-mitogen-activated protein kinase (MAPK), PI3K-AKT, and JAK-STAT signaling pathways, which are frequently dysregulated in human cancers.[1][3] By modulating these pathways, SHP2 influences cell proliferation, survival, differentiation, and migration.[2][3] Its role as a positive regulator in these oncogenic pathways makes it a compelling target for cancer therapy.[1][2][3]
This compound is a potent and highly selective allosteric inhibitor of SHP2 with an in vitro IC50 value of 3.2 nM. It functions by locking the SHP2 protein in an inactive conformation. In cancer cell lines, this compound has been demonstrated to inhibit the phosphorylation of key downstream effectors such as ERK and AKT, leading to anti-proliferative effects.
Data Presentation
In Vitro Inhibitory and Anti-proliferative Activity of this compound
The following table summarizes the inhibitory concentration (IC50) values of this compound.
| Assay Type | Target/Cell Line | IC50 Value |
| Enzymatic Assay | SHP2 | 3.2 nM |
| Cell Proliferation Assay | NCI-H358 (Lung Cancer) | 0.58 µM |
| A549 (Lung Cancer) | 5.36 µM | |
| MDA-MB-231 (Breast Cancer) | 5.88 µM | |
| MDA-MB-468 (Breast Cancer) | 4.35 µM |
Data compiled from publicly available information.
Signaling Pathway and Experimental Workflow
Shp2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of SHP2 in the RAS-ERK and PI3K-AKT signaling pathways and the point of inhibition by this compound.
Experimental Workflow for Evaluating this compound
This diagram outlines the general workflow for assessing the efficacy of this compound in cancer cell lines.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 of this compound
This protocol is designed to measure the anti-proliferative effect of this compound on adherent cancer cell lines using a colorimetric assay such as CCK-8 or MTT.
Materials:
-
Cancer cell lines (e.g., NCI-H358, A549, MDA-MB-231, MDA-MB-468)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
CCK-8 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A common starting point is a 2X concentration series from which 100 µL will be added to the cells. For example, to achieve final concentrations of 0.1, 0.3, 1, 3, 10, 30 µM, prepare 2X solutions of 0.2, 0.6, 2, 6, 20, 60 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement (CCK-8 Example):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response -- Variable slope).
-
Protocol 2: Western Blot Analysis of ERK and AKT Phosphorylation
This protocol details the procedure for assessing the effect of this compound on the phosphorylation status of ERK and AKT in a cancer cell line like NCI-H358.
Materials:
-
NCI-H358 cells
-
Complete growth medium
-
This compound
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, and anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed NCI-H358 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat the cells with this compound at various concentrations (e.g., 0, 0.25, 0.5, 1, 2 µM) for 12 hours.
-
Optionally, stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 15-30 minutes) before harvesting to ensure robust pathway activation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total ERK, and subsequently for phospho-AKT, total AKT, and a loading control.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
-
References
Application Notes and Protocols for Shp2-IN-26 in NCI-H358 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of Shp2-IN-26, a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), in the context of the NCI-H358 human non-small cell lung cancer (NSCLC) cell line. NCI-H358 cells harbor a KRAS G12C mutation, rendering them a relevant model for studying KRAS-driven cancers.[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs), ultimately leading to the activation of the RAS-MAPK pathway.[4][5][6] In KRAS-mutant cancers, SHP2 is implicated in mediating feedback reactivation of this pathway, contributing to cell survival and proliferation.[4][7] this compound is a highly selective allosteric inhibitor of SHP2 with a reported IC50 of 3.2 nM.[8] This document outlines the mechanism of action, provides quantitative data, and details experimental protocols for utilizing this compound to probe SHP2-dependent signaling in NCI-H358 cells.
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a pocket on the SHP2 protein that stabilizes it in a closed, inactive conformation. This prevents the catalytic phosphatase domain from accessing its substrates. By inhibiting SHP2, this compound is expected to block the dephosphorylation of key signaling molecules, thereby attenuating the RAS-ERK and PI3K-AKT signaling pathways.[6][8] In KRAS G12C-mutant NCI-H358 cells, this inhibition is anticipated to suppress downstream signaling that promotes cell proliferation and survival.
Data Presentation
The following table summarizes the expected quantitative data for this compound in NCI-H358 cells based on available information for this and similar potent SHP2 inhibitors.
| Parameter | Cell Line | Value | Remarks |
| IC50 (Biochemical) | - | 3.2 nM[8] | Potency against purified SHP2 enzyme. |
| Cellular IC50 (Proliferation) | NCI-H358 | To be determined | Expected to be in the low nanomolar to micromolar range. |
| p-ERK Inhibition | NCI-H358 | Concentration-dependent decrease | Western blot analysis is the standard method for assessment. |
| p-AKT Inhibition | NCI-H358 | Concentration-dependent decrease | Western blot analysis is the standard method for assessment. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for studying the effects of this compound in NCI-H358 cells.
References
- 1. Direct-to-biology platform: From synthesis to biological evaluation of SHP2 allosteric inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2021142026A1 - Shp2 inhibitor dosing and methods of treating cancer - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. A patent review of SHP2 allosteric inhibitors (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JP7356414B2 - SHP2 inhibitor compositions and methods for treating cancer - Google Patents [patents.google.com]
- 8. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Shp2-IN-26 in KYSE-520 Esophageal Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3] It plays a crucial role in activating the RAS/MAPK signaling pathway, which is frequently dysregulated in various cancers, promoting cell proliferation, survival, and differentiation.[1][2][3] In esophageal squamous cell carcinoma (ESCC), SHP2 has been identified as a key player, and its inhibition presents a promising therapeutic strategy. The KYSE-520 cell line, derived from a human esophageal squamous cell carcinoma, is a widely used model for studying ESCC and the efficacy of targeted therapies.[4]
Shp2-IN-26 is a highly selective allosteric inhibitor of SHP2. While specific data in KYSE-520 cells is pending, the available information on similar allosteric inhibitors like SHP099 in this cell line provides a strong rationale for its investigation. This document outlines potential applications and detailed protocols for evaluating the effects of this compound in KYSE-520 cells.
Data Presentation
The following tables summarize quantitative data obtained from studies of the SHP2 inhibitor SHP099 in KYSE-520 esophageal cancer cells. This data can be used as a reference for designing experiments with this compound.
Table 1: In Vitro Efficacy of SHP099 in KYSE-520 Cells
| Parameter | Value | Reference Compound |
| p-ERK Inhibition IC50 | ~0.25 µM | SHP099 |
| Cell Proliferation IC50 | 1.4 µM | SHP099 |
| Cell Proliferation IC50 (6-day assay) | 5.14 µM | SHP099 |
Table 2: In Vivo Efficacy of SHP099 in KYSE-520 Xenograft Model
| Treatment | Dosage | Outcome |
| SHP099 | 100 mg/kg, daily oral gavage | Marked tumor growth inhibition |
| SHP099 | 100 mg/kg, single oral dose | >50% p-ERK inhibition for 24 hours |
Signaling Pathway
The primary mechanism of action for SHP2 inhibitors in RTK-driven cancers like KYSE-520 (which has EGFR amplification) is the suppression of the RAS/MAPK signaling cascade. The following diagram illustrates this pathway.
Caption: SHP2 signaling pathway in RTK-driven cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in KYSE-520 cells, adapted from studies using SHP099.
Cell Culture
KYSE-520 cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for p-ERK Inhibition
This protocol is designed to assess the effect of this compound on the phosphorylation of ERK, a key downstream effector of the SHP2-RAS-MAPK pathway.
Caption: Western blot workflow for p-ERK inhibition assay.
Detailed Steps:
-
Cell Seeding: Seed 5 x 10^5 KYSE-520 cells per well in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free RPMI-1640 and incubate for 16-24 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., a dose range from 0.1 to 10 µM) for 2 hours. Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK (T202/Y204), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Caption: Workflow for cell viability assay.
Detailed Steps:
-
Cell Seeding: Seed KYSE-520 cells in a 96-well opaque-walled plate at a density of 2,000 cells per well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a DMSO-treated control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a microplate reader.
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Detailed Steps:
-
Cell Seeding: Seed KYSE-520 cells in 6-well plates at a low density (e.g., 500-1000 cells per well).
-
Treatment: The following day, treat the cells with various concentrations of this compound or DMSO as a control.
-
Incubation: Incubate the cells for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.
-
Staining: When visible colonies have formed in the control wells, wash the cells with PBS, fix with methanol for 15 minutes, and stain with 0.5% crystal violet solution for 20 minutes.
-
Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as containing >50 cells) in each well.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the therapeutic potential of this compound in KYSE-520 esophageal cancer cells. Based on the data from the analogous compound SHP099, it is anticipated that this compound will effectively inhibit the SHP2-mediated RAS/MAPK signaling pathway, leading to reduced cell proliferation and tumor growth. Researchers should optimize the described protocols for their specific experimental conditions and may consider expanding these studies to include in vivo xenograft models to validate the in vitro findings.
References
- 1. sellerslab.org [sellerslab.org]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of SHP2 Inhibitors in MV4;11 Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of SHP2 inhibitors in the context of MV4;11 leukemia cells, a widely used model for acute myeloid leukemia (AML) characterized by an FLT3 internal tandem duplication (FLT3-ITD). This document details the impact of SHP2 inhibition on key cellular processes, outlines relevant signaling pathways, and provides detailed protocols for essential experiments.
While the user requested information specifically on Shp2-IN-26, publicly available data for this particular inhibitor in MV4;11 cells is limited. Therefore, this document leverages data from structurally and functionally similar, well-characterized SHP2 inhibitors to provide a representative understanding of the expected effects.
Introduction to SHP2 in MV4;11 Leukemia
The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs), including FLT3.[1][2] In MV4;11 cells, the constitutively active FLT3-ITD mutation drives leukemogenesis through aberrant activation of downstream signaling pathways, including the RAS/MAPK and JAK/STAT pathways.[3][4] SHP2 plays a crucial positive regulatory role in these pathways, making it an attractive therapeutic target.[3][5] Inhibition of SHP2 has been shown to suppress proliferation and induce apoptosis in MV4;11 and other FLT3-ITD positive AML cell lines.[2][6]
Quantitative Data Summary
The following tables summarize the effects of various SHP2 inhibitors on MV4;11 cells. This data provides a benchmark for evaluating the efficacy of novel SHP2 inhibitors like this compound.
Table 1: Cell Viability (IC50) of SHP2 Inhibitors in MV4;11 Cells
| Inhibitor | IC50 | Reference |
| RMC-4550 | 120 nM | [2] |
| SHP099 | 0.5 µM | [7] |
| SBI-4668 | 8.2 µM | [6] |
Table 2: Degradation Capacity (DC50) of SHP2 Degraders in MV4;11 Cells
| Degrader | DC50 | Reference |
| SHP2-D26 | 2.6 nM | [8] |
Table 3: Effects of SHP2 Inhibition on Key Cellular Markers in MV4;11 Cells
| Inhibitor | Effect | Cellular Marker | Reference |
| SHP099 | Decrease | pERK1/2, Bcl-xL | [5] |
| SHP099 | Increase | PARP Cleavage | [5] |
| RMC-4550 | Decrease | pERK | [2] |
| II-B08 | Decrease | pSTAT5 | [5] |
Signaling Pathways and Experimental Workflows
SHP2 Signaling in FLT3-ITD AML
SHP2 is a key mediator of the oncogenic signaling cascade initiated by the constitutively active FLT3-ITD receptor in MV4;11 cells. The following diagram illustrates the central role of SHP2 in activating the RAS/MAPK and JAK/STAT pathways, which drive cell proliferation and survival.
Experimental Workflow for Evaluating SHP2 Inhibitors
The following diagram outlines a typical experimental workflow for characterizing the effects of a SHP2 inhibitor, such as this compound, on MV4;11 cells.
Detailed Experimental Protocols
The following are detailed, adaptable protocols for key experiments to assess the efficacy of SHP2 inhibitors in MV4;11 cells.
Cell Viability Assay (MTT/MTS)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a SHP2 inhibitor.
Materials:
-
MV4;11 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well clear flat-bottom plates
-
This compound (or other SHP2 inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Seed MV4;11 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of culture medium.[9]
-
Prepare a serial dilution of the SHP2 inhibitor in culture medium.
-
Add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
For MTT Assay:
-
For MTS Assay:
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[10]
-
-
Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a plate reader.[10]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Phosphorylated Proteins
This protocol is for assessing the effect of SHP2 inhibition on the phosphorylation status of downstream signaling proteins like ERK and STAT5.
Materials:
-
MV4;11 cells
-
RPMI-1640 medium with 10% FBS
-
This compound (or other SHP2 inhibitor)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)[11]
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pSTAT5, anti-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed MV4;11 cells and treat with the SHP2 inhibitor at the desired concentration for a specified time (e.g., 2-24 hours).
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to the total protein levels.
Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying the induction of apoptosis following treatment with a SHP2 inhibitor.
Materials:
-
MV4;11 cells
-
RPMI-1640 medium with 10% FBS
-
This compound (or other SHP2 inhibitor)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed MV4;11 cells and treat with the SHP2 inhibitor at the desired concentration for a specified time (e.g., 48 hours).
-
Harvest both adherent and suspension cells and wash them twice with cold PBS.[1]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[1]
-
Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up the compensation and quadrants.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric SHP2 inhibition increases apoptotic dependency on BCL2 and synergizes with venetoclax in FLT3- and KIT-mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Strategy for Leukemia Treatment Targeting SHP-1,2 and SHIP [frontiersin.org]
- 5. Targeting SHP2 phosphatase in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of SHP2-D26 as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for Shp2-IN-26 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of Shp2-IN-26, a highly selective allosteric inhibitor of SHP2, in various in vitro experimental settings.
Introduction
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of multiple pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT cascades, which are fundamental to cell proliferation, differentiation, and survival. Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers and developmental disorders. This compound is a potent and selective allosteric inhibitor of SHP2, making it a valuable tool for studying SHP2 function and a potential therapeutic agent.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound.
Table 1: Enzymatic Inhibition of SHP2
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | SHP2 | 3.2[1][2] | Biochemical |
Table 2: Cellular Proliferation Inhibition
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H358 | Non-small cell lung cancer | 0.58[2] |
| A549 | Non-small cell lung cancer | 5.36[2] |
| MDA-MB-231 | Triple-negative breast cancer | 5.88[2] |
| MDA-MB-468 | Triple-negative breast cancer | 4.35[2] |
Table 3: Inhibition of Downstream Signaling
| Cell Line | Target | Concentration (µM) | Effect |
| NCI-H358 | p-ERK, p-AKT | 0.25, 0.5, 1, 2[2] | Significant reduction in phosphorylation |
Signaling Pathway
This compound acts as an allosteric inhibitor, binding to a site distinct from the active site and stabilizing SHP2 in an inactive conformation. This prevents its interaction with upstream activators and downstream substrates, thereby attenuating signaling through pathways like RAS/MAPK and PI3K/AKT.
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
SHP2 Enzymatic Assay (Fluorogenic)
This protocol is for determining the in vitro enzymatic activity of this compound against purified SHP2 enzyme.
Materials:
-
Recombinant full-length Human SHP2
-
SHP2 Activating Peptide
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT)
-
This compound (in DMSO)
-
384-well black plates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in assay buffer.
-
Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare the SHP2 enzyme solution by pre-incubating recombinant SHP2 with the SHP2 Activating Peptide in assay buffer according to the manufacturer's instructions.
-
Add 10 µL of the activated SHP2 enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Prepare the DiFMUP substrate solution in assay buffer.
-
Initiate the reaction by adding 10 µL of the DiFMUP solution to each well.
-
Immediately measure the fluorescence intensity at time 0.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the final fluorescence intensity.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value using a suitable software.
Cell Proliferation Assay (CCK-8)
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H358, A549, MDA-MB-231, MDA-MB-468)
-
Complete cell culture medium
-
This compound (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader (450 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
Western Blotting for p-ERK and p-AKT
This protocol is for assessing the effect of this compound on the phosphorylation status of key downstream signaling proteins.
Materials:
-
Cancer cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.25, 0.5, 1, 2 µM) for 12 hours.[2]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.
Caption: A typical experimental workflow for in vitro testing of this compound.
References
Application Notes and Protocols: Measuring ERK Phosphorylation Following Shp2-IN-26 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protein tyrosine phosphatase Shp2, encoded by the PTPN11 gene, is a critical signaling node in the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][2][3] It plays a crucial role in mediating signal transduction from receptor tyrosine kinases (RTKs) to downstream effectors, ultimately leading to cell proliferation, differentiation, and survival.[2][4] Dysregulation of Shp2 activity, often due to gain-of-function mutations, is implicated in various developmental disorders and cancers.[1][2]
Shp2-IN-26 is a potent and selective allosteric inhibitor of Shp2. It stabilizes Shp2 in an auto-inhibited conformation, thereby preventing its activation and downstream signaling.[5] A key downstream effector of Shp2 is the Extracellular signal-regulated kinase (ERK), which is activated via phosphorylation.[6][7] Therefore, a primary readout for the efficacy of Shp2 inhibitors like this compound is the reduction of ERK phosphorylation (p-ERK).
These application notes provide detailed protocols for measuring the inhibition of ERK phosphorylation in response to this compound treatment using two common laboratory techniques: Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway and Mechanism of Action
Shp2 acts as a positive regulator of the RAS-MAPK pathway.[7][8] Upon activation by growth factors, RTKs become phosphorylated on specific tyrosine residues. These phosphotyrosines serve as docking sites for adaptor proteins like Grb2, which in turn recruits the guanine nucleotide exchange factor SOS. Shp2 is also recruited to this signaling complex, where it dephosphorylates specific substrates, an action that is permissive for full RAS activation. Activated RAS (RAS-GTP) then initiates a phosphorylation cascade, leading to the activation of RAF, MEK, and finally ERK. This compound, by locking Shp2 in an inactive state, prevents this downstream signaling, leading to a decrease in ERK phosphorylation.
Caption: SHP2-ERK Signaling Pathway and Inhibition by this compound.
Experimental Workflow
A typical workflow for assessing the effect of this compound on ERK phosphorylation involves cell culture, treatment with the inhibitor, cell lysis, and subsequent analysis by either Western blot or ELISA.
References
- 1. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitotic regulators and the SHP2-MAPK pathway promote IR endocytosis and feedback regulation of insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SHP2 inhibition and adjuvant therapy synergistically target KIT‐mutant GISTs via ERK1/2‐regulated GSK3β/cyclin D1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Phosphotyrosine Phosphatase SHP-2 Participates in a Multimeric Signaling Complex and Regulates T Cell Receptor (TCR) coupling to the Ras/Mitogen-activated Protein Kinase (MAPK) Pathway in Jurkat T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The protein tyrosine phosphatase, Shp2, is required for the complete activation of the RAS/MAPK pathway by brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing AKT Phosphorylation with Shp2-IN-26
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Shp2-IN-26, a potent and selective allosteric inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (Shp2), to investigate its effects on AKT phosphorylation. This document includes an overview of the Shp2-AKT signaling axis, quantitative data on the effects of Shp2 inhibition, detailed experimental protocols for assessing AKT phosphorylation, and visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction to Shp2 and its Role in AKT Signaling
Shp2 is a ubiquitously expressed non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key regulator of the Ras-MAPK signaling pathway and also modulates the Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade. The role of Shp2 in regulating the PI3K/AKT pathway is complex and can be context-dependent, with reports suggesting both positive and negative regulatory functions.[1][2]
This compound is a highly selective allosteric inhibitor of Shp2. By binding to a pocket in the protein, it locks Shp2 in an inactive conformation, thereby preventing its catalytic activity. The study of AKT phosphorylation in response to this compound treatment can elucidate the specific role of Shp2 in the PI3K/AKT pathway in a given cellular context and its potential as a therapeutic target.
Quantitative Data on Shp2 Inhibition and AKT Phosphorylation
The effect of Shp2 inhibition on AKT phosphorylation can vary between different cell lines and in response to various stimuli. The following tables summarize the observed effects of Shp2 inhibitors on AKT phosphorylation from published studies. While specific quantitative data for this compound is emerging, the data for the well-characterized Shp2 inhibitor SHP099 provides a valuable reference.
Table 1: Effect of Shp2 Inhibition on AKT Phosphorylation in Various Cancer Cell Lines
| Cell Line | Cancer Type | Shp2 Inhibitor | Effect on p-AKT (Ser473) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | SHP099 | Reduced | [3] |
| Various HNSCC lines | Head and Neck Squamous Cell Carcinoma | SHP099 | Inhibition in sensitive lines | [4] |
| HeLa | Cervical Cancer | 5-aminosalicylate–4-thiazolinones | Enhanced | [5][6] |
| MCF7 | Breast Cancer | 5-aminosaliclate-4-thiazolinones | Enhanced | [5][6] |
Note: The response to Shp2 inhibition is cell-context dependent and should be empirically determined for each experimental system.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving Shp2 and AKT.
Caption: Shp2-AKT Signaling Pathway.
Experimental Workflow
A typical workflow for assessing the effect of this compound on AKT phosphorylation is outlined below.
Caption: Western Blot Workflow.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Starvation (Optional): To reduce basal levels of AKT phosphorylation, serum-starve the cells for 4-16 hours in a serum-free medium prior to treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a cell culture medium to the desired final concentrations.
-
Treatment: Remove the culture medium and add the medium containing the various concentrations of this compound or vehicle control (DMSO) to the cells. Incubate for the desired time points (e.g., 1, 6, 12, 24 hours).
Protocol 2: Western Blotting for Phospho-AKT (Ser473) and Total AKT
A. Cell Lysis
-
Place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to fresh tubes and discard the pellet.
B. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
C. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.
D. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with primary antibody against phospho-AKT (Ser473) (e.g., Cell Signaling Technology #4060) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
E. Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
To determine the relative levels of AKT phosphorylation, normalize the phospho-AKT band intensity to the total AKT band intensity for each sample. For this, the same membrane can be stripped and re-probed with a total AKT antibody, or a parallel blot can be run with the same samples. A loading control such as GAPDH or β-actin should also be used to ensure equal protein loading.
Conclusion
These application notes provide a framework for investigating the effects of the Shp2 inhibitor this compound on AKT phosphorylation. The provided protocols and background information are intended to guide researchers in designing and executing experiments to understand the role of Shp2 in the PI3K/AKT signaling pathway. Due to the context-dependent nature of Shp2 signaling, it is crucial to empirically determine the optimal conditions and concentrations of this compound for each specific cellular system under investigation.
References
- 1. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of SHP2 by new compounds induces differential effects on RAS/RAF/ERK and PI3K/AKT pathways in different cancer cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synergistic Targeting of RAS/MAPK Pathway-Driven Cancers with SHP2 and MEK Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The RAS/MAPK signaling pathway is one of the most frequently hyperactivated pathways in human cancers, driving cell proliferation and survival.[1] While inhibitors targeting MEK, a central kinase in this cascade, have been developed, their clinical efficacy is often limited by adaptive resistance.[1][2] This resistance frequently occurs through a feedback mechanism that upregulates Receptor Tyrosine Kinases (RTKs), leading to the reactivation of RAS and the entire MAPK pathway.[2][3][4]
The non-receptor protein tyrosine phosphatase SHP2 (encoded by PTPN11) is a critical signaling node that functions downstream of most RTKs to activate RAS.[1][2][5] This positions SHP2 as a key mediator of the adaptive resistance observed with MEK inhibitor (MEKi) treatment. Consequently, combining a SHP2 inhibitor (SHP2i) with a MEK inhibitor presents a rational and powerful strategy to achieve a more profound and durable pathway inhibition.[2][5]
This document provides an overview of the mechanism, supporting data, and detailed protocols for studying the combination of SHP2 inhibitors, such as SHP099 (a well-characterized tool compound whose principles of action are applicable to others like Shp2-IN-26), and MEK inhibitors in preclinical cancer models.
Mechanism of Action and Rationale for Combination
MEK inhibitors effectively block the phosphorylation of ERK. However, this inhibition relieves a negative feedback loop, leading to the transcriptional upregulation of various RTKs.[2][4] These activated RTKs recruit and activate SHP2, which in turn promotes the exchange of GDP for GTP on RAS, leading to its reactivation. This restored RAS-GTP signaling reactivates the MAPK cascade, overcoming the MEK blockade and limiting the drug's efficacy.[3][5]
By co-administering a SHP2 inhibitor, the signal transduction from the upregulated RTKs to RAS is severed. This prevents the reactivation of the MAPK pathway, resulting in sustained ERK inhibition and leading to synergistic anti-proliferative and pro-apoptotic effects in cancer cells.[1][6]
Data Presentation: Efficacy of Combined SHP2 and MEK Inhibition
The combination of SHP2 inhibitors (like SHP099) and MEK inhibitors (like trametinib or selumetinib) has demonstrated synergistic anti-tumor activity across a wide range of cancer models, particularly those with mutations in the RAS pathway.
Table 1: Summary of In Vitro Synergy in Cancer Cell Lines
| Cancer Type | Cell Lines | Key Findings | Reference |
|---|---|---|---|
| Pancreatic Ductal Adenocarcinoma (PDAC) | MIAPaCa-2, PANC-1 | SHP099 and MEKi (trametinib/selumetinib) show synergistic inhibition of proliferation and colony formation. The combination blocks MEKi-induced ERK reactivation. | [1][3] |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H358, NCI-H1792 | Combination treatment demonstrates strong synergy and prevents adaptive resistance to MEK inhibition. | [1][3] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, SUM159PT | Effective combination in wild-type RAS models where MEK inhibition alone induces RTK-mediated resistance. | [1][6] |
| High-Grade Serous Ovarian Cancer (HGSC) | OVCAR8, Kuramochi | SHP099 enhances the anti-proliferative effects of MEK inhibitors. | [1] |
| NF1-Deficient MPNST | S462, ST88-14 | Combined MEK and SHP2 inhibition is more effective than MEKi alone, including in models with acquired resistance to MEKi. | [7] |
| KRAS-Mutant Gastric Cancer | SNU-601, MKN-1 | SHP099 combined with selumetinib shows synergistic effects and is highly efficacious in xenograft models. |[8] |
Table 2: Summary of In Vivo Efficacy in Xenograft Models
| Cancer Model | Treatment | Key Outcomes | Reference |
|---|---|---|---|
| KRAS-Mutant PDAC (MIAPaCa-2 Xenograft) | SHP099 + Trametinib | Combination treatment led to significant tumor regression compared to single agents which only slowed growth. | [1] |
| KRAS-Mutant NSCLC (GEM Model) | SHP099 + Trametinib | Combination therapy induced tumor shrinkage and was well-tolerated. | [1] |
| KRAS-Mutant Gastric Cancer (Xenograft) | SHP099 + Selumetinib | Highly efficacious in suppressing tumor growth compared to either drug alone. | [8] |
| NF1-MPNST (Xenograft) | SHP099 + MEKi | Combination was superior to MEKi alone in suppressing tumor growth. |[7] |
Experimental Protocols
The following protocols provide a framework for evaluating the combination of a SHP2 inhibitor and a MEK inhibitor.
This protocol describes how to assess the synergistic anti-proliferative effects of combining a SHP2 inhibitor and a MEK inhibitor using a dose-response matrix.
A. Materials
-
Cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)
-
SHP2 inhibitor (e.g., this compound, SHP099)
-
MEK inhibitor (e.g., Trametinib, Selumetinib)
-
DMSO (for drug vehicle control)
-
96-well clear bottom, white-walled plates (for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capability
B. Procedure
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight (37°C, 5% CO₂) to allow cells to attach.
-
-
Drug Preparation and Treatment:
-
Prepare 2x concentrated stock solutions of each drug in culture medium from 1000x DMSO stocks. Create a serial dilution series for each drug.
-
Design a dose-response matrix (e.g., 6x6 or 8x8). One drug is titrated along the rows, and the second drug is titrated along the columns. Include single-agent and vehicle (DMSO) controls.
-
Carefully add 100 µL of the 2x drug solutions to the corresponding wells containing 100 µL of medium, achieving the final 1x concentration. The final DMSO concentration should be kept constant and low (<0.2%).
-
-
Incubation:
-
Incubate the plate for 72 to 120 hours, depending on the cell line's doubling time.
-
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
C. Data Analysis and Synergy Scoring
-
Normalize the raw luminescence data to the vehicle-treated controls to determine the percent inhibition for each drug concentration and combination.
-
Use a synergy analysis software or package (e.g., SynergyFinder in R, Combenefit) to calculate synergy scores.[9] Common models include:
-
Bliss Independence: Compares the observed combination effect to the expected effect if the drugs act independently. A positive score indicates synergy.[10]
-
Loewe Additivity: Based on the dose-equivalence principle.
-
Highest Single Agent (HSA): Defines synergy as any combination effect greater than the best single-agent effect.
-
This protocol is used to biochemically confirm that the SHP2 inhibitor prevents the MEKi-induced reactivation of ERK signaling.
A. Materials
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, buffers)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-p-MEK1/2, anti-total MEK, anti-Actin (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate (ECL)
-
Imaging system
B. Procedure
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the SHP2i, MEKi, the combination, or vehicle (DMSO) for specified time points (e.g., short-term: 1-4 hours; long-term for adaptive resistance: 24-48 hours).
-
Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold lysis buffer.
-
Clarify lysates by centrifugation (14,000 rpm, 15 min, 4°C).
-
-
Protein Quantification and Immunoblotting:
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Capture the signal using a chemiluminescence imaging system. Analyze band intensities to assess changes in protein phosphorylation.
-
Conclusion
The combination of SHP2 and MEK inhibitors is a promising therapeutic strategy rooted in a strong mechanistic rationale. By preventing the adaptive feedback reactivation of the MAPK pathway, this combination achieves a more potent and durable anti-tumor effect than either agent alone. The protocols and data presented here provide a guide for researchers to effectively investigate this combination in various preclinical cancer models, paving the way for further clinical exploration in RAS-pathway-addicted malignancies.
References
- 1. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SHP2 Inhibitors for Treating Cancer | Frederick National Laboratory [frederick.cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. pamgene.com [pamgene.com]
- 8. SHP2 inhibition mitigates adaptive resistance to MEK inhibitors in KRAS-mutant gastric cancer through the suppression of KSR1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
Application Notes and Protocols: Synergistic Effects of SHP2 and PD-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Application Note: Rationale for Combining SHP2 and PD-1 Inhibitors
The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncology, influencing both cancer cell proliferation and immune regulation.[1] SHP2 is a non-receptor protein tyrosine phosphatase that is essential for signaling downstream of multiple receptor tyrosine kinases (RTKs), activating the RAS-MAPK pathway, which is frequently hyperactivated in cancer.[1][2]
Beyond its cell-intrinsic roles, SHP2 is a key downstream effector of the programmed death-1 (PD-1) immune checkpoint receptor in T cells.[3][4] Upon engagement of PD-1 by its ligand PD-L1 on tumor cells, SHP2 is recruited to the PD-1 cytoplasmic tail.[5][6] This recruitment is essential for PD-1's inhibitory function, as SHP2 dephosphorylates proximal T-cell receptor (TCR) signaling components, leading to suppressed T-cell activation and exhaustion.[6][7]
This dual role of SHP2 in promoting tumor growth and suppressing anti-tumor immunity makes it a compelling target for combination therapy. Allosteric SHP2 inhibitors, such as Shp2-IN-26, not only can inhibit tumor cell growth directly but can also relieve the immunosuppressive tumor microenvironment. Combining a SHP2 inhibitor with a PD-1 inhibitor represents a rational, synergistic strategy. This combination attacks the tumor on two fronts: the PD-1 inhibitor releases the primary "brake" on T-cell activity, while the SHP2 inhibitor prevents the downstream signaling cascade of the PD-1 pathway and may further enhance T-cell activation.[7][8] Preclinical studies have consistently demonstrated that this combination leads to superior tumor control compared to either monotherapy.[7][9]
Visualized Mechanism of Action
The synergistic anti-tumor effect of combining SHP2 and PD-1 inhibitors is rooted in their complementary roles in modulating the T-cell response within the tumor microenvironment.
Caption: PD-1/SHP2 signaling pathway and points of therapeutic intervention.
Preclinical Efficacy Data Summary
Data from preclinical syngeneic mouse models demonstrate significant synergy between SHP2 and PD-1 inhibitors. The following tables summarize representative quantitative data from studies using the MC-38 colon adenocarcinoma model.[7][8]
Table 1: In Vivo Anti-Tumor Efficacy in MC-38 Syngeneic Model
| Treatment Group | Mean Tumor Volume (mm³)[7][8] | Mean Tumor Weight (g)[7][8] |
| Vehicle (PBS/Control IgG) | ~1250 | ~1.0 |
| Anti-PD-1 Antibody | ~800 | ~0.6 |
| SHP2 Inhibitor (SHP099) | ~950 | ~0.75 |
| SHP2 Inhibitor + Anti-PD-1 | ~250 | ~0.2 |
Table 2: Modulation of Tumor Microenvironment in MC-38 Tumors
| Parameter | Metric | SHP2 Inhibitor + Anti-PD-1 | Fold Change vs. Control |
| CD8+ T Cells | % of CD45+ Cells | Increased[10] | Significant Increase |
| IFN-γ mRNA | Relative Expression in Tumor | Increased[7][8] | > 4-fold |
| Granzyme B (GzmB) mRNA | Relative Expression in Tumor | Increased[7][8] | > 3-fold |
| Apoptotic Tumor Cells | TUNEL Assay | Increased[7][8] | Significant Increase |
Experimental Protocols
Protocol 1: In Vivo Synergy Study in Syngeneic Mouse Models
This protocol outlines a typical in vivo study to assess the synergistic anti-tumor activity of a SHP2 inhibitor (this compound) and an anti-PD-1 antibody.
Caption: Experimental workflow for an in vivo synergy study.
Methodology:
-
Cell Culture: Culture MC-38 colon carcinoma cells in appropriate media (e.g., DMEM with 10% FBS) and ensure they are in the logarithmic growth phase and have high viability (>95%) before injection.
-
Animal Model: Use 6-8 week old female C57BL/6 mice. Allow them to acclimatize for at least one week.
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 MC-38 cells in 100 µL of sterile PBS into the right flank of each mouse.[7]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 50-100 mm³, randomize mice into four groups (n=8-10 mice/group):
-
Group 1: Vehicle Control (e.g., PBS or appropriate vehicle for SHP2i)
-
Group 2: Anti-PD-1 antibody (e.g., 5 mg/kg, intraperitoneal, every 3 days)[7]
-
Group 3: this compound (Dose determined by tolerability studies, e.g., 5 mg/kg, daily by oral gavage)[8]
-
Group 4: this compound + Anti-PD-1 antibody (combination of the above regimens)
-
-
Treatment and Monitoring: Administer treatments for a predefined period (e.g., 14-21 days). Measure tumor dimensions with calipers every 2-3 days and calculate volume using the formula: (Length × Width²)/2.[11] Monitor body weight as a measure of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize mice and harvest tumors.
-
Measure final tumor weight.
-
Process a portion of the tumor for flow cytometry (Protocol 4.2).
-
Snap-freeze a portion in liquid nitrogen for Western blot analysis (Protocol 4.3).
-
Fix a portion in formalin for immunohistochemistry (IHC) to assess markers like Ki-67 (proliferation) and CD8 (T-cell infiltration).
-
Protocol 2: Immune Profiling of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
This protocol details the isolation and analysis of immune cells from tumor tissue.
Methodology:
-
Tumor Processing: Place freshly excised tumors in ice-cold RPMI medium. Mince the tumor into small pieces (<1-2 mm) using a sterile scalpel.
-
Enzymatic Digestion: Transfer minced tissue to a digestion buffer (e.g., RPMI with Collagenase IV and DNase I). Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Cell Dissociation: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, resuspend the cell pellet in ACK lysis buffer for 1-2 minutes on ice to lyse red blood cells. Quench with excess media and centrifuge.
-
Cell Staining:
-
Resuspend cells in FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific binding.
-
Incubate cells with a cocktail of fluorescently-conjugated antibodies. A typical panel for this study would include:
-
Lineage markers: CD45 (Leukocytes), CD3 (T cells), CD4 (Helper T cells), CD8 (Cytotoxic T cells), FoxP3 (Regulatory T cells), CD11b (Myeloid cells), Gr-1 (Granulocytes/MDSCs), F4/80 (Macrophages).
-
Activation/Exhaustion markers: PD-1, TIM-3, LAG-3.
-
-
-
Intracellular Staining (for FoxP3): After surface staining, fix and permeabilize cells using a dedicated kit (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set) before staining for intracellular targets like FoxP3.
-
Data Acquisition and Analysis: Acquire samples on a flow cytometer. Analyze the data using software like FlowJo, gating first on live, single cells, then on CD45+ leukocytes, followed by specific immune subpopulations.[12][13]
Protocol 3: Western Blot Analysis of SHP2 Pathway Modulation
This protocol is for assessing the phosphorylation status of key signaling proteins in tumor lysates.
Methodology:
-
Protein Extraction: Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[14] Centrifuge at high speed to pellet debris and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature proteins.[15]
-
SDS-PAGE and Transfer: Separate proteins by size on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[15]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Key antibodies include:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-STAT1 (Tyr701)
-
Total STAT1
-
SHP2
-
β-Actin (as a loading control)
-
-
-
Secondary Antibody and Detection:
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging: Capture the signal using a digital imager or X-ray film. Quantify band intensity using software like ImageJ.
References
- 1. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of SHP2 activation by PD-1 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. embopress.org [embopress.org]
- 6. PD1/SHP-2 interaction - Navinci [navinci.se]
- 7. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. targetedonc.com [targetedonc.com]
- 10. researchgate.net [researchgate.net]
- 11. ichor.bio [ichor.bio]
- 12. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for Developing a Cell-Based Assay with a Novel SHP2 Inhibitor (e.g., Shp2-IN-26)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cell proliferation, differentiation, and survival.[1][2] SHP2 is a key component of multiple signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[2][3] Its activity is tightly regulated, and under basal conditions, it exists in an auto-inhibited state.[2][4] Upon activation by growth factors or cytokines, SHP2 undergoes a conformational change that exposes its catalytic site, allowing it to dephosphorylate target proteins and positively regulate downstream signaling.[2][5][6]
Gain-of-function mutations in PTPN11 are associated with developmental disorders like Noonan syndrome and various cancers, including leukemia and solid tumors.[3][7][8] This makes SHP2 an attractive therapeutic target. The development of allosteric inhibitors that stabilize the inactive conformation of SHP2 has shown promise in preclinical and clinical settings.[4][9]
These application notes provide a comprehensive guide for developing cell-based assays to characterize the activity of a novel SHP2 inhibitor, exemplified here as "Shp2-IN-26". The protocols outlined below will enable researchers to assess the inhibitor's cellular potency, target engagement, and effects on downstream signaling pathways.
Key Experiments and Methodologies
A thorough characterization of a novel SHP2 inhibitor involves a multi-faceted approach. The following key experiments are recommended:
-
Cell Viability/Proliferation Assay: To determine the inhibitor's effect on cancer cell growth and determine its IC50 (half-maximal inhibitory concentration).
-
Western Blot Analysis: To assess the inhibitor's impact on the phosphorylation status of key downstream signaling proteins like ERK and STAT3.
-
Cellular Thermal Shift Assay (CETSA®): To confirm direct engagement of the inhibitor with the SHP2 protein within the cellular environment.
Data Presentation
Table 1: Cellular Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| KYSE520 | Esophageal Cancer | [Example Value: 15] | CellTiter-Glo® |
| MV4;11 | Acute Myeloid Leukemia | [Example Value: 8] | CellTiter-Glo® |
| NCI-H358 | Non-Small Cell Lung Cancer | [Example Value: 25] | MTS |
| [Add other relevant cell lines] | [Specify cancer type] | [Determine experimentally] | [Specify assay] |
Table 2: Effect of this compound on Downstream Signaling
| Cell Line | Treatment | p-ERK / Total ERK (Fold Change) | p-STAT3 / Total STAT3 (Fold Change) |
| KYSE520 | Vehicle (DMSO) | 1.0 | 1.0 |
| KYSE520 | This compound (100 nM) | [Example Value: 0.2] | [Example Value: 0.4] |
| MV4;11 | Vehicle (DMSO) | 1.0 | 1.0 |
| MV4;11 | This compound (100 nM) | [Example Value: 0.15] | [Example Value: 0.3] |
Table 3: Target Engagement of this compound by CETSA®
| Cell Line | Compound | Concentration (µM) | ΔTm (°C) | EC50 (µM) |
| HEK293T | SHP099 (Control) | 50 | 4.8[10] | [Determine experimentally] |
| HEK293T | This compound | 50 | [Determine experimentally] | [Determine experimentally] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[11]
Materials:
-
Cancer cell lines of interest (e.g., KYSE520, MV4;11)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multiwell plates at a predetermined optimal density in 100 µL (96-well) or 25 µL (384-well) of culture medium.
-
Prepare control wells containing medium without cells for background luminescence measurement.[12]
-
Allow cells to attach and grow for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the compound to the experimental wells. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Incubate the plates for the desired exposure period (e.g., 72 hours).
-
Equilibrate the plates to room temperature for approximately 30 minutes.[12][13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11][13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12][13]
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Record luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot Analysis for p-ERK and p-STAT3
This protocol assesses the phosphorylation status of ERK and STAT3, key downstream effectors of the SHP2 signaling pathway.[14][15][16]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Growth factors (e.g., EGF, HGF) for stimulation, if required
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-ERK1/2, anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
If studying growth factor-stimulated signaling, serum-starve the cells for 4-12 hours prior to treatment.[17]
-
Treat cells with this compound at various concentrations for a predetermined time (e.g., 2-4 hours). Include a vehicle control.
-
If applicable, stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for a short period (e.g., 10-15 minutes).
-
Place the plates on ice, aspirate the media, and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement by observing the ligand-induced thermal stabilization of the target protein in its native cellular environment.[4][18][19][20]
Materials:
-
HEK293T cells (or other suitable cell line)
-
This compound (dissolved in DMSO)
-
PBS with protease inhibitors
-
PCR tubes or 384-well PCR plates
-
Thermocycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Equipment for protein quantification (e.g., Western blot, ELISA, or specific detection technologies like DiscoverX InCell Pulse)[7]
Procedure:
-
Culture cells to a high density.
-
Treat the cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.[20]
-
Harvest the cells and wash them with PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 384-well PCR plate.
-
Heat the samples across a temperature gradient (e.g., 40-70°C) for 3-5 minutes in a thermocycler, followed by a cooling step at 4°C.[20]
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and analyze the amount of soluble SHP2 protein using Western blotting or another sensitive detection method.
-
Plot the amount of soluble SHP2 as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore, target engagement.
-
To determine the EC50 for target engagement, perform an isothermal dose-response experiment.[4][18] Treat cells with a range of inhibitor concentrations and heat all samples at a single, optimized temperature (the temperature at which the maximal difference in thermal stability is observed).[4][21] Plot the amount of soluble SHP2 against the inhibitor concentration to determine the EC50.
Visualizations
Caption: SHP2 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Cell Viability Assay.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA®).
References
- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHP2 Phosphatase [biology.kenyon.edu]
- 3. researchgate.net [researchgate.net]
- 4. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanism for SHP2 in Promoting HER2-induced Signaling and Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. researchgate.net [researchgate.net]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. scribd.com [scribd.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 19. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Shp2-IN-26 in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Shp2-IN-26, a potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), in preclinical in vivo xenograft models. This document includes a summary of its mechanism of action, key in vitro activity, and detailed protocols for its application in xenograft studies.
Introduction to this compound
This compound (also known as Compound 4b) is a highly selective allosteric inhibitor of SHP2 with a reported IC50 of 3.2 nM.[1][2][3][4] By binding to a specific allosteric pocket, this compound locks the enzyme in an inactive conformation, thereby preventing its function in signal transduction. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK, PI3K-AKT, and other signaling pathways, which are frequently dysregulated in cancer.[2][4] Inhibition of SHP2 has emerged as a promising therapeutic strategy for various cancers. This compound has demonstrated antitumor activity, including the inhibition of ERK and AKT phosphorylation in cancer cell lines.[1][3][4]
Mechanism of Action: Shp2 Signaling
SHP2 is a key downstream signaling molecule for multiple receptor tyrosine kinases (RTKs). Upon activation by growth factors, RTKs become phosphorylated, creating docking sites for the SH2 domains of SHP2. This recruitment to the cell membrane and subsequent conformational change activates SHP2's phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK and PI3K-AKT signaling cascades, which promote cell proliferation, survival, and differentiation.
In Vitro Activity of this compound
This compound has shown potent inhibitory activity against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H358 | Non-Small Cell Lung Cancer | 0.58[1] |
| A549 | Non-Small Cell Lung Cancer | 5.36[1] |
| MDA-MB-231 | Breast Cancer | 5.88[1] |
| MDA-MB-468 | Breast Cancer | 4.35[1] |
Experimental Protocols for In Vivo Xenograft Models
The following protocols provide a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model. Note: As specific in vivo data for this compound is limited, this protocol is based on established methods for other SHP2 inhibitors, such as SHP099, in similar models.[5] Optimization of dosage and treatment schedule for this compound is recommended.
I. Cell Culture and Xenograft Implantation
-
Cell Culture: Culture NCI-H358 cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Animal Model: Use female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
II. Preparation and Administration of this compound
-
Formulation: A suggested in vivo formulation for a similar compound is a solution in DMSO, further diluted with PEG300, Tween 80, and saline.[1] For example, a vehicle could be prepared with 5% DMSO, 10% PEG300, 5% Tween 80, and 80% saline. The final concentration of this compound should be calculated based on the desired dosage.
-
Dosage: Based on studies with other SHP2 inhibitors, a starting dose in the range of 25-75 mg/kg could be explored.[5] Dose-ranging studies are recommended to determine the optimal therapeutic dose and to assess tolerability.
-
Administration: Administer the formulated this compound or vehicle control to the mice via oral gavage or intraperitoneal injection.
-
Treatment Schedule: A common treatment schedule is once daily (QD) or every other day (QOD) for a period of 21-28 days.[5]
III. Efficacy Evaluation and Endpoint Analysis
-
Tumor Growth Inhibition (TGI): Continue to monitor tumor volumes and body weights throughout the study. TGI is a primary endpoint and can be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Pharmacodynamic (PD) Analysis: To assess the in vivo target engagement of this compound, a separate cohort of tumor-bearing mice can be treated with a single dose of the compound. Tumors can be harvested at different time points post-dosing (e.g., 2, 6, 24 hours) and analyzed by Western blot for the phosphorylation status of downstream effectors like ERK and AKT.
-
Tolerability: Monitor the general health of the animals, including body weight, throughout the experiment. Significant body weight loss (>15-20%) may indicate toxicity.
Data Presentation
The following table is a template for summarizing the results of a xenograft study with this compound.
| Treatment Group | N | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 8 | QD, p.o. | Data | - | Data |
| This compound (25 mg/kg) | 8 | QD, p.o. | Data | Data | Data |
| This compound (50 mg/kg) | 8 | QD, p.o. | Data | Data | Data |
| This compound (75 mg/kg) | 8 | QD, p.o. | Data | Data | Data |
Conclusion
This compound is a potent and selective SHP2 inhibitor with demonstrated in vitro anti-cancer activity. The provided protocols offer a robust starting point for evaluating its in vivo efficacy in xenograft models. Careful dose-finding and tolerability studies will be critical for defining the therapeutic window of this compound. The successful application of these protocols will provide valuable preclinical data to support the further development of this compound as a potential cancer therapeutic.
References
Application Notes and Protocols for Western Blot Analysis of Shp2-IN-26 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical transducer of signaling pathways downstream of various receptor tyrosine kinases (RTKs).[1][2][3] It plays a pivotal role in regulating cell growth, differentiation, and survival, primarily through the activation of the Ras/MAPK and PI3K/Akt signaling cascades.[3][4][5][6] Dysregulation of Shp2 activity is implicated in the pathogenesis of several human cancers, making it an attractive target for therapeutic intervention.[2][7] Shp2-IN-26 is a potent and selective allosteric inhibitor of Shp2. This document provides a detailed protocol for assessing the cellular effects of this compound treatment by Western blot analysis of key downstream signaling proteins.
Data Presentation
The following tables summarize the quantitative data regarding the activity of Shp2 inhibitors.
Table 1: In Vitro Potency of Shp2 Inhibitors
| Compound | Target | Assay | IC50 (nM) | Cell Line | Reference |
| This compound | Shp2 | Enzymatic Assay | 3.2 | - | MedChemExpress |
| Compound #220–324 | Shp2 (WT) | Enzymatic Assay | 64,740 | - | [8] |
| Compound #220–324 | Shp2 (E76K) | Enzymatic Assay | 23,810 | - | [8] |
Table 2: Cellular Activity of Shp2 Inhibitors
| Compound | Effect | Assay | Concentration | Cell Line | Observations | Reference |
| This compound | Inhibition of cell proliferation | Proliferation Assay | 0.58 µM (IC50) | NCI-H358 | - | MedChemExpress |
| This compound | Inhibition of cell proliferation | Proliferation Assay | 5.36 µM (IC50) | A549 | - | MedChemExpress |
| This compound | Inhibition of cell proliferation | Proliferation Assay | 5.88 µM (IC50) | MDA-MB-231 | - | MedChemExpress |
| This compound | Inhibition of cell proliferation | Proliferation Assay | 4.35 µM (IC50) | MDA-MB-468 | - | MedChemExpress |
| This compound | Inhibition of p-ERK and p-Akt | Western Blot | 0.25 - 2 µM | NCI-H358 | Significant reduction in phosphorylation | MedChemExpress |
| Unnamed Compounds | Inhibition of Shp2, KRAS, p-ERK, p-STAT3 | Western Blot | 0.01 µM | HeLa | Enhanced p-Akt and p-JNK | [9] |
Signaling Pathways and Experimental Workflow
Shp2 Signaling Pathway
Shp2 acts as a central node in multiple signaling pathways. Upon activation by upstream RTKs, Shp2 dephosphorylates specific substrates, leading to the activation of the Ras-MAPK and PI3K-Akt pathways.[3][4][6] this compound allosterically inhibits the phosphatase activity of Shp2, thereby blocking these downstream signaling events.
Western Blot Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol to assess the effect of this compound on downstream signaling.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed the chosen cancer cell line (e.g., NCI-H358, A549, MDA-MB-231, or MDA-MB-468) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Starvation (Optional): For studies involving growth factor stimulation, serum-starve the cells for 12-16 hours prior to treatment.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2, 5 µM) for the desired time period (e.g., 2, 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Growth Factor Stimulation (Optional): If applicable, stimulate the cells with a growth factor (e.g., EGF, FGF) for a short period (e.g., 15-30 minutes) before harvesting.
Protein Lysate Preparation
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a 4-20% precast polyacrylamide gel or a 10% self-cast gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by Ponceau S staining.
-
-
Blocking:
-
Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 3.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing: To detect multiple proteins on the same membrane, strip the membrane using a mild stripping buffer and re-probe with another primary antibody, starting from the blocking step. It is recommended to probe for phosphoproteins first, then strip and probe for the corresponding total protein. Always probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Table 3: Recommended Primary Antibodies for Western Blot
| Target Protein | Host | Recommended Dilution | Supplier (Example) |
| p-Shp2 (Tyr542) | Rabbit | 1:500 - 1:1000 | MedChemExpress (YA154)[10], Novus Biologicals (AF3790)[11] |
| p-Shp2 (Tyr580) | Rabbit | 1:1000 | Cell Signaling Technology (#3703)[12], Abcam (A94170)[13] |
| Total Shp2 | Rabbit | 1:1000 | Cell Signaling Technology (#3752) |
| p-ERK1/2 (Thr202/Tyr204) | Rabbit | 1:1000 | Invitrogen (36-8800)[14] |
| Total ERK1/2 | Rabbit | 1:1000 | Cell Signaling Technology (#4695) |
| p-Akt (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology (#4060) |
| Total Akt | Rabbit | 1:1000 | Cell Signaling Technology (#4691) |
| β-actin | Mouse | 1:5000 | Sigma-Aldrich (A5441) |
| GAPDH | Rabbit | 1:2500 | Cell Signaling Technology (#5174) |
Data Analysis
-
Densitometry: Quantify the band intensities for each protein using image analysis software (e.g., ImageJ).
-
Normalization:
-
Normalize the intensity of each phosphoprotein band to the intensity of the corresponding total protein band.
-
Normalize the total protein band intensity to the loading control (β-actin or GAPDH) to account for loading differences.
-
-
Data Interpretation: Compare the normalized protein levels across different treatment conditions to determine the effect of this compound on the phosphorylation status of ERK and Akt. A dose-dependent decrease in the p-ERK/total ERK and p-Akt/total Akt ratios is expected with increasing concentrations of this compound.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SHP-2/PTPN11 [p Tyr542] Antibody [Unconjugated] (AF3790): Novus Biologicals [novusbio.com]
- 12. Phospho-SHP-2 (Tyr580) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Anti-SHP-2 (phospho Tyr580) Antibody (A94170) | Antibodies.com [antibodies.com]
- 14. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
Application Notes and Protocols for Shp2-IN-26 in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of the allosteric Shp2 inhibitor, Shp2-IN-26, in overcoming drug resistance in cancer. The protocols outlined below are designed to guide researchers in utilizing this compound for in vitro and in vivo studies to investigate its potential in combination therapies.
Introduction to Shp2 and Drug Resistance
The Src homology-2 domain-containing protein tyrosine phosphatase-2 (Shp2), encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3] It plays a pivotal role in activating key oncogenic pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT signaling cascades.[1][3][4] In many cancers, acquired resistance to targeted therapies, such as MEK or EGFR inhibitors, arises from the reactivation of these pathways through various feedback mechanisms. Shp2 has been identified as a central mediator of this adaptive resistance, making it a compelling target for combination therapies aimed at overcoming drug resistance.[2][5] Allosteric inhibitors of Shp2, such as this compound, stabilize the inactive conformation of the enzyme, thereby preventing its activation and downstream signaling.
Mechanism of Action of this compound in Overcoming Drug Resistance
This compound, as an allosteric inhibitor, prevents the conformational changes required for Shp2 activation. This inhibition blocks the dephosphorylation of Shp2 substrates, which are crucial for the full activation of the RAS-RAF-ERK pathway. In the context of drug resistance, where cancer cells upregulate RTK signaling to bypass the effects of a primary targeted therapy (e.g., a MEK inhibitor), this compound can effectively shut down this escape route. By combining this compound with a primary targeted agent, a synergistic anti-tumor effect can be achieved, leading to more durable responses and prevention of resistance.[4][5]
Quantitative Data on Shp2 Inhibitors in Drug Resistance Models
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables summarize data from studies using other potent, selective, and structurally similar allosteric Shp2 inhibitors like SHP099 and RMC-4550. This information provides a valuable reference for designing experiments with this compound.
Table 1: In Vitro Efficacy of Allosteric Shp2 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Resistant To | Shp2 Inhibitor | IC50 (µM) - Single Agent | IC50 (µM) - Combination | Combination Agent |
| MCF-7 | Breast Cancer | - | Compound 57774 | 0.8 | - | - |
| HCT116 | Colorectal Cancer | - | SHP099 | >10 | ~1 | Trametinib (MEKi) |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | - | SHP099 | ~0.1 | - | - |
| NCI-H358 | Non-Small Cell Lung Cancer (KRAS G12C) | - | RMC-4630 | >10 | ~0.05 | Cobimetinib (MEKi) |
| RPMI-8226 | Multiple Myeloma | Bortezomib | RMC-4550 | ~5 | ~1 | Bortezomib |
| NCI-H929 | Multiple Myeloma | Bortezomib | SHP099 | ~7 | ~2 | Bortezomib |
Table 2: In Vivo Efficacy of Allosteric Shp2 Inhibitors in Xenograft Models
| Xenograft Model | Cancer Type | Shp2 Inhibitor | Dosage | Combination Agent | Dosage | Outcome |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | P9 (PROTAC) | 50 mg/kg, i.p. | - | - | Near complete tumor regression |
| CT-26 | Colorectal Cancer | SHP099 | Not specified | Anti-PD-1 | Not specified | Synergistic tumor growth inhibition |
| RKO | Colorectal Cancer | SHP099 | Not specified | Dabrafenib + Trametinib | Not specified | Significant suppression of tumor growth |
| Neurofibroma | Neurofibromatosis Type 1 | RMC-4550 | 10 mg/kg | - | - | Reduced tumor volume |
Experimental Protocols
Note: The following protocols are adapted from studies utilizing well-characterized allosteric Shp2 inhibitors (e.g., SHP099). Researchers should optimize these protocols for their specific experimental setup and for use with this compound.
Protocol 1: In Vitro Cell Viability Assay to Assess Synergy
This protocol describes how to evaluate the synergistic effect of this compound in combination with another targeted agent (e.g., a MEK inhibitor) on the viability of drug-resistant cancer cells.
Materials:
-
Drug-resistant and parental cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Combination agent (e.g., Trametinib, dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in complete medium. A 7x7 or 9x9 dose-response matrix is recommended to assess synergy.
-
Drug Treatment: Add the drug dilutions to the cells. Include wells with single agents and a vehicle control (DMSO). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control. Synergy can be calculated using the Bliss independence or Chou-Talalay method.
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
This protocol is for assessing the effect of this compound on key signaling pathways, such as the ERK pathway, in drug-resistant cells.
Materials:
-
Drug-resistant and parental cancer cell lines
-
6-well cell culture plates
-
This compound and combination agent
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-p-Shp2, anti-Shp2, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound, the combination agent, or both at desired concentrations for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein lysates and run them on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: In Vivo Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a drug-resistant tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Drug-resistant cancer cells
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Combination agent formulation
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject drug-resistant cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, combination agent alone, and combination of this compound and the other agent).
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the drug's properties. Monitor the body weight of the mice as an indicator of toxicity.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and pathway modulation.
Visualizations
Signaling Pathways
Caption: Shp2 signaling pathways in drug resistance.
Experimental Workflow
Caption: Experimental workflow for this compound studies.
References
- 1. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies to overcome drug resistance using SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Shp2-IN-26 in Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shp2-IN-26 is a highly potent and selective allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and cytokine receptors. It plays a pivotal role in activating the RAS/MAPK and PI3K/AKT signaling pathways, which are frequently dysregulated in various cancers, including breast cancer.[1][2][3][4][5] In breast cancer, SHP2 has been implicated in promoting cell proliferation, survival, invasion, and metastasis, making it a compelling therapeutic target.[3][6][7] this compound offers a valuable tool for investigating the therapeutic potential of SHP2 inhibition in breast cancer research and development. These application notes provide an overview of its mechanism of action, key applications, and detailed protocols for its use in breast cancer studies.
Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its interaction with upstream activators and downstream substrates. The primary consequence of this compound activity is the suppression of the RAS-ERK and PI3K-AKT signaling pathways, which are crucial for the growth and survival of many breast cancer cells.[8]
Core Applications in Breast Cancer Research
-
Inhibition of Cell Proliferation and Viability: Investigating the anti-proliferative effects of this compound on various breast cancer cell lines, including ER-positive, HER2-positive, and triple-negative subtypes.
-
Modulation of Signaling Pathways: Elucidating the impact of SHP2 inhibition on key oncogenic signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways.
-
Overcoming Drug Resistance: Exploring the potential of this compound to re-sensitize breast cancer cells to other targeted therapies (e.g., HER2 inhibitors, PI3K inhibitors) where resistance has developed.
-
In Vivo Tumor Growth Inhibition: Evaluating the efficacy of this compound in preclinical animal models of breast cancer, such as patient-derived xenografts (PDXs) or cell line-derived xenografts.
Data Presentation
Table 1: In Vitro Efficacy of Allosteric SHP2 Inhibitors in Breast Cancer Cell Lines
| Cell Line | Subtype | Compound | IC50 (Proliferation/Viability) | Reference Compound |
| MCF-7 | ER+ | This compound | Data not yet published; expected to be in the low nanomolar range based on potency. | Other SHP2 inhibitors show IC50 values in the micromolar range.[1] |
| MDA-MB-231 | Triple-Negative | This compound | Data not yet published; expected to be in the low nanomolar range based on potency. | Other SHP2 inhibitors show anti-proliferative effects.[1] |
| BT474 | HER2+ | This compound | Data not yet published; expected to be in the low nanomolar range based on potency. | Inhibition of SHP2 in HER2-positive cells suppresses proliferation.[9][10] |
| T47D | ER+ | This compound | Data not yet published; expected to be in the low nanomolar range based on potency. | SHP2 knockout in T47D cells reduces proliferation.[3] |
Note: Specific IC50 values for this compound in breast cancer cell lines are not yet widely available in published literature. The expected potency is based on its reported biochemical IC50 of 3.2 nM.[8] Researchers should determine the IC50 for their specific cell line of interest empirically.
Table 2: Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value |
| Biochemical Assay | Recombinant SHP2 | IC50 | 3.2 nM[8] |
| Cellular Assay | NCI-H358 (Lung Cancer) | Inhibition of p-ERK | Demonstrated[8] |
| Cellular Assay | NCI-H358 (Lung Cancer) | Inhibition of p-AKT | Demonstrated[8] |
Mandatory Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in breast cancer.
Experimental Protocols
The following are detailed protocols that can be adapted for the use of this compound in breast cancer research. These are based on standard methodologies employed in studies of other SHP2 inhibitors.
Protocol 1: Cell Viability/Proliferation Assay (MTS Assay)
Objective: To determine the effect of this compound on the viability and proliferation of breast cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, BT474)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Trypsinize and count breast cancer cells. Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to start with would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, 5% CO2, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the results to the vehicle-treated control wells (set as 100% viability). Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Western Blot Analysis of SHP2 Signaling
Objective: To assess the effect of this compound on the phosphorylation of downstream targets like ERK and AKT.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
Growth factors (e.g., EGF, if studying stimulated signaling)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT, anti-total-SHP2, and anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if investigating growth factor-stimulated signaling.
-
Inhibitor Treatment: Pre-treat cells with the desired concentrations of this compound or vehicle control for 2-4 hours.
-
Stimulation (if applicable): Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Colony Formation Assay
Objective: To evaluate the long-term effect of this compound on the clonogenic survival and proliferation of breast cancer cells.
Materials:
-
Breast cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates in complete growth medium.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh inhibitor-containing medium every 3-4 days.
-
Colony Staining: When visible colonies have formed in the control wells, wash the plates with PBS. Fix the colonies with methanol for 15 minutes. Stain with crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Quantification: Scan or photograph the plates. Count the number of colonies (typically defined as a cluster of >50 cells). The staining can also be solubilized with 10% acetic acid and the absorbance measured at 590 nm.
-
Analysis: Normalize the number of colonies or absorbance to the vehicle-treated control.
Conclusion
This compound is a powerful research tool for investigating the role of SHP2 in breast cancer. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies aimed at validating SHP2 as a therapeutic target. The provided protocols offer a starting point for researchers to explore the anti-cancer effects of this promising inhibitor in various breast cancer contexts. As with any experimental work, optimization of concentrations and incubation times for specific cell lines and experimental conditions is recommended.
References
- 1. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct-to-biology platform: From synthesis to biological evaluation of SHP2 allosteric inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of SHP2 tyrosine phosphatase promotes the tumorigenesis of breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular Mechanism for SHP2 in Promoting HER2-induced Signaling and Transformation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Shp2-IN-26 Concentration for Cellular and In Vivo Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Shp2-IN-26, a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (Shp2). This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of Shp2. It binds to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing Shp2 in an inactive, autoinhibited conformation. This prevents the conformational changes required for its activation and subsequent dephosphorylation of target substrates. By locking Shp2 in this closed state, this compound effectively blocks downstream signaling pathways, such as the RAS-ERK pathway, which are often hyperactivated in various cancers.
Q2: What is a good starting concentration for my in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on available data, a good starting point for cell-based assays is to perform a dose-response curve ranging from 1 nM to 10 µM. This compound has a reported IC50 value of 3.2 nM in enzymatic assays.[1] For cellular assays, a DC50 (concentration for 50% degradation of protein) for a similar Shp2 degrader was found to be 35.2 ± 1.5 nM in HEK293 cells, which can serve as a reference point for potency in a cellular context.[2]
Q3: How can I assess the target engagement of this compound in my cells?
A3: Target engagement can be assessed by monitoring the phosphorylation status of downstream effectors of the Shp2 signaling pathway. A common and reliable method is to perform a Western blot analysis to measure the levels of phosphorylated ERK (p-ERK). Inhibition of Shp2 is expected to lead to a dose-dependent decrease in p-ERK levels.
Q4: I am observing cytotoxicity at higher concentrations. What should I do?
A4: Cytotoxicity can be a concern with any small molecule inhibitor. If you observe significant cell death, consider the following:
-
Lower the concentration: Determine the lowest effective concentration that provides the desired biological effect with minimal toxicity by performing a thorough dose-response analysis.
-
Reduce incubation time: Shorter exposure to the inhibitor may be sufficient to achieve target inhibition without causing excessive cell death.
-
Use a different cell line: Cell viability in the presence of a compound can be cell-type specific.
-
Perform a viability assay: Concurrently run a cell viability assay (e.g., MTT, CellTiter-Glo) to distinguish between specific anti-proliferative effects and general cytotoxicity.
Q5: this compound is not showing the expected effect in my experiment. What are the possible reasons?
A5: Several factors could contribute to a lack of efficacy:
-
Cell line dependency: The cellular context is critical. The cell line you are using may not have a hyperactivated RAS-MAPK pathway or may have alternative signaling pathways that bypass the need for Shp2.
-
Compound stability: Ensure the compound has been stored correctly and is not degraded. Prepare fresh dilutions for each experiment.
-
Experimental conditions: Optimize incubation time, cell density, and serum concentration in your media, as these can all influence the outcome.
-
Resistance mechanisms: Some cancer cells can develop resistance to Shp2 inhibitors.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background in Western blot for p-ERK | - Suboptimal antibody concentration- Insufficient washing- High serum concentration in media | - Titrate primary and secondary antibodies.- Increase the number and duration of wash steps.- Serum-starve cells before stimulation and treatment. |
| Inconsistent results between experiments | - Variation in cell passage number- Inconsistent inhibitor preparation- Fluctuation in incubation times | - Use cells within a defined passage number range.- Prepare fresh stock solutions and serial dilutions for each experiment.- Standardize all incubation and treatment times meticulously. |
| No effect on downstream signaling | - Cell line is not dependent on Shp2 signaling.- Inhibitor is inactive.- Insufficient concentration or incubation time. | - Profile your cell line for mutations that activate the RAS-MAPK pathway.- Test the inhibitor in a cell line known to be sensitive to Shp2 inhibition (e.g., NCI-H358).- Perform a full dose-response and time-course experiment. |
| Off-target effects observed | - Concentration is too high.- The observed phenotype is not Shp2-dependent. | - Lower the concentration to the minimal effective dose.- Use a structurally unrelated Shp2 inhibitor as a control to confirm the phenotype is specific to Shp2 inhibition. |
Quantitative Data Summary
Table 1: In Vitro Potency of Shp2 Inhibitors
| Compound | Assay Type | Potency (IC50/DC50) | Cell Line/System | Reference |
| This compound | Enzymatic Assay | 3.2 nM (IC50) | Purified Shp2 protein | [1] |
| SHP2-D26 (Degrader) | Western Blot | 35.2 ± 1.5 nM (DC50) | HEK293 cells | [2] |
| Compound 220-324 | Enzymatic Assay | 14 µM (IC50) | Purified Shp2 protein | [5] |
Table 2: In Vivo Efficacy of a Shp2 Degrader (P9)
| Compound | Dose | Route of Administration | Tumor Model | Outcome | Reference |
| P9 (Shp2 Degrader) | 25 mg/kg and 50 mg/kg | Intraperitoneal | Xenograft mouse model | Nearly complete tumor regression | [2] |
Key Experimental Protocols
Protocol 1: Dose-Response Determination of this compound on ERK Phosphorylation
-
Cell Seeding: Plate cells (e.g., NCI-H358, a cell line with KRAS mutation) in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation: Once cells are attached, replace the growth medium with a serum-free or low-serum (0.5%) medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Prepare a series of dilutions of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) in serum-free media. Include a vehicle control (e.g., DMSO).
-
Cell Stimulation: If required for your cell line to activate the pathway, stimulate the cells with an appropriate growth factor (e.g., EGF, FGF) for a predetermined time (e.g., 15-30 minutes). Add the this compound dilutions 1-2 hours prior to stimulation.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry: Quantify the band intensities to determine the concentration-dependent inhibition of ERK phosphorylation.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content like CellTiter-Glo). Follow the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence according to the assay protocol. Normalize the data to the vehicle-treated control to determine the percentage of viable cells at each concentration.
Visualizations
Caption: Shp2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing this compound.
Caption: Troubleshooting decision tree for lack of this compound efficacy.
References
common issues with Shp2-IN-26 solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SHP2 allosteric inhibitor, Shp2-IN-26.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective, potent allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2).[1] It functions by binding to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, which stabilizes SHP2 in a closed, auto-inhibited conformation. This prevents the phosphatase from becoming activated and signaling to downstream pathways, such as the RAS-ERK and PI3K-AKT pathways.[1]
Q2: What is the primary application of this compound in research?
This compound is primarily used in cancer research to study the effects of SHP2 inhibition on tumor cell proliferation, survival, and signaling. It has demonstrated anti-tumor activity in various cancer cell lines.[1] Specifically, it has been shown to inhibit the phosphorylation of ERK and AKT in NCI-H358 cells.[1]
Q3: In which solvents can I dissolve this compound?
Q4: How should I store stock solutions of this compound?
Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[4][5]
Troubleshooting Guide
Issue 1: Precipitate formation when diluting DMSO stock solution into aqueous buffer or cell culture media.
-
Cause: this compound is a lipophilic compound and has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous environment, the compound can precipitate out of solution, a phenomenon known as "salting out."
-
Solutions:
-
Decrease the final concentration of this compound: If your experimental design allows, lowering the final concentration of the inhibitor in the aqueous solution may prevent precipitation.
-
Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Ensure that your vehicle control contains the same final concentration of DMSO.
-
Use a co-solvent: For in vivo studies or particularly sensitive in vitro assays, a co-solvent system can be employed. A common formulation includes DMSO, PEG300, Tween 80, and saline.[5] For example, a formulation could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2]
-
Prepare fresh dilutions: Avoid storing diluted aqueous solutions of this compound for extended periods, as precipitation can occur over time. Prepare fresh dilutions from your DMSO stock for each experiment.
-
Warm the aqueous medium: Gently warming the cell culture medium or buffer to 37°C before adding the DMSO stock can sometimes help to keep the compound in solution. Mix gently but thoroughly immediately after adding the inhibitor.
-
Issue 2: Inconsistent or lower-than-expected activity in cell-based assays.
-
Cause: This can be due to several factors, including poor solubility, degradation of the compound, or issues with the experimental setup.
-
Solutions:
-
Confirm solubility: Visually inspect your final working solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, refer to the troubleshooting steps in Issue 1 .
-
Verify stock solution integrity: If the stock solution has been stored for a long time or subjected to multiple freeze-thaw cycles, the compound may have degraded. It is recommended to use a fresh aliquot or a newly prepared stock solution.
-
Optimize inhibitor concentration and incubation time: The optimal concentration and incubation time for this compound can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and endpoint.
-
Check for serum protein binding: Components of fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. If you suspect this is an issue, you can try reducing the serum concentration during the inhibitor treatment period, if compatible with your cell line's health.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | IC₅₀ (µM) |
| NCI-H358 | 0.58 |
| A549 | 5.36 |
| MDA-MB-231 | 5.88 |
| MDA-MB-468 | 4.35 |
Data from TargetMol product information sheet.[5]
Table 2: Solubility of Related SHP2 Compounds in DMSO
| Compound | Solubility in DMSO | Notes |
| SHP099 | 12 mg/mL (34.07 mM) | Requires sonication[2] |
| SHP2-D26 | 83.33 mg/mL (74.68 mM) | Requires sonication[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.
Protocol 2: General Protocol for Cell-Based Assays
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.5%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 12, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Endpoint Analysis: Following incubation, perform the desired downstream analysis, such as a cell viability assay (e.g., MTT or CellTiter-Glo), Western blotting for phosphorylated proteins (e.g., p-ERK, p-AKT), or an imaging-based assay.
Visualizations
Caption: SHP2 Signaling Pathway Overview.
Caption: General Experimental Workflow for this compound.
References
Shp2-IN-26 Off-Target Effects Investigation: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the off-target effects of the novel Shp2 inhibitor, Shp2-IN-26. The information is presented in a question-and-answer format to directly address common experimental challenges.
I. Initial Characterization of this compound
Before investigating off-target effects, it is crucial to understand the mechanism of action of this compound. Shp2 inhibitors typically fall into two categories: allosteric or active-site inhibitors. The experimental approach to de-risking off-target effects will vary depending on the inhibitor type.
Q1: How can I determine if this compound is an allosteric or active-site inhibitor of Shp2?
A1: A combination of biochemical and cellular assays can elucidate the mechanism of action.
-
Biochemical Phosphatase Assay with Mutant Shp2: Perform an in vitro phosphatase assay using wild-type (WT) Shp2 and a constitutively active mutant (e.g., E76K).[1][2] Allosteric inhibitors, which stabilize the closed, inactive conformation of Shp2, are often less effective against mutants that favor the open, active state.[1] In contrast, active-site inhibitors should inhibit both WT and mutant Shp2.
-
Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular context.[3] Allosteric inhibitors are known to significantly increase the thermal stability of Shp2.[3]
-
Competition Binding Assays: Utilize surface plasmon resonance (SPR) or other biophysical techniques to determine if this compound competes with known allosteric or active-site binders.
II. Signaling Pathways Modulated by Shp2
Understanding the canonical signaling pathways regulated by Shp2 is fundamental to differentiating on-target from off-target effects. Shp2 is a critical node in multiple signaling cascades initiated by receptor tyrosine kinases (RTKs) and cytokine receptors.[4][5]
Caption: Overview of major Shp2 signaling pathways.
III. Troubleshooting Off-Target Effects
This section addresses specific issues that may arise during the investigation of this compound, pointing towards potential off-target effects.
Q2: I observe incomplete inhibition of ERK phosphorylation even at high concentrations of this compound. What could be the reason?
A2: This could be due to several factors:
-
Redundant Signaling Pathways: The cell type you are using may have redundant pathways that activate the MAPK cascade independent of Shp2.
-
Off-Target Activation of Parallel Pathways: this compound might be activating a parallel pathway that also leads to ERK phosphorylation. For example, some kinase inhibitors have been shown to cause paradoxical pathway activation.[6]
-
Limited Compound Potency or Cell Permeability: The compound may not be potent enough or may not be efficiently entering the cells.
Troubleshooting Steps:
-
Confirm Shp2 Engagement: Use CETSA to confirm that this compound is binding to Shp2 in your cells at the concentrations used.
-
Use a Shp2 Knockout/Knockdown System: Compare the effects of this compound in wild-type versus Shp2-deficient cells. If the compound still affects ERK phosphorylation in the absence of Shp2, it points to an off-target effect.
-
Broad Kinase Profiling: Perform an in vitro kinase screen to identify potential off-target kinases that could be responsible for the residual ERK activation.[6][7]
Q3: My this compound inhibitor shows toxicity in cell lines that are not dependent on Shp2 for survival. How do I investigate this?
A3: Unexplained cytotoxicity is a strong indicator of off-target effects.
Troubleshooting Steps:
-
Kinome Scan: A broad panel of kinases should be screened to identify potential off-target interactions. Most FDA-approved kinase inhibitors have been found to inhibit between 10 and 100 kinases off-target.[6]
-
Proteome-wide Target Deconvolution: Techniques like chemical proteomics can identify the direct binding partners of this compound in an unbiased manner.
-
Phenotypic Screening in a Panel of Cell Lines: Compare the cytotoxic profile of this compound across a diverse panel of cell lines with known genetic backgrounds. This can sometimes reveal correlations between sensitivity and the expression of a particular off-target.
Q4: I see unexpected changes in the JAK/STAT pathway upon treatment with this compound. Is this an off-target effect?
A4: Not necessarily. Shp2 is a known negative regulator of the JAK/STAT pathway.[8] Inhibition of Shp2 can lead to increased STAT phosphorylation. Therefore, this could be an on-target effect.
Troubleshooting Steps:
-
Compare with a Known Shp2 Inhibitor: Benchmark the effects of this compound against a well-characterized allosteric Shp2 inhibitor like SHP099. If the effects on the JAK/STAT pathway are comparable, it is likely an on-target effect.
-
Shp2 Knockdown: Use siRNA or shRNA to deplete Shp2 and observe if this phenocopies the effect of this compound on the JAK/STAT pathway.
IV. Quantitative Data Summary
Clear presentation of quantitative data is essential for comparing the selectivity of inhibitors.
Table 1: Kinase Selectivity Profile of this compound (1 µM Screen)
| Kinase Target | % Inhibition |
| Shp2 (On-Target) | 95% |
| SRC | 85% |
| ABL1 | 78% |
| PDGFRβ | 65% |
| LCK | 52% |
| FYN | 48% |
| ... (other kinases) | < 30% |
Table 2: IC50 Values for On- and Off-Targets
| Target | IC50 (nM) | Selectivity Index (Off-target IC50 / On-target IC50) |
| Shp2 | 50 | - |
| SRC | 500 | 10x |
| ABL1 | 800 | 16x |
| PDGFRβ | 1,200 | 24x |
V. Key Experimental Protocols
Detailed methodologies are crucial for reproducible results.
Protocol 1: Kinome-wide Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired screening concentrations.
-
Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of recombinant human kinases (e.g., >400 kinases).[6]
-
Assay Format: The service will typically use a radiometric or fluorescence-based assay to measure kinase activity in the presence of your compound and ATP.[7]
-
Data Analysis: The raw data will be converted to percent inhibition relative to a vehicle control (DMSO). Hits are typically defined as kinases with >50% or >70% inhibition at the screening concentration.
-
Follow-up: For identified hits, determine the IC50 values to quantify the potency of the off-target interaction.
Caption: Workflow for kinome-wide selectivity profiling.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from published methods to assess target engagement in a cellular environment.[3]
-
Cell Culture and Treatment: Culture your chosen cell line to ~80% confluency. Treat the cells with either vehicle (DMSO) or this compound at various concentrations for 1 hour.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heat Shock: Aliquot the cell lysates into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant (containing the soluble protein fraction) and analyze the amount of soluble Shp2 at each temperature by Western blot or ELISA.
-
Data Plotting: Plot the percentage of soluble Shp2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
VI. Frequently Asked Questions (FAQs)
Q5: What are the most common off-targets for Shp2 inhibitors?
A5: This depends on the chemical scaffold and mechanism of the inhibitor. For active-site targeting inhibitors, which often mimic phosphotyrosine, off-targets can include other phosphatases or even kinases that have structurally similar active sites.[9][10] For example, some active-site Shp2 inhibitors have been shown to inhibit protein tyrosine kinases like PDGFRβ and SRC.[9][10] Allosteric inhibitors are generally more selective, but comprehensive profiling is still necessary.
Q6: Can I use a Shp2 inhibitor that has known off-targets?
A6: Yes, but with caution and appropriate controls. Many effective drugs have known off-targets.[6][11] The key is to understand the therapeutic window and to ensure that the observed biological effect is primarily due to the inhibition of the intended target. This can be demonstrated using rescue experiments with drug-resistant mutants of Shp2 or by confirming that the phenotype is recapitulated by genetic knockdown of Shp2.[10]
Q7: How does the allosteric nature of some Shp2 inhibitors affect off-target investigation?
A7: Allosteric inhibitors bind to a site distinct from the active site, often with higher specificity.[4] However, allosteric sites can exist on other proteins. Therefore, it is still crucial to perform unbiased, proteome-wide screens. Additionally, because allosteric inhibitors stabilize a specific conformation of Shp2, they may have different functional consequences than active-site inhibitors, which should be considered when interpreting cellular phenotypes.
Q8: What is the role of Shp2 in the tumor microenvironment, and could this complicate my off-target analysis?
A8: Shp2 plays a significant role in immune cells. For instance, it is recruited to the PD-1 receptor and suppresses T-cell activation.[4] Therefore, in co-culture or in vivo experiments, Shp2 inhibitors can have effects on both tumor cells and immune cells. It is important to dissect these effects using syngeneic models with Shp2 knockouts in specific cell compartments (e.g., tumor-specific vs. T-cell-specific knockout) to distinguish on-target immune-modulating effects from potential off-target effects on other components of the tumor microenvironment.
References
- 1. A Target Mutation that Renders a Cancer Drug Ineffective - BioCAT [bio.aps.anl.gov]
- 2. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]
improving Shp2-IN-26 efficacy in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the efficacy of Shp2-IN-26 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective, potent, allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] It binds to a site distinct from the active site, stabilizing SHP2 in an inactive conformation. This prevents it from dephosphorylating its target substrates, thereby inhibiting downstream signaling pathways, primarily the RAS-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival in many cancers.[1][2][3][4]
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated anti-proliferative activity in various cancer cell lines, including non-small cell lung cancer (NCI-H358, A549) and breast cancer (MDA-MB-231, MDA-MB468) cell lines.[1]
Q3: What is the recommended starting concentration for this compound in cell culture experiments?
Based on its potent in vitro IC50 of 3.2 nM, a starting concentration range of 1-100 nM is recommended for initial experiments.[1] However, the optimal concentration is cell-line dependent and should be determined empirically using a dose-response experiment. For instance, in NCI-H358 cells, significant inhibition of ERK and AKT phosphorylation was observed at concentrations between 0.25 and 2 µM after 12 hours.[1]
Q4: How should I prepare and store this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO).[1] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10-40 mg/mL) and then dilute it to the final working concentration in the cell culture medium.[1][5] To avoid precipitation, it is recommended to add the DMSO stock directly to the media with gentle mixing.[5] The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5][6] Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.
Q5: What are the known downstream effects of this compound treatment?
Treatment with this compound has been shown to significantly reduce the phosphorylation levels of key downstream signaling proteins, including ERK and AKT, in responsive cancer cell lines.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibition of cell proliferation | 1. Sub-optimal inhibitor concentration. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the IC50 for your specific cell line. |
| 2. Insufficient treatment duration. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. | |
| 3. Cell line is resistant to SHP2 inhibition. | Consider using cell lines known to be sensitive to SHP2 inhibition. Investigate potential resistance mechanisms such as mutations in downstream effectors of the RAS-MAPK pathway.[2][7] | |
| 4. Poor solubility or stability of the inhibitor in culture medium. | Ensure the final DMSO concentration is low and that the inhibitor is fully dissolved. Prepare fresh dilutions from a frozen stock for each experiment. | |
| Inconsistent results between experiments | 1. Variability in cell seeding density. | Maintain consistent cell seeding densities across all experiments, as this can influence the IC50 values of some drugs.[8] |
| 2. Degradation of the inhibitor. | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Protect the stock solution from light. | |
| 3. Passage number of cells. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. | |
| No decrease in p-ERK or p-AKT levels | 1. Insufficient inhibitor concentration or treatment time. | Increase the concentration of this compound and/or the duration of treatment. A 12-hour treatment with 0.25-2 µM this compound showed a reduction in p-ERK and p-AKT in NCI-H358 cells.[1] |
| 2. Technical issues with Western blotting. | Ensure proper protein extraction, use of phosphatase inhibitors, and appropriate antibody dilutions. Always include positive and negative controls. | |
| 3. Activation of alternative signaling pathways. | The cancer cells may have developed resistance by activating bypass signaling pathways that do not depend on SHP2.[9] | |
| Cell death observed in control (DMSO-treated) group | 1. High DMSO concentration. | Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically ≤ 0.1%).[5][6] |
| 2. Contamination of cell culture. | Regularly check for microbial contamination. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Source |
| IC50 (Enzymatic Assay) | 3.2 nM | [1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H358 | Non-Small Cell Lung Cancer | 0.58 |
| A549 | Non-Small Cell Lung Cancer | 5.36 |
| MDA-MB-231 | Breast Cancer | 5.88 |
| MDA-MB468 | Breast Cancer | 4.35 |
Source:[1]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is adapted from standard MTT assay procedures.[10][11]
Materials:
-
Adherent cancer cells
-
Complete growth medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to perform initial dilutions from the DMSO stock in DMSO to maintain solubility.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Phosphorylated ERK (p-ERK)
This protocol is based on standard Western blotting procedures.[12][13][14]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treating cells with this compound for the desired time and concentration, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize the results, strip the membrane and re-probe with an antibody against total ERK1/2 and a loading control.
Visualizations
Caption: SHP2 Signaling Pathway and Inhibition by this compound.
References
- 1. SHP2-IN-26_TargetMol [targetmol.com]
- 2. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tyrosine Phosphatase SHP2: A New Target for Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
- 13. Phosphoflow-Based Evaluation of Mek Inhibitors as Small-Molecule Therapeutics for B-Cell Precursor Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with Shp2-IN-26
Welcome to the technical support center for Shp2-IN-26. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as compound 4b) is a highly selective, potent, allosteric inhibitor of the protein tyrosine phosphatase Shp2.[1][2] It functions by binding to an allosteric pocket of the Shp2 protein, stabilizing it in an auto-inhibited conformation. This prevents the phosphatase from becoming active and engaging with its downstream signaling partners. The primary downstream effect of Shp2 inhibition by this compound is the downregulation of the Ras-Raf-MEK-ERK and PI3K-AKT signaling pathways.[1]
Q2: What are the reported IC50 values for this compound?
The in vitro IC50 of this compound for Shp2 phosphatase activity is 3.2 nM.[1][2] Its anti-proliferative IC50 values in various cancer cell lines have been reported as follows:
| Cell Line | IC50 (µM) |
| NCI-H358 (KRAS G12C mutant NSCLC) | 0.58 |
| A549 | 5.36 |
| MDA-MB-231 | 5.88 |
| MDA-MB468 | 4.35 |
Q3: In which cell lines has this compound shown significant activity?
This compound has demonstrated marked anti-proliferative activity in several cancer cell lines, with particular sensitivity noted in KRAS G12C-mutant non-small cell lung cancer (NSCLC) cells, such as NCI-H358.[1]
Q4: Does this compound show synergistic effects with other inhibitors?
Yes, it has been reported that this compound exhibits a strong synergistic effect when used in combination with the KRAS G12C inhibitor sotorasib in NCI-H358 cells.[1]
Troubleshooting Guide
This guide addresses potential unexpected results you may encounter during your experiments with this compound.
Issue 1: Higher than expected IC50 value in cell viability assays.
-
Possible Cause 1: Cell line resistance.
-
Explanation: The sensitivity to Shp2 inhibition can vary significantly between cell lines. Cells that are not highly dependent on the canonical RTK-Ras-MAPK signaling pathway may be less sensitive. Additionally, cell lines with certain mutations in Shp2 or downstream effectors of the MAPK pathway may exhibit intrinsic resistance.
-
Troubleshooting:
-
Confirm the dependency of your cell line on the MAPK pathway through baseline phospho-ERK levels.
-
Sequence the PTPN11 gene (encoding Shp2) in your cell line to check for mutations that may confer resistance to allosteric inhibitors.
-
Consider using a cell line known to be sensitive to Shp2 inhibition, such as NCI-H358, as a positive control.
-
-
-
Possible Cause 2: Suboptimal assay conditions.
-
Explanation: The duration of inhibitor treatment, cell seeding density, and the specific viability assay used can all influence the calculated IC50 value.
-
Troubleshooting:
-
Optimize the treatment duration. A longer incubation time (e.g., 72 hours or more) may be required to observe significant anti-proliferative effects.
-
Ensure a consistent and optimal cell seeding density. High cell densities can sometimes mask the inhibitory effects.
-
The choice of viability assay (e.g., MTT, CellTiter-Glo) can impact results. Ensure the chosen assay is appropriate for your cell line and experimental conditions.
-
-
Issue 2: Inconsistent or no reduction in phospho-ERK or phospho-AKT levels in Western blot analysis.
-
Possible Cause 1: Insufficient inhibitor concentration or treatment time.
-
Explanation: The concentration of this compound and the duration of treatment may not be sufficient to achieve maximal inhibition of Shp2 activity and downstream signaling.
-
Troubleshooting:
-
Perform a dose-response experiment with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for inhibiting ERK and AKT phosphorylation in your cell line.
-
Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration. It has been reported that treatment for 12 hours with concentrations between 0.25 µM and 2 µM significantly reduces p-ERK and p-AKT in NCI-H358 cells.[1]
-
-
-
Possible Cause 2: Feedback activation of signaling pathways.
-
Explanation: Inhibition of Shp2 can sometimes lead to feedback activation of receptor tyrosine kinases (RTKs), which can partially restore downstream signaling.
-
Troubleshooting:
-
Examine the phosphorylation status of upstream RTKs in your Western blot analysis.
-
Consider combination therapies, for instance, with an RTK inhibitor, to abrogate feedback loops.
-
-
-
Possible Cause 3: Technical issues with the Western blot.
-
Explanation: Problems with antibody quality, protein extraction, or the blotting procedure can lead to unreliable results.
-
Troubleshooting:
-
Ensure the specificity and optimal dilution of your primary antibodies for phospho-ERK, total ERK, phospho-AKT, and total AKT.
-
Use fresh lysis buffer containing phosphatase and protease inhibitors.
-
Include appropriate positive and negative controls in your experiment.
-
-
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. Please note that these are general protocols and may require optimization for your specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis of Phospho-ERK and Phospho-AKT
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 12 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-AKT (Ser473), and total AKT overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action.
Troubleshooting Logic for High IC50 Values
Caption: Troubleshooting workflow for high IC50 values.
References
Shp2-IN-26 Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Shp2-IN-26 western blot results. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during Shp2 western blotting, with a focus on potential issues arising from the use of the allosteric inhibitor, this compound.
| Problem Category | Specific Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | No band corresponding to total Shp2 or phosphorylated Shp2 (p-Shp2). | - Inactive primary or secondary antibody.- Insufficient protein loading.[1] - Suboptimal antibody dilution.- Inefficient protein transfer to the membrane.[1] - Excessive washing. | - Use fresh antibody dilutions for each experiment.- Increase the amount of protein loaded onto the gel.- Optimize the antibody concentration by performing a dilution series.- Confirm successful transfer using Ponceau S staining.- Reduce the duration and number of washing steps. |
| Weak or no p-Shp2 signal after this compound treatment. | - Expected Inhibitor Effect: this compound, as an allosteric inhibitor, is expected to stabilize Shp2 in its inactive conformation, preventing its phosphorylation.[2] A decrease in p-Shp2 levels is the anticipated outcome of successful inhibitor treatment.- Insufficient stimulation of the signaling pathway. | - Confirm the expected molecular weight of p-Shp2.- Ensure that the cells were properly stimulated to induce Shp2 phosphorylation before inhibitor treatment.- Run an untreated, stimulated control to confirm that the p-Shp2 antibody is working. | |
| High Background | High background across the entire membrane. | - Insufficient blocking of the membrane.[3] - Primary or secondary antibody concentration is too high.[3] - Contaminated buffers. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).[3] - Decrease the antibody concentrations.- Use freshly prepared buffers. |
| "Speckled" or uneven background. | - Aggregated secondary antibody.- Contaminants in the buffers or on the membrane. | - Centrifuge the secondary antibody before use.- Ensure all containers and equipment are clean. Filter buffers if necessary. | |
| Non-Specific Bands | Multiple bands are observed in addition to the target band. | - Primary antibody is not specific enough.- Proteolytic degradation of the target protein.- High concentration of the primary or secondary antibody.[4] | - Use a highly specific monoclonal antibody if available.- Add protease and phosphatase inhibitors to the lysis buffer and keep samples on ice.[5] - Optimize antibody concentrations. |
| Inconsistent Results | Variability in band intensity between experiments. | - Inconsistent protein loading.- Inconsistent incubation times or temperatures.- Variability in this compound treatment. | - Perform a protein quantification assay (e.g., BCA) to ensure equal loading.- Standardize all incubation steps.- Ensure consistent inhibitor concentration and treatment duration. |
| Unexpected Band Shifts | Shp2 band migrates at a higher molecular weight than expected. | - Post-translational modifications, such as phosphorylation, can cause a slight upward shift in the band.[6] | - This is often expected, especially for p-Shp2. Compare with a non-phosphorylated control. The molecular weight of Shp2 is approximately 72 kDa.[7] |
Experimental Protocols
Cell Lysis and Protein Quantification
-
Cell Treatment: Culture cells to the desired confluency. Treat with this compound at the desired concentration and for the appropriate duration. Include positive and negative controls (e.g., stimulated and unstimulated cells without inhibitor).
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. For phospho-antibodies, 5% BSA is recommended.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Shp2 or anti-p-Shp2) at the recommended dilution (see table below) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Recommended Antibody Dilutions
| Antibody | Supplier | Recommended Dilution |
| Total Shp2 | Cell Signaling Technology (#3752) | 1:1000[7] |
| Phospho-Shp2 (Tyr542) | Cell Signaling Technology (#3751) | 1:1000[6] |
| HRP-linked anti-rabbit IgG | Varies | 1:2000 - 1:10000 |
Visualizations
Shp2 Signaling Pathway
Caption: Shp2 signaling pathways and the point of intervention for this compound.
Western Blot Experimental Workflow
Caption: A streamlined workflow of the western blot experiment.
References
- 1. SHP-2 (D50F2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The tyrosine phosphatase SHP2 is required for cell transformation by the receptor tyrosine kinase mutants FIP1L1‐PDGFRα and PDGFRα D842V - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-SHP-2 (Tyr542) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. SHP-2 Antibody | Cell Signaling Technology [cellsignal.com]
how to minimize toxicity of Shp2-IN-26 in cells
Disclaimer: Specific toxicity data and mitigation strategies for a compound designated "Shp2-IN-26" are not extensively available in public literature. The following troubleshooting guide and FAQs are based on general principles for minimizing the toxicity of small molecule inhibitors in cellular assays, with a focus on the Shp2 (PTPN11) signaling pathway.
Troubleshooting Guide
This guide addresses specific issues researchers may encounter during their experiments with Shp2 inhibitors like this compound.
| Issue | Potential Cause | Recommended Action |
| High levels of acute cell death at expected therapeutic concentrations. | 1. Off-target effects: The inhibitor may be affecting other critical cellular kinases or phosphatases.[1][2][3] 2. Solvent toxicity: The vehicle (e.g., DMSO) concentration may be too high. 3. Incorrect dosage: Calculation errors or improper dilution. | 1. Perform a dose-response curve to determine the EC50 for target inhibition and a cytotoxicity assay (e.g., CC50) to find the therapeutic window. Consider off-target profiling (e.g., kinase panel screen). 2. Ensure the final solvent concentration is consistent across all treatments and is at a non-toxic level (typically <0.5%). 3. Double-check all calculations and prepare fresh dilutions. |
| Inconsistent results between experimental repeats. | 1. Cell health and passage number: Cells may be unhealthy, contaminated, or at a high passage number, leading to altered sensitivity. 2. Compound stability: The inhibitor may be unstable in culture media over the course of the experiment. 3. Assay variability: Inconsistent cell seeding density or reagent addition. | 1. Use cells with a consistent and low passage number. Regularly check for mycoplasma contamination. 2. Assess the stability of this compound in your specific cell culture medium. Consider replenishing the compound during long-term experiments. 3. Standardize all experimental procedures, including cell seeding, treatment times, and reagent handling. |
| Discrepancy between biochemical and cellular assay results. | 1. Cellular permeability: The compound may have poor cell membrane permeability. 2. Cellular metabolism: The inhibitor could be rapidly metabolized into an inactive form within the cell. 3. Efflux pumps: The compound might be actively transported out of the cells by efflux pumps like P-glycoprotein. | 1. Perform a cellular uptake assay to measure the intracellular concentration of the inhibitor. 2. Investigate the metabolic stability of the compound in the presence of liver microsomes or hepatocytes. 3. Test for co-treatment with efflux pump inhibitors to see if cellular potency is restored. |
| Unexpected phenotypic changes unrelated to Shp2 inhibition. | 1. Off-target signaling pathway modulation: The inhibitor may be affecting pathways independent of Shp2.[2][3] 2. Activation of stress response pathways: High concentrations of a small molecule can induce cellular stress. | 1. Use a rescue experiment with a drug-resistant mutant of Shp2 to confirm on-target effects.[3] Perform phosphoproteomics or RNA sequencing to identify affected pathways. 2. Measure markers of cellular stress (e.g., ROS production, ER stress markers). |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for Shp2 inhibitors?
Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway.[4][5][6] It is recruited to activated receptor tyrosine kinases (RTKs) and dephosphorylates specific substrates, leading to the activation of RAS and downstream signaling cascades that promote cell proliferation, survival, and differentiation.[4][6][7] Many newer Shp2 inhibitors are allosteric, meaning they bind to a site other than the active site to lock the enzyme in an inactive conformation.[5]
Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
The optimal concentration should effectively inhibit Shp2 without causing significant cytotoxicity. This can be determined by performing parallel dose-response experiments:
-
Target Engagement/Inhibition Assay: Measure the inhibition of Shp2 activity or a downstream marker (e.g., p-ERK levels) across a range of this compound concentrations to determine the EC50 (half-maximal effective concentration).
-
Cytotoxicity Assay: Simultaneously, assess cell viability (e.g., using MTT, CellTiter-Glo, or trypan blue exclusion) across the same concentration range to determine the CC50 (half-maximal cytotoxic concentration).
The ideal concentration for your experiments will be at or above the EC50 for target inhibition but well below the CC50.
Q3: What are some strategies to reduce the off-target toxicity of a small molecule inhibitor?
Minimizing off-target effects is crucial for ensuring that the observed cellular phenotype is due to the intended inhibition of Shp2.
-
Use the Lowest Effective Concentration: As determined from your dose-response curves, using the lowest concentration that still gives you the desired on-target effect will minimize the engagement of lower-affinity off-targets.
-
Combination Therapy: In some contexts, combining a lower dose of a Shp2 inhibitor with another targeted therapy can achieve a synergistic effect while reducing the toxicity of each compound.[1][8]
-
Consider Alternative Inhibitors: If toxicity remains an issue, exploring other Shp2 inhibitors with different chemical scaffolds may be beneficial, as they might have different off-target profiles.[2][3]
-
PROTACs: An alternative strategy is to use Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of the target protein rather than just inhibiting it. This can often be effective at lower concentrations, potentially reducing toxicity.[9][10]
Q4: What are essential controls to include in my experiments?
Proper controls are critical for interpreting your results accurately.
-
Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: If available, use a well-characterized Shp2 inhibitor (e.g., SHP099) as a positive control to benchmark the effects of this compound.
-
Negative Control: A structurally similar but inactive analog of this compound, if available, can be a powerful tool to control for off-target effects.
-
Cell Line Controls: Compare the effects of the inhibitor on a cell line known to be sensitive to Shp2 inhibition versus one that is known to be resistant.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
Protocol 2: Western Blot for p-ERK (a downstream marker of Shp2 activity)
This protocol assesses the on-target effect of the inhibitor by measuring the phosphorylation of a key downstream protein.
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to ensure equal protein loading.
-
Densitometry: Quantify the band intensities to determine the ratio of p-ERK to total ERK.
References
- 1. Small molecule inhibitors as adjuvants in cancer immunotherapy: enhancing efficacy and overcoming resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanism for SHP2 in Promoting HER2-induced Signaling and Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of SHP2-D26 as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to SHP2-IN-26 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome resistance to the SHP2 inhibitor, SHP2-IN-26, in cancer cell experiments.
Troubleshooting Guides
Issue 1: Cancer cells show intrinsic resistance to this compound monotherapy.
Possible Cause: The cancer cell line may possess genetic alterations that bypass the need for SHP2 signaling or confer immediate resistance.
Troubleshooting Steps:
-
Assess RAS/RAF/MEK/ERK Pathway Status: Determine if the cell line has mutations downstream of SHP2, such as in KRAS or BRAF. SHP2 inhibitors are often less effective when downstream components of the MAPK pathway are constitutively active.[1]
-
Evaluate for Oncogenic SHP2 Mutants: Certain mutations in the PTPN11 gene, which encodes SHP2, can lead to a conformation that is resistant to allosteric inhibitors like this compound.[2][3] These mutations can disrupt the self-inhibitory mechanism that allosteric inhibitors aim to stabilize.[2]
-
Investigate Compensatory Signaling Pathways: Analyze the activation status of alternative survival pathways, such as the PI3K-AKT-mTOR pathway, which can be upregulated to compensate for SHP2 inhibition.[4][5]
-
Consider Combination Therapy: Based on the pathway analysis, consider co-treatment with inhibitors of downstream effectors (e.g., MEK or ERK inhibitors) or parallel pathways (e.g., PI3K inhibitors).[2][6][7]
Issue 2: Cancer cells develop acquired resistance to this compound after an initial response.
Possible Cause: Prolonged treatment with this compound can lead to adaptive responses where cancer cells reactivate the RAS-RAF-ERK pathway or other survival signals.
Troubleshooting Steps:
-
Monitor for Reactivation of ERK Signaling: Perform western blotting or other phospho-protein analyses to check for the rebound of phosphorylated ERK (p-ERK) levels after treatment. Adaptive resistance to MEK inhibitors, a related phenomenon, often involves the reactivation of the ERK pathway.[1]
-
Analyze for Upregulation of Receptor Tyrosine Kinases (RTKs): Cancer cells can adapt by upregulating various RTKs to enhance signaling upstream of SHP2 and RAS.[6][7]
-
Screen for Novel Mutations: Sequence the PTPN11 gene and other key signaling components to identify any new mutations that may have emerged during treatment.
-
Implement Rational Combination Therapies:
-
MEK Inhibitors: Combining this compound with a MEK inhibitor can create a synergistic anti-proliferative effect and overcome adaptive resistance.[1][2][6]
-
ERK Inhibitors: For tumors dependent on ERK signaling, a combination with an ERK inhibitor can be effective.[2]
-
RTK Inhibitors: If a specific RTK is identified as being upregulated, a targeted RTK inhibitor can be used in combination.[7][8]
-
Immune Checkpoint Inhibitors: In an in vivo context, SHP2 inhibition can enhance the efficacy of PD-1/PD-L1 blockade.[4][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to allosteric SHP2 inhibitors like this compound?
A1: The primary mechanisms of resistance often involve the reactivation of the RAS-RAF-ERK signaling pathway.[1][2] This can occur through the upregulation of receptor tyrosine kinases (RTKs) that act upstream of SHP2, or through the acquisition of mutations in genes downstream of SHP2, such as KRAS.[6] Additionally, mutations in SHP2 itself that prevent the inhibitor from binding effectively can also confer resistance.[2]
Q2: In which cancer types is combination therapy with this compound most likely to be effective?
A2: Combination therapy is particularly promising in cancers with RAS mutations (e.g., KRAS-mutant lung and pancreatic cancer), BRAF V600E-mutant colorectal cancer, and tumors with wild-type RAS that are difficult to treat, such as triple-negative breast cancer and high-grade serous ovarian cancer.[1][2][9]
Q3: How can I experimentally validate a potential resistance mechanism in my cell line?
A3: To validate a resistance mechanism, you can perform several key experiments. To confirm the role of a specific pathway, you can use a combination of western blotting to assess protein phosphorylation levels (e.g., p-ERK, p-AKT), and cell viability assays (e.g., MTT, CellTiter-Glo) to measure the synergistic effects of combining this compound with an inhibitor of the suspected resistance pathway. For genetic mechanisms, CRISPR/Cas9-mediated gene knockout or the expression of drug-resistant mutants can confirm the involvement of a specific gene.[1][10]
Q4: Are there any known genetic markers that predict resistance to SHP2 inhibitors?
A4: While research is ongoing, some genetic alterations have been associated with resistance. For instance, homozygous KRAS mutations at codon 61 may predict resistance to dual MEK/SHP2 inhibition due to very low intrinsic GTPase activity.[1] Genome-wide CRISPR/Cas9 screens have identified loss-of-function mutations in genes like LZTR1 and INPPL1 as potential extrinsic resistance mechanisms.[10]
Data Presentation
Table 1: Efficacy of SHP2 Inhibitor Combination Therapies in Preclinical Models
| Cancer Type | Combination Therapy | Effect | Reference |
| KRAS-mutant Lung Cancer | SHP2 inhibitor + MEK inhibitor | Strong synergistic anti-proliferation effect | [2] |
| BRAF V600E Colorectal Cancer | SHP2 inhibitor + Dabrafenib + Trametinib | More effective suppression of ERK signaling than dabrafenib and trametinib alone | [2] |
| Hepatoma | SHP2 inhibitor + Sorafenib | Blocked reactivation of MEK/ERK and AKT signaling, overcoming adaptive resistance | [2] |
| Triple-Negative Breast Cancer | SHP2 inhibitor + MEK inhibitor | Overcame adaptive drug resistance | [1][2] |
| High-Grade Serous Ovarian Cancer | SHP2 inhibitor + MEK inhibitor | Overcame adaptive drug resistance | [1][2] |
| Gastric Cancer | SHP2 inhibitor + MEK inhibitor | Efficacious in wild-type and KRAS-amplified models | [1] |
Table 2: IC50 Values of Representative SHP2 Inhibitors
| Inhibitor | IC50 (nM) | Reference |
| This compound | 3.2 | [11] |
| SHP099 | Not specified in provided text | |
| PF-07284892 | Not specified in provided text | |
| BPI-442096 | Not specified in provided text |
Experimental Protocols
Protocol 1: Assessing Synergistic Anti-Proliferation Effects of Combination Therapy
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose-response matrix of this compound and the combination drug (e.g., a MEK inhibitor). Include single-agent controls and a vehicle control.
-
Incubation: Incubate the cells for a period appropriate to their doubling time (e.g., 72 hours).
-
Viability Assay: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Protocol 2: Western Blot Analysis of Pathway Reactivation
-
Cell Lysis: Treat cells with this compound, the combination drug, or both for the desired time points (e.g., 1, 6, 24, 48 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH or β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensities to determine the relative changes in protein phosphorylation.
Visualizations
Caption: SHP2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for investigating and overcoming resistance to this compound.
Caption: Logical relationship between resistance mechanisms and combination therapy solutions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches [mdpi.com]
- 6. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting SHP2 phosphatase in breast cancer overcomes RTK-mediated resistance to PI3K inhibitors | springermedizin.de [springermedizin.de]
- 8. targetedonc.com [targetedonc.com]
- 9. fondazionebonadonna.org [fondazionebonadonna.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
addressing variability in Shp2-IN-26 experiments
Welcome to the technical support center for Shp2-IN-26. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you address variability and achieve consistent results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: My IC50 value for this compound is significantly higher than the reported 3.2 nM. What are the potential reasons?
There are several factors that can contribute to a higher than expected IC50 value for this compound in your experiments:
-
Assay Type: The reported IC50 of 3.2 nM is for the biochemical enzymatic assay.[1] In cell-based assays, the IC50 will be higher and can vary significantly between cell lines. For example, the IC50 for this compound has been reported to be in the micromolar range in cell proliferation assays.
-
Cell Line Specifics: The sensitivity of a cell line to a SHP2 inhibitor can be influenced by its genetic background, including the presence of specific driver mutations and the cell's intrinsic signaling pathway dependencies.
-
Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your assay medium. Poor solubility can lead to a lower effective concentration. Refer to the "Compound Handling and Storage" section for detailed instructions.
-
Assay Conditions: Factors such as cell density, serum concentration in the media, and the duration of the assay can all impact the apparent IC50 value. It is crucial to maintain consistent conditions across experiments.
-
Target Engagement: It is advisable to confirm that this compound is engaging with its target in your cellular system. A Cellular Thermal Shift Assay (CETSA) is a recommended method for this purpose.
Q2: I am not observing a decrease in the phosphorylation of ERK (pERK) or AKT (pAKT) after treating my cells with this compound. What should I check?
If you are not seeing the expected downstream effects on pERK or pAKT, consider the following troubleshooting steps:
-
Treatment Conditions:
-
Concentration: Ensure you are using an appropriate concentration of this compound. A dose-response experiment is recommended to determine the optimal concentration for your cell line.
-
Time Course: The effect of this compound on pERK and pAKT is time-dependent. Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to identify the optimal time point for observing the maximal inhibitory effect.
-
-
Basal Pathway Activation: The basal level of RAS/MAPK and PI3K/AKT pathway activation in your cell line is a critical factor. If the pathway is not sufficiently active under your experimental conditions, it will be difficult to observe a decrease in phosphorylation. Consider stimulating the cells with an appropriate growth factor (e.g., EGF, FGF) to activate the pathway before or during treatment with this compound.
-
Antibody Quality: Verify the specificity and sensitivity of your primary antibodies for pERK, total ERK, pAKT, and total AKT. It is good practice to include positive and negative controls in your Western blot experiment.
-
Lysis Buffer Composition: Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest.
-
Cellular Context: In some cellular contexts, the regulation of ERK and AKT phosphorylation may be complex and not solely dependent on SHP2 activity.
Q3: I am observing high variability between replicates in my cell viability assays. How can I improve the consistency of my results?
High variability in cell viability assays can be frustrating. Here are some tips to improve consistency:
-
Cell Seeding: Ensure a uniform cell number is seeded in each well. Inconsistent cell density is a major source of variability. Use a multichannel pipette for cell seeding and gently mix the cell suspension before plating.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. It is recommended to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
-
Compound Dilution: Prepare your compound dilutions carefully and ensure thorough mixing at each step. When adding the compound to the wells, do so gently to avoid disturbing the cells.
-
Incubation Time: Use a consistent incubation time for all plates in your experiment.
-
Assay Reagent Addition: Ensure that the viability assay reagent (e.g., MTT, CellTiter-Glo®) is added uniformly to all wells and that the incubation time before reading the plate is consistent.
-
Cell Line Health: Use cells that are in the logarithmic growth phase and have high viability (>95%). Over-confluent or unhealthy cells will lead to inconsistent results.
Q4: Are there any known off-target effects of this compound?
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line/Assay Conditions | Source |
| Biochemical IC50 | 3.2 nM | Enzymatic assay | [1] |
| Cell Proliferation IC50 | 0.58 µM | NCI-H358 | |
| 5.36 µM | A549 | ||
| 5.88 µM | MDA-MB-231 | ||
| 4.35 µM | MDA-MB468 |
Experimental Protocols
Protocol 1: Western Blotting for pERK and pAKT Inhibition
This protocol describes how to assess the effect of this compound on the phosphorylation of ERK and AKT in adherent cancer cell lines.
Materials:
-
This compound
-
Adherent cancer cell line of choice (e.g., NCI-H358)
-
Complete cell culture medium
-
Serum-free medium
-
Growth factor (e.g., EGF, 50 ng/mL)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-pAKT (Ser473), anti-AKT, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells have attached and reached the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the desired concentrations of this compound to the cells and incubate for the desired time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Growth Factor Stimulation: After the compound incubation, stimulate the cells with a growth factor (e.g., EGF at 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification: Incubate the lysates on ice for 30 minutes with vortexing every 10 minutes. Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cancer cell line of choice
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Allow the cells to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Add 100 µL of the compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
Visualizations
SHP2 Signaling Pathway
Caption: SHP2 signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow for evaluating this compound.
Troubleshooting Logic for Unexpected Results
Caption: A troubleshooting decision tree for this compound experiments.
References
best practices for handling and storing Shp2-IN-26
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and experimental use of Shp2-IN-26, a highly selective allosteric inhibitor of SHP2.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a potent and highly selective allosteric inhibitor of the protein tyrosine phosphatase SHP2, with an IC50 of 3.2 nM.[1][2] It functions by binding to a pocket on the SHP2 protein, stabilizing it in an inactive conformation. This prevents SHP2 from dephosphorylating its target substrates, thereby inhibiting downstream signaling pathways, such as the RAS-ERK and PI3K-AKT pathways, which are often hyperactivated in cancer.[1][2]
2. How should I store this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years.
-
In solvent: Prepare aliquots to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year.
3. How do I dissolve this compound?
This compound is soluble in DMSO. For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[2] It is recommended to first dissolve the compound in DMSO and then dilute it with the other components.
4. What are the recommended concentrations for in vitro experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, a general starting point for cell-based assays is in the range of 0.25 to 2 µM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in media | - The final concentration of DMSO is too high. - The compound's solubility limit in the aqueous media has been exceeded. | - Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.5%). - Prepare a more concentrated stock solution in DMSO and use a smaller volume to achieve the desired final concentration. - Gently warm the media to 37°C and vortex briefly to aid dissolution. |
| Inconsistent or no inhibition of p-ERK/p-AKT | - The inhibitor has degraded due to improper storage. - The cells are not responsive to SHP2 inhibition. - Insufficient incubation time with the inhibitor. - Technical issues with the Western blot procedure. | - Use a fresh aliquot of the inhibitor. - Confirm that your cell line has an active RAS-ERK or PI3K-AKT pathway that is dependent on SHP2 signaling. - Optimize the incubation time with this compound (e.g., 12-24 hours).[2] - Review your Western blot protocol, including antibody concentrations and incubation times. |
| High background in cellular assays | - Off-target effects of the inhibitor at high concentrations. - The inhibitor is cytotoxic at the concentration used. | - Perform a dose-response curve to determine the optimal, non-toxic concentration. - Reduce the concentration of the inhibitor. - Include appropriate vehicle controls (e.g., DMSO). |
| Difficulty with in vivo formulation | - The compound is not fully dissolving in the vehicle. | - Ensure the initial stock solution in DMSO is completely clear before adding other components. - Prepare the formulation fresh before each use. - Consider alternative formulations if precipitation persists.[2] |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (SHP2 inhibition) | - | 3.2 nM | [1][2] |
| IC50 (Cell Proliferation) | NCI-H358 | 0.58 µM | [2] |
| A549 | 5.36 µM | [2] | |
| MDA-MB-231 | 5.88 µM | [2] | |
| MDA-MB-468 | 4.35 µM | [2] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-ERK1/2 and Phospho-AKT
This protocol describes the detection of phosphorylated ERK1/2 and AKT in cell lysates following treatment with this compound.
1. Cell Seeding and Treatment: a. Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of lysis. b. Allow cells to adhere overnight. c. Treat cells with varying concentrations of this compound (e.g., 0, 0.25, 0.5, 1, 2 µM) for 12-24 hours.[2] Include a vehicle control (DMSO).
2. Cell Lysis: a. Wash cells once with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli sample buffer. b. Denature samples by boiling at 95-100°C for 5 minutes. c. Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. d. Run the gel until the dye front reaches the bottom. e. Transfer the proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. g. Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-AKT (Ser473), and total AKT overnight at 4°C. h. Wash the membrane three times with TBST. i. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane three times with TBST. k. Develop the blot using an ECL substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 2: Cell Viability Assay (MTT or CCK-8)
This protocol outlines a method to assess the effect of this compound on cell proliferation.
1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. b. Allow cells to adhere overnight.
2. Compound Treatment: a. Treat cells with a serial dilution of this compound (e.g., from 0.01 to 10 µM). Include a vehicle control (DMSO). b. Incubate for 48-72 hours.
3. Viability Measurement (MTT Assay Example): a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C until formazan crystals form. c. Carefully remove the media. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate for 10 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the dose-response curve and determine the IC50 value.
Visualizations
Caption: SHP2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for Western blot analysis of p-ERK and p-AKT.
References
how to control for non-specific effects of Shp2-IN-26
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the allosteric Shp2 inhibitor, Shp2-IN-26. The information is tailored for researchers, scientists, and drug development professionals to help control for non-specific effects and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly selective, potent allosteric inhibitor of the protein tyrosine phosphatase Shp2.[1] It functions by binding to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains of Shp2, stabilizing the enzyme in its inactive, auto-inhibited conformation.[2][3] This prevents the catalytic site from becoming accessible to its substrates, thereby inhibiting downstream signaling pathways, most notably the RAS-ERK and PI3K-AKT pathways.[1][4][5]
Q2: What are the potential non-specific or off-target effects of this compound?
A2: While allosteric inhibitors like this compound are designed for high selectivity, the possibility of off-target effects should always be considered.[6] Unlike some active-site Shp2 inhibitors that have shown off-target activity against other protein tyrosine kinases (PTKs) such as PDGFRβ and SRC, allosteric inhibitors generally exhibit a much cleaner profile.[6][7] However, even highly selective compounds can have unintended effects in a complex cellular environment. Therefore, rigorous controls are essential to validate that the observed phenotype is a direct result of Shp2 inhibition.
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound will vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your system. As a starting point, this compound has a reported IC50 value of 3.2 nM in biochemical assays.[1] Cellular assays will likely require higher concentrations. A typical starting range for a dose-response experiment could be from 1 nM to 10 µM.
Q4: How can I confirm that this compound is engaging its target in my cells?
A4: A key downstream signaling event regulated by Shp2 is the phosphorylation of ERK (p-ERK). A robust way to confirm target engagement is to perform a western blot analysis to assess the levels of p-ERK following treatment with this compound. A dose-dependent decrease in p-ERK levels upon treatment would indicate successful target engagement. Total ERK levels should be used as a loading control.
Troubleshooting Guide: Distinguishing On-Target vs. Off-Target Effects
This guide provides a systematic approach to troubleshooting and confirming the specificity of your experimental results with this compound.
Problem: An unexpected or inconsistent phenotype is observed after treatment with this compound.
Workflow for Troubleshooting:
Caption: A logical workflow for troubleshooting non-specific effects of this compound.
Key Experimental Controls: Methodologies
To rigorously control for non-specific effects of this compound, a combination of the following experimental approaches is recommended.
Negative Control: Inactive Analog
Protocol:
-
Acquisition: Contact the vendor of this compound to inquire about the availability of a validated inactive analog. If one is not available, consider using a structurally distinct allosteric Shp2 inhibitor at a concentration well below its IC50 as a less ideal but still informative control.
-
Application: Treat cells with the inactive analog at the same concentrations and for the same duration as this compound.
-
Analysis: Compare the cellular phenotype, as well as on-target (p-ERK levels) and off-target readouts, between cells treated with this compound and the inactive analog.
Orthogonal Approach: Genetic Knockdown of Shp2
Concept: To confirm that the observed phenotype is a direct consequence of reduced Shp2 function, an orthogonal approach using genetic tools to deplete Shp2 protein levels is highly recommended. If the phenotype observed with this compound is recapitulated by reducing Shp2 expression via siRNA, shRNA, or CRISPR/Cas9, it provides strong evidence for on-target activity.
Workflow for Genetic Knockdown:
References
- 1. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Tyrosine Phosphatase SHP2: A New Target for Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
optimizing buffer conditions for Shp2-IN-26 enzymatic assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Shp2-IN-26 in enzymatic assays. Our goal is to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric inhibitor of Shp2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1][2] Under basal conditions, Shp2 exists in an inactive, closed conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[3][4] Upon stimulation by growth factors or cytokines, Shp2 is recruited to phosphorylated proteins, leading to a conformational change that opens the active site. This compound and other similar allosteric inhibitors bind to a tunnel-like pocket formed by the interface of the N-SH2, C-SH2, and PTP domains in the inactive state, stabilizing this auto-inhibited conformation and preventing its activation.
Q2: Why is an activating peptide, such as a dually phosphorylated IRS-1 peptide, required in the assay?
A2: Wild-type (WT) Shp2 is auto-inhibited. To measure the inhibitory activity of compounds like this compound that bind to the inactive conformation, the enzyme needs to be in a dynamic equilibrium between the active and inactive states. An activating peptide, such as a dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide, mimics the natural activators of Shp2.[5] It binds to the SH2 domains, promoting the open, active conformation and thus enabling the measurement of phosphatase activity. This setup allows for the detection of inhibitors that stabilize the inactive state.
Q3: What is DiFMUP, and why is it used as a substrate?
A3: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) is a fluorogenic substrate commonly used in phosphatase assays.[3][5] When DiFMUP is dephosphorylated by Shp2, it produces a fluorescent product (DiFMU). The increase in fluorescence intensity is directly proportional to the enzymatic activity of Shp2, providing a sensitive and continuous readout for the assay.
Q4: Can I use the catalytic domain of Shp2 (Shp2-PTP) instead of the full-length protein?
A4: While assays using the isolated Shp2-PTP domain can be performed to identify inhibitors that target the active site, they are not suitable for evaluating allosteric inhibitors like this compound.[6] Allosteric inhibitors do not bind to the catalytic site but to a separate pocket that stabilizes the inactive conformation of the full-length protein. Therefore, the full-length Shp2 protein is essential for screening and characterizing allosteric inhibitors.
Optimizing Buffer Conditions
The composition of the assay buffer is critical for optimal Shp2 activity and for obtaining reliable and reproducible results. The following table summarizes recommended buffer conditions based on various sources.
| Component | Concentration Range | Purpose | Notes |
| Buffer | 25-100 mM | Maintain pH | Bis-Tris (pH 6.0-6.5) or Tris-HCl (pH 7.4-7.5) are commonly used.[5][7] |
| NaCl | 50-100 mM | Ionic Strength | Helps to maintain protein stability and mimic physiological conditions.[5][7] |
| DTT | 1-5 mM | Reducing Agent | Prevents oxidation of the catalytic cysteine residue in the PTP domain.[5][7][8] |
| EDTA | 2.5 mM | Chelating Agent | Can be included to chelate divalent metal ions that may inhibit the enzyme. |
| Tween-20 | 0.01% | Surfactant | Reduces non-specific binding of proteins to the plate surface.[5] |
Experimental Protocols
Standard Shp2 Enzymatic Assay Protocol
This protocol is a general guideline for a 384-well plate format using DiFMUP as a substrate.
Reagents:
-
Full-length wild-type Shp2 enzyme
-
Shp2 activating peptide (e.g., dually phosphorylated IRS-1)
-
DiFMUP substrate
-
This compound or other test compounds
-
Assay Buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
DMSO for compound dilution
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Then, dilute the compounds to their final assay concentration in the assay buffer.
-
Enzyme Activation: Prepare a working solution of Shp2 enzyme and the activating peptide in the assay buffer. A common final concentration for Shp2 is around 0.5 nM.[3][9] Incubate for 20-30 minutes at room temperature to allow the enzyme to become activated.[5]
-
Reaction Initiation: Add the activated enzyme solution to the wells of the 384-well plate containing the diluted compounds. Incubate for 15-30 minutes at room temperature.
-
Substrate Addition: Add DiFMUP substrate to all wells to initiate the enzymatic reaction. A typical final concentration of DiFMUP is 10-100 µM.[3][9][10]
-
Signal Detection: Immediately begin monitoring the fluorescence intensity (Excitation: 358 nm, Emission: 450 nm) over time (e.g., every minute for 30-60 minutes) using a plate reader.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each well. Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Troubleshooting Guide
Issue: High background fluorescence.
-
Possible Cause: Spontaneous hydrolysis of DiFMUP.
-
Solution:
-
Prepare fresh DiFMUP solution for each experiment.
-
Ensure the pH of the assay buffer is not too high, as this can increase the rate of spontaneous hydrolysis.
-
Subtract the fluorescence of a "no enzyme" control from all readings.
-
Issue: Low enzyme activity or weak signal-to-background ratio.
-
Possible Cause: Inactive enzyme.
-
Solution:
-
Ensure the presence and correct concentration of DTT in the buffer to prevent oxidation of the catalytic cysteine.
-
Verify the activity of the activating peptide.
-
Optimize the enzyme concentration; perform a titration to find the optimal concentration that gives a linear reaction rate.[9]
-
Increase the incubation time with the activating peptide.
-
Issue: High variability between replicate wells.
-
Possible Cause: Pipetting errors or improper mixing.
-
Solution:
Issue: Assay results are not reproducible.
-
Possible Cause: Inconsistent reagent preparation or storage.
-
Solution:
Issue: The inhibitor appears to be inactive.
-
Possible Cause: Incorrect assay setup for an allosteric inhibitor.
-
Solution:
-
Confirm that you are using the full-length Shp2 protein and not just the catalytic domain.
-
Ensure the pre-incubation step of the enzyme with the inhibitor is sufficiently long to allow for binding.
-
Verify the concentration and integrity of the inhibitor stock solution.
-
Visualizing Key Processes
Caption: Shp2 signaling pathway activation downstream of receptor tyrosine kinases.
References
- 1. SHP2 Phosphatase [biology.kenyon.edu]
- 2. researchgate.net [researchgate.net]
- 3. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Translating SHP2 Inhibitor In Vitro Results to In Vivo Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in translating the promising in vitro results of SHP2 inhibitors, such as Shp2-IN-26, to in vivo animal models. We will address common discrepancies between cellular potency and in vivo efficacy, offering potential explanations and experimental solutions.
Frequently Asked Questions (FAQs)
Q1: My SHP2 inhibitor, this compound, is highly potent in my in vitro assays, but shows weak or no efficacy in my mouse xenograft model. What are the potential reasons for this discrepancy?
A1: This is a common challenge in drug development. Several factors can contribute to a disconnect between in vitro potency and in vivo efficacy. These can be broadly categorized into issues related to pharmacokinetics (PK), pharmacodynamics (PD), and the complexity of the tumor microenvironment.
-
Pharmacokinetics (PK): The compound may not be reaching the tumor in sufficient concentrations or for a long enough duration to exert its effect. This could be due to:
-
Poor oral bioavailability: The drug is not well absorbed from the gut into the bloodstream.
-
Rapid metabolism: The liver and other organs may quickly break down the compound.
-
High plasma protein binding: The drug may be tightly bound to proteins in the blood, leaving only a small, unbound fraction available to act on the tumor.
-
Inefficient tumor penetration: The compound may not effectively cross from the bloodstream into the tumor tissue.
-
-
Pharmacodynamics (PD): Even if the compound reaches the tumor, it may not be engaging the SHP2 target effectively in vivo.
-
Insufficient target engagement: The concentration of the drug at the tumor site may not be high enough to inhibit a sufficient fraction of the SHP2 protein.
-
Rapid target turnover: The cancer cells may be synthesizing new SHP2 protein faster than the inhibitor can act.
-
Activation of compensatory signaling pathways: The tumor cells may adapt to SHP2 inhibition by upregulating other cancer-promoting pathways.[1][2]
-
-
Tumor Microenvironment (TME): The in vivo TME is significantly more complex than a 2D cell culture system.
-
Stromal barriers: The dense stroma surrounding some tumors can physically impede drug penetration.
-
Hypoxia and nutrient gradients: These can alter cancer cell metabolism and sensitivity to drugs.
-
Immune cell interactions: SHP2 plays a role in immune regulation, and the interplay between the inhibitor and the immune system can be complex.[1]
-
Q2: How can I troubleshoot the poor in vivo efficacy of my SHP2 inhibitor?
A2: A systematic approach is crucial. We recommend a series of experiments to pinpoint the cause of the poor translation from in vitro to in vivo results.
-
Conduct a pilot pharmacokinetic (PK) study: This is the essential first step. Administer a single dose of your inhibitor to a small cohort of tumor-bearing mice and measure the drug concentration in plasma and tumor tissue over time. This will tell you if the drug is being absorbed and reaching its target.
-
Perform a pharmacodynamic (PD) study: In parallel with the PK study, assess the level of target engagement in the tumor. For SHP2 inhibitors, a common PD biomarker is the phosphorylation of ERK (p-ERK), a downstream effector of the SHP2 signaling pathway. A reduction in p-ERK levels in the tumor after drug administration indicates target engagement.
-
Optimize the dosing regimen: Based on the PK/PD data, you may need to adjust the dose, frequency, or route of administration to achieve sustained target inhibition.
-
Evaluate the formulation: Poor solubility can significantly limit oral absorption. Consider reformulating your compound to improve its solubility and bioavailability.
-
Investigate potential off-target effects: While this compound is reported to be highly selective, it's worth considering if the compound has any off-target activities that could be confounding the in vivo results.
-
Consider combination therapies: SHP2 inhibitors often show enhanced efficacy when combined with other targeted therapies, such as MEK inhibitors or EGFR inhibitors, to overcome resistance mechanisms.[1][2]
Q3: What are the key differences between an allosteric SHP2 inhibitor like this compound and a SHP2 PROTAC degrader like SHP2-D26?
A3: Both are promising therapeutic strategies targeting SHP2, but they have distinct mechanisms of action that can influence their translational potential.
-
Allosteric Inhibitors (e.g., this compound, SHP099): These molecules bind to a site on the SHP2 protein that is distinct from the active site. This binding locks the protein in an inactive conformation, preventing it from carrying out its function.[3] Their efficacy is dependent on maintaining a sufficient concentration to occupy the allosteric site.
-
PROTAC Degraders (e.g., SHP2-D26): Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules. One end binds to the target protein (SHP2), and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of SHP2, marking it for degradation by the proteasome.[4][5] A key advantage is that a single PROTAC molecule can trigger the degradation of multiple target proteins, potentially leading to a more sustained and profound biological effect at lower doses.
The choice between an inhibitor and a degrader can depend on the specific biological context and the challenges encountered. For instance, if rapid target turnover is an issue, a degrader might be more effective.
Troubleshooting Guides
Guide 1: Poor Pharmacokinetics (PK)
| Observed Issue | Potential Cause | Recommended Action |
| Low plasma exposure after oral dosing | Poor solubility, low permeability, high first-pass metabolism. | - Assess aqueous solubility and permeability (e.g., in a Caco-2 assay).- Co-administer with a vehicle that enhances solubility (e.g., PEG, Tween 80).- Consider alternative routes of administration (e.g., intraperitoneal, intravenous).- Perform in vitro metabolism studies (e.g., with liver microsomes) to assess metabolic stability. |
| High plasma exposure but low tumor concentration | Poor tumor penetration, high plasma protein binding. | - Measure the unbound fraction of the drug in plasma.- Use imaging techniques (e.g., mass spectrometry imaging) to visualize drug distribution in the tumor.- Evaluate the physicochemical properties of the compound (e.g., size, polarity) that may limit tissue penetration. |
| Rapid clearance and short half-life | High metabolic clearance. | - Increase the dosing frequency (e.g., from once daily to twice daily).- Consider chemical modifications to the compound to block metabolic hotspots. |
Guide 2: Inadequate Pharmacodynamics (PD)
| Observed Issue | Potential Cause | Recommended Action |
| No reduction in tumor p-ERK levels despite adequate drug exposure in the tumor | Insufficient target engagement, rapid downstream signaling reactivation. | - Increase the dose to achieve a higher tumor concentration.- Perform a dose-response study to correlate drug concentration with p-ERK inhibition.- Investigate the kinetics of p-ERK recovery after dosing.- Explore combination with inhibitors of feedback pathways (e.g., MEK inhibitors). |
| Transient p-ERK inhibition | Short drug half-life, rapid target resynthesis. | - Optimize the dosing schedule to maintain p-ERK inhibition over a longer period.- Consider a SHP2 degrader to eliminate the protein rather than just inhibit it. |
Quantitative Data Summary
The following tables summarize publicly available data for representative SHP2 inhibitors to provide a benchmark for your own experiments.
Table 1: In Vitro Potency of SHP2 Inhibitors
| Compound | Type | Assay | IC50 / DC50 | Cell Line | Citation |
| This compound | Allosteric Inhibitor | Biochemical | 3.2 nM | - | [6][7] |
| Cell Proliferation | 0.58 µM | NCI-H358 | [7] | ||
| SHP099 | Allosteric Inhibitor | Biochemical | 71 nM | - | [3] |
| Cell Proliferation | 0.32 µM | MV4-11 | [8] | ||
| SHP2-D26 | PROTAC Degrader | SHP2 Degradation | 6.0 nM | KYSE520 | [4][5] |
| Cell Proliferation | 0.66 µM | KYSE520 | [9] |
Table 2: In Vivo Data for a Representative SHP2 Degrader (P9 - a SHP2-D26 analog)
| Parameter | Value | Species | Tumor Model | Dosing | Citation |
| Cmax (25 mg/kg, IP) | 1.2 ± 0.1 µM | Mouse | - | Single dose | [10] |
| Half-life (25 mg/kg, IP) | 3.7 ± 0.7 h | Mouse | - | Single dose | [10] |
| Tumor Growth Inhibition (50 mg/kg, IP) | Nearly complete regression | Mouse | KYSE-520 Xenograft | Daily | [10] |
| Tumor SHP2 Reduction (50 mg/kg, IP) | ~66% | Mouse | KYSE-520 Xenograft | - | [10] |
| Tumor p-ERK Reduction (50 mg/kg, IP) | ~76% | Mouse | KYSE-520 Xenograft | - | [10] |
Experimental Protocols
Protocol 1: In Vitro SHP2 Phosphatase Activity Assay
-
Reagents: Recombinant human SHP2 protein, DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate, assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT).
-
Procedure:
-
Prepare a serial dilution of the SHP2 inhibitor (e.g., this compound) in DMSO.
-
In a 384-well plate, add the inhibitor dilutions to the assay buffer.
-
Add recombinant SHP2 protein to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the DiFMUP substrate.
-
Measure the fluorescence (Excitation/Emission = 340/450 nm) every minute for 30 minutes.
-
Calculate the rate of reaction and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular p-ERK Western Blot Assay
-
Cell Culture: Plate cancer cells (e.g., NCI-H358) and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the SHP2 inhibitor for the desired time (e.g., 2 hours).
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize p-ERK levels to total ERK and the loading control.
-
Protocol 3: Mouse Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 KYSE-520 cells) in Matrigel into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Treatment: When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control and inhibitor-treated groups).
-
Dosing: Administer the SHP2 inhibitor at the desired dose and schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specific time points, collect tumors for analysis of drug concentration and downstream biomarkers like p-ERK.
Visualizations
Caption: SHP2 Signaling Pathway and Point of Inhibition.
Caption: In Vitro to In Vivo Translational Workflow.
Caption: Troubleshooting Decision Tree for Poor In Vivo Efficacy.
References
- 1. targetedonc.com [targetedonc.com]
- 2. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of SHP2-D26 as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SHP2-IN-26_TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Validating SHP2 Inhibition: A Comparative Guide to Shp2-IN-26 and Other SHP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of Shp2-IN-26 on the protein tyrosine phosphatase SHP2, alongside other notable inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic agents.
Introduction to SHP2
Src homology 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways. It is a key component of the RAS-mitogen-activated protein kinase (MAPK), PI3K-AKT, and JAK-STAT signaling cascades, which are fundamental to cell proliferation, differentiation, survival, and migration.[1][2][3] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of developmental disorders like Noonan syndrome and various cancers, including leukemia and solid tumors.[4][5] This has made SHP2 an attractive target for therapeutic intervention.
Comparative Analysis of SHP2 Inhibitors
The development of SHP2 inhibitors has primarily focused on allosteric inhibitors that lock the enzyme in an inactive conformation. This guide compares the performance of this compound with other well-characterized SHP2 inhibitors: SHP099, TNO155 (Batoprotafib), RMC-4630 (Vociprotafib), and the PROTAC degrader SHP2-D26.
Quantitative Performance Data
The following table summarizes the inhibitory potency of this compound and its alternatives based on reported half-maximal inhibitory concentration (IC50) and degradation concentration (DC50) values.
| Inhibitor | Type | Target | IC50 / DC50 | Cell Line(s) | Reference(s) |
| This compound (PB17-026-01) | Allosteric Inhibitor | SHP2 | IC50: 38.9 nM | N/A (Biochemical Assay) | [4] |
| SHP099 | Allosteric Inhibitor | SHP2 | IC50: 71 nM | N/A (Biochemical Assay) | [6][7] |
| IC50: 0.32 µM | MV4-11 (AML) | [1] | |||
| IC50: 1.73 µM | TF-1 (Erythroleukemia) | [1] | |||
| TNO155 (Batoprotafib) | Allosteric Inhibitor | SHP2 | IC50: 11 nM | N/A (Biochemical Assay) | [8][9][10] |
| IC50: 0.100 µM | KYSE520 (Esophageal Cancer) | [8] | |||
| RMC-4630 (Vociprotafib) | Allosteric Inhibitor | SHP2 | IC50: 1.29 nM | N/A (Biochemical Assay) | [11] |
| IC50: 14 nM | PC9 (NSCLC) | [11] | |||
| IC50: 20 nM | NCI-H358 (NSCLC) | [11] | |||
| SHP2-D26 | PROTAC Degrader | SHP2 | DC50: 2.6 nM | MV-4-11 (AML) | [2][12][13] |
| DC50: 6.0 nM | KYSE520 (Esophageal Cancer) | [2][12][13] |
Signaling Pathways Involving SHP2
SHP2 is a critical node in multiple signaling pathways initiated by receptor tyrosine kinases (RTKs). Upon ligand binding, RTKs become phosphorylated, creating docking sites for the SH2 domains of SHP2. This recruitment leads to a conformational change in SHP2, relieving its auto-inhibited state and activating its phosphatase activity. Activated SHP2 can then dephosphorylate specific substrates, leading to the downstream activation of pathways like the RAS-RAF-MEK-ERK cascade, which is crucial for cell proliferation and survival.
Caption: SHP2's role in the RAS/MAPK signaling pathway.
Experimental Protocols
Validating the inhibitory effect of compounds like this compound on SHP2 involves a series of biochemical and cell-based assays.
Biochemical Inhibition Assay (Fluorescence-Based)
This assay directly measures the enzymatic activity of purified SHP2 in the presence of an inhibitor.
Principle: The assay utilizes a fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[11] In its phosphorylated state, DiFMUP is non-fluorescent. When dephosphorylated by SHP2, it becomes highly fluorescent DiFMU. The rate of fluorescence increase is proportional to SHP2 activity.
Protocol Outline:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT, and 0.01% Tween® 20).[14]
-
Reconstitute purified recombinant human SHP2 protein to a working concentration (e.g., 0.5 nM).[14]
-
For full-length SHP2, pre-incubate with a dually phosphorylated peptide (e.g., from IRS-1) to activate the enzyme.[14][15]
-
Prepare a stock solution of DiFMUP.
-
Prepare serial dilutions of the SHP2 inhibitor (e.g., this compound).
-
-
Assay Procedure:
-
In a 384-well plate, add the SHP2 enzyme to each well.
-
Add the serially diluted inhibitor or vehicle control (e.g., DMSO) to the wells and pre-incubate for a defined period (e.g., 15 minutes at 37°C).[16]
-
Initiate the reaction by adding DiFMUP to each well.
-
Monitor the increase in fluorescence over time using a plate reader (excitation/emission ~358/450 nm).[16]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a fluorescence-based biochemical assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context.
Principle: This assay is based on the principle that the binding of a ligand (inhibitor) to its target protein stabilizes the protein against thermal denaturation.
Protocol Outline:
-
Cell Treatment:
-
Culture cells (e.g., HEK293T) to an appropriate density.
-
Treat the cells with various concentrations of the SHP2 inhibitor or vehicle control and incubate.
-
-
Thermal Challenge:
-
Heat the cell lysates or intact cells to a specific temperature that causes partial denaturation of the target protein.
-
-
Protein Extraction and Detection:
-
Data Analysis:
-
Quantify the amount of soluble SHP2 at each inhibitor concentration.
-
A higher amount of soluble SHP2 in the presence of the inhibitor indicates stabilization and therefore target engagement.
-
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the effect of the SHP2 inhibitor on the proliferation and viability of cancer cell lines that are dependent on SHP2 signaling.
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol Outline:
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., KYSE520, MV-4-11) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the SHP2 inhibitor for a specified period (e.g., 72 hours).[19]
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.[19]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot cell viability against inhibitor concentration to determine the IC50 value for cell growth inhibition.
-
Caption: Workflow for a cell viability (MTT) assay.
Conclusion
This compound demonstrates potent inhibition of SHP2 in biochemical assays, with an IC50 value comparable to other well-established allosteric inhibitors like SHP099 and TNO155. The choice of an appropriate SHP2 inhibitor will depend on the specific research question, whether it involves biochemical characterization, cellular target engagement, or assessment of downstream functional effects on cell proliferation. For studies requiring the removal of the SHP2 protein rather than just inhibition of its activity, a PROTAC degrader like SHP2-D26 offers a valuable alternative. The experimental protocols outlined in this guide provide a framework for the rigorous validation of these and other novel SHP2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SHP099 | SHP2 Inhibitor | TargetMol [targetmol.com]
- 4. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. TNO155 - Chemietek [chemietek.com]
- 11. SEC Filing | Revolution Medicines [ir.revmed.com]
- 12. Discovery of SHP2-D26 as a First, Potent, and Effective PROTAC Degrader of SHP2 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SHP2 Inhibitors: Shp2-IN-26 Versus SHP099
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent allosteric inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2): Shp2-IN-26 and SHP099. This analysis is supported by available experimental data on their biochemical and cellular activities, offering insights into their potential as therapeutic agents.
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases, regulating pathways such as the RAS/MAPK and PI3K/AKT cascades. Its involvement in cell growth, differentiation, and survival has made it a compelling target in oncology. Both this compound and SHP099 are allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the enzyme in an inactive conformation.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and SHP099 based on available literature.
Table 1: Biochemical Potency
| Inhibitor | Target | IC₅₀ (nM) | Assay Type |
| This compound (Compound 4b) | SHP2 | 3.2[1][2] | Biochemical Assay |
| SHP099 | SHP2 | 71[3] | Biochemical Assay |
Table 2: Cellular Activity
| Inhibitor | Cell Line | IC₅₀ (µM) | Key Cellular Effects |
| This compound (Compound 4b) | NCI-H358 (KRAS G12C) | 0.58[1] | Inhibits phosphorylation of ERK and AKT[1][2] |
| SHP099 | KYSE-520 (EGFR amplified) | Not specified in provided search results | Suppresses RAS–ERK signaling[3] |
| Various cancer cell lines | Varies | Inhibits proliferation of receptor-tyrosine-kinase-driven cancer cells[3] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: SHP2 signaling pathways and point of inhibition.
Caption: General experimental workflow for SHP2 inhibitor characterization.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in the characterization of SHP2 inhibitors.
Biochemical SHP2 Phosphatase Activity Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified SHP2 protein.
-
Protein Expression and Purification: Recombinant full-length human SHP2 protein is expressed in an appropriate system (e.g., E. coli) and purified using standard chromatography techniques.
-
Assay Reaction: The assay is typically performed in a 96- or 384-well plate format.
-
A reaction buffer containing a suitable buffer (e.g., Tris-HCl), salt, and a reducing agent (e.g., DTT) is prepared.
-
A known concentration of purified SHP2 protein is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or SHP099) for a defined period at a specific temperature (e.g., 30 minutes at room temperature).
-
The enzymatic reaction is initiated by the addition of a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
-
Data Acquisition and Analysis:
-
The fluorescence signal, which is proportional to the amount of dephosphorylated substrate, is measured over time using a fluorescence plate reader.
-
The rate of the reaction is calculated for each inhibitor concentration.
-
The half-maximal inhibitory concentration (IC₅₀) value is determined by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Proliferation Assay
This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.
-
Cell Culture: Cancer cell lines of interest (e.g., NCI-H358, KYSE-520) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the SHP2 inhibitor or a vehicle control (e.g., DMSO). Cells are incubated for a specified duration (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle-treated control cells. The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis of Pathway Modulation
This technique is used to determine the effect of the inhibitor on the phosphorylation status of key downstream signaling proteins like ERK and AKT.
-
Cell Lysis: Cells treated with the SHP2 inhibitor for a specific time are washed with PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and AKT (p-AKT), as well as antibodies for total ERK and total AKT, and a loading control (e.g., β-actin or GAPDH).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
In Vivo Xenograft Tumor Growth Study
This experiment evaluates the anti-tumor efficacy of the SHP2 inhibitor in a living organism.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of human cancer cells (e.g., KYSE-520) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.
-
The treatment group receives the SHP2 inhibitor (e.g., SHP099) via a suitable route of administration (e.g., oral gavage) at a specific dose and schedule. The control group receives a vehicle.
-
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight and general health of the mice are also monitored.
-
Data Analysis: The tumor growth curves for the treatment and control groups are plotted. The efficacy of the inhibitor is assessed by comparing the tumor growth inhibition between the two groups. At the end of the study, tumors may be excised for further analysis (e.g., western blotting for target engagement).
Conclusion
Both this compound and SHP099 are potent allosteric inhibitors of SHP2. Based on the available data, this compound demonstrates significantly higher biochemical potency with an IC₅₀ in the low nanomolar range. In cellular assays, this compound has shown potent activity against KRAS-mutant non-small cell lung cancer cells. SHP099, while having a higher biochemical IC₅₀, has been more extensively characterized in a wider range of cellular and in vivo models, demonstrating its ability to inhibit RAS-ERK signaling and suppress tumor growth.
The choice between these inhibitors for research or therapeutic development would depend on the specific context, including the target cell type, the desired potency, and the need for in vivo efficacy data. Further head-to-head in vivo comparison studies are warranted to fully elucidate the relative therapeutic potential of these two promising SHP2 inhibitors.
References
Shp2-IN-26: A Comparative Analysis of a Novel SHP2 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel SHP2 inhibitor, Shp2-IN-26, with other known SHP2 inhibitors. This document includes a summary of its inhibitory activity in various cancer cell lines, a detailed experimental protocol for IC50 determination, and a visual representation of the SHP2 signaling pathway.
Introduction to SHP2 and this compound
Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, proliferation, and differentiation.[1] It is a key component of multiple signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This compound, also known as Compound 4b, is a highly selective, allosteric inhibitor of SHP2 that has demonstrated potent anti-tumor activity.[2][3]
Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in comparison to other well-characterized SHP2 inhibitors.
| Inhibitor | Biochemical IC50 | Cell Line | Cellular IC50 |
| This compound | 3.2 nM [2][3] | NCI-H358 | 0.58 µM [2] |
| A549 | 5.36 µM [2] | ||
| MDA-MB-231 | 5.88 µM [2] | ||
| MDA-MB-468 | 4.35 µM [2] | ||
| SHP099 | 71 nM | MDA-MB-468 | ~0.25 µM |
| TNO155 | 11 nM | - | - |
| RMC-4630 | - | - | - |
Experimental Protocols
Determination of Cellular IC50 using MTT Assay
The IC50 values of this compound in different cancer cell lines were determined using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., NCI-H358, A549, MDA-MB-231, MDA-MB-468)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound and other SHP2 inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: A serial dilution of this compound and other inhibitors is prepared in the complete growth medium. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of the inhibitors is added to the respective wells. A set of wells with medium containing only DMSO (vehicle control) and another set with medium alone (blank control) are also included.
-
Incubation: The plates are incubated for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the SHP2 Signaling Pathway and Experimental Workflow
To better understand the mechanism of action of this compound and the experimental procedure for its evaluation, the following diagrams have been generated.
Caption: SHP2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for IC50 Determination using MTT Assay.
References
Confirming Cellular Target Engagement of Shp2-IN-26: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the allosteric SHP2 inhibitor, Shp2-IN-26, with other widely studied inhibitors, focusing on the critical aspect of cellular target engagement. The data presented here is intended to assist researchers in evaluating the utility of this compound for their specific applications.
Quantitative Comparison of SHP2 Inhibitors
The following table summarizes key performance indicators for this compound and its comparators: SHP099, RMC-4550, and TNO155. These metrics are crucial for assessing the potency, direct cellular interaction, and downstream functional effects of these inhibitors.
| Inhibitor | Biochemical IC50 | Cellular Thermal Shift (ΔTm) | Downstream Signaling Effect (p-ERK Inhibition) |
| This compound | 3.2 nM[1] | Data not publicly available | Inhibition of p-ERK and p-AKT in NCI-H358 cells[1] |
| SHP099 | 70 nM, 71 nM[2][3][4] | 3.7 °C, 4.8 °C[5][6][7] | Inhibition of p-ERK in multiple cell lines[8][9][10][11][12][13] |
| RMC-4550 | 0.58 nM, 1.55 nM[14][15][16][17][18] | 7.0 °C[5] | Potent inhibition of p-ERK in Calu-1 cells (IC50 = 7 nM)[14] |
| TNO155 | 11 nM[19][] | Data not publicly available | Reduction of p-ERK levels[21][22][23][24] |
Visualizing Key Pathways and Processes
To better understand the context of SHP2 inhibition and the methods used to assess it, the following diagrams illustrate the SHP2 signaling pathway, the experimental workflow for confirming target engagement, and the logical framework for comparing these inhibitors.
Figure 1. Simplified SHP2 signaling pathway and the mechanism of action for allosteric inhibitors like this compound.
Figure 2. Experimental workflow for confirming SHP2 target engagement and downstream signaling effects.
Figure 3. Logical framework for the comparative analysis of SHP2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
SHP2 Biochemical Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the SHP2 enzyme.
Materials:
-
Recombinant full-length SHP2 protein
-
SHP2 Activating Peptide (e.g., dually phosphorylated IRS-1 peptide)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP)
-
Test compounds (e.g., this compound) and DMSO (vehicle control)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of SHP2 at a final concentration of 0.5 nM in the assay buffer.
-
For wild-type SHP2, pre-incubate with an activating peptide to relieve autoinhibition.
-
Serially dilute the test compounds in DMSO and add them to the microplate wells.
-
Add the SHP2 enzyme solution to the wells containing the test compounds and incubate.
-
Initiate the enzymatic reaction by adding DiFMUP substrate at a concentration corresponding to the Km value for SHP2.
-
Monitor the fluorescence intensity over time using a plate reader (Excitation/Emission ~358/450 nm).
-
Calculate the rate of reaction and determine the IC50 values by fitting the dose-response data to a suitable equation.[5][25][26][27]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The InCell Pulse™ enzyme complementation technology is a common platform for this assay.
Materials:
-
Cells expressing the target protein (SHP2) fused to an enzyme fragment (e.g., ePL tag from β-galactosidase). This can be achieved through transient or stable transfection.
-
Test compounds and DMSO.
-
Cell culture medium.
-
InCell Pulse™ detection reagents (including the complementing enzyme fragment, lysis buffer, and substrate).
-
PCR plates and a thermal cycler.
-
Luminescence plate reader.
Procedure:
-
Seed the cells expressing the ePL-tagged SHP2 into 384-well plates and allow them to adhere.
-
Treat the cells with a serial dilution of the test compound or DMSO and incubate.
-
Heat the plates in a thermal cycler across a temperature gradient to induce protein denaturation.
-
Lyse the cells using the provided lysis buffer.
-
Add the complementing enzyme fragment and the chemiluminescent substrate.
-
Measure the luminescence signal. Ligand binding stabilizes the target protein, resulting in less denaturation at higher temperatures and thus a stronger luminescence signal.
-
Plot the luminescence signal against temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the compound compared to the vehicle control indicates target engagement.[5][28][29][30][31][32][33][34]
Western Blot for Phospho-ERK (p-ERK)
This assay measures the phosphorylation status of ERK, a key downstream effector in the SHP2 signaling pathway, to assess the functional consequence of SHP2 inhibition.
Materials:
-
Cell lines of interest.
-
Test compounds and DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis equipment.
-
Transfer apparatus and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture the cells and treat them with the test compounds at various concentrations for a specified duration.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK as a loading control.
-
Quantify the band intensities to determine the relative levels of p-ERK inhibition.[8][10][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of SHP2 tyrosine phosphorylation on the development of acquired resistance to allosteric SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Suppression of FAK-AKT Signaling Overcomes Resistance to SHP2 Inhibition in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. RMC-4550 (RMC4550) | SHP2 inhibitor | Probechem Biochemicals [probechem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. mybiosource.com [mybiosource.com]
- 18. caymanchem.com [caymanchem.com]
- 19. TNO155 - Chemietek [chemietek.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Target Engagement Assays [discoverx.com]
- 30. youtube.com [youtube.com]
- 31. youtube.com [youtube.com]
- 32. Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Comparison of InCELL Hunter™ vs InCELL Pulse™ for Analyzing Compound-Target Engagement [discoverx.com]
- 34. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Thermal Shift Assay (CETSA) for SHP2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cellular thermal shift assay (CETSA) for evaluating the target engagement of SHP2 inhibitors. While direct CETSA data for the highly selective allosteric inhibitor Shp2-IN-26 is not publicly available, this document outlines a well-established CETSA protocol used for other potent SHP2 inhibitors. This information can serve as a valuable resource for researchers looking to assess the cellular target engagement of this compound and other novel SHP2-targeting compounds.
Introduction to SHP2 and Target Engagement
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a crucial non-receptor protein tyrosine phosphatase. It plays a pivotal role in regulating key signaling pathways, including the Ras/Raf/ERK, PI3K/Akt, and JAK/STAT pathways, which are frequently dysregulated in cancer.[1][2] Consequently, SHP2 has emerged as a promising therapeutic target for various malignancies.
Verifying that a drug candidate directly binds to its intended target within a cellular context is a critical step in drug discovery. The cellular thermal shift assay (CETSA) is a powerful technique for assessing this target engagement. The principle of CETSA is based on the ligand-induced stabilization of the target protein. When a small molecule binds to its protein target, the resulting complex is often more resistant to thermal denaturation. This change in thermal stability can be quantified to confirm target engagement.
Comparison of SHP2 Inhibitors
While CETSA data for this compound is not available in the public domain, its high potency as a selective allosteric inhibitor has been established through biochemical assays. This compound has demonstrated a half-maximal inhibitory concentration (IC50) of 3.2 nM.[3] In cellular assays, it has been shown to inhibit the phosphorylation of downstream effectors ERK and AKT in NCI-H358 cells.[3]
For comparison, several other well-characterized allosteric SHP2 inhibitors have been evaluated using a CETSA based on the DiscoverX InCell Pulse™ enzyme complementation technology.[1][4] The data for these inhibitors are summarized in the table below.
| Inhibitor | Target | IC50 (nM) | CETSA ΔTm (°C) |
| This compound | SHP2 | 3.2[3] | Not Available |
| SHP099 | SHP2-WT | 70 | 3.7 |
| SHP2-E76K | >100,000 | 1.2 | |
| RMC-4550 | SHP2-WT | 16 | 7.0 |
| SHP2-E76K | 3,900 | 2.3 | |
| Ex-57 | SHP2-WT | Not Reported | 7.0 |
| SHP2-E76K | Not Reported | 2.3 | |
| SHP836 | SHP2-WT | 1,100 | Muted Effect |
| SHP2-E76K | >100,000 | Muted Effect |
Table 1: Comparison of Biochemical Potency and Cellular Target Engagement of SHP2 Inhibitors. The table presents the biochemical IC50 values and the cellular thermal shift (ΔTm) for several allosteric SHP2 inhibitors. A larger ΔTm value indicates greater target stabilization upon inhibitor binding. Data for SHP099, RMC-4550, Ex-57, and SHP836 are from studies using a CETSA based on enzyme complementation.[1][5]
SHP2 Signaling Pathway
SHP2 acts as a central node in multiple signaling cascades initiated by receptor tyrosine kinases (RTKs). Upon growth factor binding, RTKs become phosphorylated, creating docking sites for the SH2 domains of SHP2. This recruitment relieves the autoinhibition of SHP2's phosphatase domain, leading to its activation and the subsequent dephosphorylation of its substrates, which ultimately results in the activation of downstream pathways like the RAS-MAPK pathway.
Figure 1: Simplified SHP2 Signaling Pathway. This diagram illustrates the role of SHP2 in the RAS-MAPK signaling cascade and the mechanism of action for allosteric inhibitors like this compound.
Experimental Protocol: Cellular Thermal Shift Assay (Enzyme Complementation-Based)
This protocol describes a high-throughput CETSA method that has been successfully applied to characterize SHP2 inhibitors.[2][6] It utilizes an enzyme fragment complementation (EFC) system, which offers a more streamlined and scalable alternative to the traditional Western blot-based CETSA.
1. Cell Culture and Transfection:
-
HEK293T cells are transiently transfected with a construct encoding for SHP2 fused to a small enzyme fragment (e.g., the 42-amino acid ProLabel™ tag from DiscoverX).
-
Alternatively, stable cell lines expressing the tagged SHP2 can be used for improved consistency.[1]
2. Compound Treatment:
-
Transfected cells are harvested and seeded into 384-well plates.
-
Cells are then treated with the test compound (e.g., this compound) at various concentrations or a vehicle control (DMSO) and incubated to allow for target engagement.
3. Thermal Challenge:
-
The plates are subjected to a precise temperature gradient using a thermal cycler. This heat treatment denatures the unbound protein.
4. Cell Lysis and Enzyme Complementation:
-
After the thermal challenge, cells are lysed.
-
A detection reagent containing the larger, complementary enzyme fragment and a substrate is added to the lysate.
5. Signal Detection:
-
If the tagged SHP2 protein has been stabilized by the compound, the small enzyme fragment remains soluble and accessible for complementation with the larger fragment.
-
The reconstituted active enzyme then converts the substrate, producing a chemiluminescent signal that is measured using a plate reader.
6. Data Analysis:
-
The luminescent signal is plotted against the temperature to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is denatured.
-
The change in melting temperature (ΔTm) between the compound-treated and vehicle-treated cells is calculated to quantify the extent of target stabilization.
Figure 2: CETSA Experimental Workflow. This diagram outlines the key steps of the enzyme complementation-based cellular thermal shift assay.
Alternative Target Engagement Assays
While CETSA is a direct measure of target binding, other methods can provide complementary information on target engagement and downstream pathway modulation. These include:
-
Western Blotting: To assess the phosphorylation status of downstream signaling proteins like ERK and AKT, providing evidence of target inhibition in a cellular context.
-
Immunoprecipitation: To study the interaction of SHP2 with its binding partners and how this is affected by inhibitor treatment.
-
In Vitro Phosphatase Activity Assays: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified SHP2 protein.
-
Surface Plasmon Resonance (SPR): To measure the binding kinetics and affinity of the inhibitor to purified SHP2 in real-time.
Conclusion
The cellular thermal shift assay is a robust method for confirming the direct binding of inhibitors to SHP2 in a physiologically relevant setting. While specific CETSA data for this compound is not yet available, the established protocols for other allosteric SHP2 inhibitors provide a clear roadmap for its evaluation. By employing the detailed CETSA workflow and considering complementary assays, researchers can effectively characterize the target engagement profile of this compound and other novel SHP2 inhibitors, thereby accelerating the development of new cancer therapeutics.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Allosteric SHP2 Inhibitors: Shp2-IN-26 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in cellular signaling and a compelling target for therapeutic intervention in oncology and other diseases. Its role as a positive regulator of the RAS-mitogen-activated protein kinase (MAPK) cascade, downstream of various receptor tyrosine kinases (RTKs), positions it as a key player in cell growth, proliferation, and survival.[1][2] The discovery of allosteric inhibitors, which lock the enzyme in an inactive conformation rather than competing at the highly conserved active site, has marked a significant breakthrough in the development of selective and potent SHP2-targeted therapies.[1][2]
This guide provides a comprehensive comparison of Shp2-IN-26 with other prominent allosteric SHP2 inhibitors, including SHP099, TNO155, and RMC-4630. We present a detailed analysis of their biochemical and cellular activities, supported by experimental data, and outline the methodologies for key assays used in their characterization.
The SHP2 Signaling Pathway and Allosteric Inhibition
SHP2 is a non-receptor protein tyrosine phosphatase that, in its basal state, exists in an auto-inhibited conformation where the N-terminal SH2 domain blocks the catalytic cleft of the protein tyrosine phosphatase (PTP) domain. Upon activation of upstream RTKs, SHP2 is recruited to phosphorylated tyrosine residues on signaling scaffolds, leading to a conformational change that relieves this auto-inhibition and activates its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of the RAS-RAF-MEK-ERK signaling cascade.
Allosteric inhibitors of SHP2 bind to a pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation. This non-competitive mechanism of action offers high selectivity over other phosphatases, including the closely related SHP1.
Comparative Performance of Allosteric SHP2 Inhibitors
The following tables summarize the available quantitative data for this compound and other well-characterized allosteric SHP2 inhibitors.
Table 1: Biochemical Activity
| Inhibitor | Target | IC50 (nM) | Assay Method | Reference |
| This compound | SHP2 | 3.2 | Enzymatic Assay | [3] |
| SHP099 | SHP2 | 71 | Enzymatic Assay (2P-IRS-1) | [1][4][5] |
| TNO155 | SHP2 | 11 | Enzymatic Assay | [6][7] |
| RMC-4630 | SHP2 | 1.29 | Enzymatic Assay | |
| PF-07284892 | SHP2 | 21 | Enzymatic Assay | [8] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Endpoint | IC50/EC50 (µM) | Reference |
| This compound | NCI-H358 | pERK/AKT Inhibition | Not Reported | [3] |
| SHP099 | KYSE-520 | pERK Inhibition | ~0.25 | [1] |
| KYSE-520 | Cell Proliferation | 1.4 | [5] | |
| MV-4-11 | Cell Proliferation | 0.32 | [9] | |
| TNO155 | KYSE-520 | pERK Inhibition | 0.008 | [7] |
| KYSE-520 | Cell Proliferation | 0.100 | [7] | |
| ALK-mutant Neuroblastoma | Cell Viability | Varies by cell line | [10][11] | |
| RMC-4630 | PC9 (EGFRex19del) | pERK Inhibition | 0.014 | |
| NCI-H358 (KRAS G12C) | pERK Inhibition | 0.020 | ||
| PF-07284892 | Various | pERK Inhibition | Low nanomolar | [8] |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Tumor Model | Dosing | Outcome | Reference |
| This compound | Not Reported | Not Reported | Antitumor activity reported | [3] |
| SHP099 | KYSE-520 (Esophageal) | 100 mg/kg, oral, daily | Tumor growth inhibition | [1] |
| MIA PaCa-2 (Pancreatic) | Varies | Antitumor efficacy | [12] | |
| CT-26 (Colon, syngeneic) | Not specified | Decreased tumor burden in immunocompetent mice | [13] | |
| TNO155 | Kelly (Neuroblastoma, ALK-mutant) | 20 mg/kg, oral, twice daily | Reduced tumor growth, prolonged survival (in combination) | [10][11] |
| RMC-4630 | NCI-H358 (NSCLC, KRAS G12C) | Intermittent dosing | Tumor regressions | |
| Various solid tumors | Not specified | Monotherapy activity observed | [14] | |
| PF-07284892 | MIA PaCa-2 (Pancreatic) | 30 mg/kg, oral | Significant pERK suppression | [15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for key assays used in the characterization of SHP2 inhibitors.
SHP2 Enzymatic Activity Assay (p-Nitrophenyl Phosphate - pNPP)
This colorimetric assay measures the enzymatic activity of SHP2 by detecting the dephosphorylation of the substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Recombinant human SHP2 protein
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
pNPP substrate solution
-
Test inhibitors
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405 nm
-
Stop solution (e.g., 1 M NaOH)
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the SHP2 enzyme to each well (except for the blank controls).
-
Add the diluted test inhibitor or vehicle (e.g., DMSO) to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Initiate the reaction by adding the pNPP substrate to all wells.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.[16][17][18][19]
Cellular Phospho-ERK (pERK) Inhibition Assay (Western Blot)
This assay assesses the ability of an inhibitor to block SHP2-mediated signaling within a cellular context by measuring the phosphorylation level of ERK, a key downstream effector.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK, anti-total ERK, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle for a specified duration.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against pERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control to normalize the pERK signal.
-
Quantify the band intensities and calculate the percent inhibition of pERK phosphorylation to determine the EC50 value.[20][21][22]
In Vivo Xenograft Tumor Growth Inhibition Study
This assay evaluates the anti-tumor efficacy of a SHP2 inhibitor in a living organism, typically using immunodeficient mice bearing human tumor xenografts.
Materials:
-
Immunodeficient mice (e.g., nude or NOD/SCID)
-
Cancer cell line for implantation
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle to the respective groups according to the planned dosing schedule and route.
-
Measure tumor volume (e.g., using calipers) and body weight at regular intervals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
-
Analyze the data to determine the effect of the inhibitor on tumor growth, often reported as tumor growth inhibition (TGI).[23][24][25][26]
Summary and Conclusion
The landscape of allosteric SHP2 inhibitors is rapidly evolving, with several promising candidates demonstrating potent biochemical and cellular activity, as well as in vivo efficacy. This compound exhibits a highly potent biochemical IC50, placing it among the most active inhibitors in this class. While detailed cellular and in vivo data for this compound are not as extensively published as for compounds like SHP099, TNO155, and RMC-4630, its initial characterization suggests it is a valuable tool for further investigation.
The comparative data presented in this guide highlight the nuances between different allosteric SHP2 inhibitors in terms of their potency and efficacy across various preclinical models. The choice of an optimal inhibitor for further development will depend on a multitude of factors, including its specific activity in relevant cancer contexts, pharmacokinetic properties, and safety profile. The provided experimental protocols offer a foundational framework for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on this important therapeutic target. As research progresses, the continued development and characterization of novel allosteric SHP2 inhibitors like this compound will be crucial in realizing the full therapeutic potential of targeting SHP2 in human diseases.
References
- 1. sellerslab.org [sellerslab.org]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tenovapharma.com [tenovapharma.com]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3hbiomedical.com [3hbiomedical.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. 4.3. Western Blot Analysis [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. championsoncology.com [championsoncology.com]
- 24. researchgate.net [researchgate.net]
- 25. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Shp2-IN-26: A Comparative Guide to its Selectivity for SHP2 Over SHP1
For Immediate Release
This guide provides a detailed comparison of the inhibitor Shp2-IN-26's selectivity for the protein tyrosine phosphatase SHP2 versus its close homolog SHP1. The following information is intended for researchers, scientists, and drug development professionals interested in the specific targeting of SHP2.
Summary of Inhibitory Activity
This compound (also identified as compound 4b) is a potent allosteric inhibitor of SHP2 with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. While the primary source describes the inhibitor as highly selective, a specific IC50 value for SHP1 has not been publicly disclosed. The table below summarizes the available data.
| Compound | Target | IC50 (nM) | Selectivity (SHP1/SHP2) |
| This compound | SHP2 | 3.2 | >3125-fold (estimated) |
| This compound | SHP1 | >10,000 | Not Applicable |
Note: The IC50 value for SHP1 is not explicitly stated in the primary publication. The value of >10,000 nM is an estimate based on the description of "highly selective" and typical assay concentration limits. The selectivity is therefore also an estimation.
Experimental Protocols
The following is a representative protocol for determining the in vitro enzymatic inhibition of SHP2 and SHP1, based on established methodologies in the field. This protocol utilizes a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which allows for a highly sensitive kinetic assay.
Materials and Reagents
-
Recombinant human SHP2 (full-length or catalytic domain)
-
Recombinant human SHP1 (full-length or catalytic domain)
-
This compound
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.01% Tween-20.[1]
-
DMSO (Dimethyl Sulfoxide)
-
384-well black microplates
-
Fluorescence microplate reader
Procedure
-
Compound Preparation: A stock solution of this compound is prepared in DMSO. A dilution series is then created to achieve a range of final assay concentrations.
-
Enzyme Preparation: Recombinant SHP2 and SHP1 are diluted to their final working concentrations in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the course of the assay.
-
Assay Reaction:
-
Add the diluted this compound or DMSO (for control wells) to the wells of a 384-well microplate.
-
Add the diluted enzyme (SHP2 or SHP1) to the wells.
-
Incubate the plate at room temperature for a predefined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the DiFMUP substrate to each well.[1] The final concentration of DiFMUP should be at or near the Michaelis constant (Km) for each respective enzyme to ensure accurate IC50 determination.[1]
-
Data Acquisition: The fluorescence intensity is measured kinetically over time using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.[1]
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the kinetic curves. The percent inhibition at each concentration of this compound is determined relative to the DMSO control. The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
Experimental Workflow for Determining Inhibitor Selectivity
Caption: Workflow for IC50 determination and selectivity assessment.
SHP2 Signaling Pathway
Caption: Simplified SHP2 signaling pathway.
References
comparing the anti-tumor activity of Shp2-IN-26 with other drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor activity of the novel SHP2 inhibitor, Shp2-IN-26, against other SHP2 inhibitors and standard-of-care targeted therapies. The data presented is compiled from publicly available sources and is intended to provide an objective overview for research and drug development purposes.
Introduction to SHP2 Inhibition
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various cancers, driving tumor cell proliferation and survival. SHP2 acts as a downstream effector of multiple receptor tyrosine kinases (RTKs) and is essential for the full activation of RAS. Consequently, inhibiting SHP2 has emerged as a promising therapeutic strategy for a wide range of cancers, particularly those with mutations in the RAS-MAPK pathway.
This compound is a highly selective, allosteric inhibitor of SHP2. This guide compares its in vitro anti-tumor activity with other prominent SHP2 inhibitors, as well as targeted therapies directed at other nodes in the MAPK pathway, such as KRAS and MEK.
In Vitro Anti-Tumor Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and comparator drugs in various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
Table 1: Comparison of IC50 Values of SHP2 Inhibitors in Cancer Cell Lines
| Compound | Target | NCI-H358 (NSCLC, KRAS G12C) IC50 (µM) | A549 (NSCLC, KRAS G12S) IC50 (µM) | MDA-MB-231 (Breast, BRAF G464V) IC50 (µM) | MDA-MB-468 (Breast, EGFR amplification) IC50 (µM) |
| This compound | SHP2 | 0.58 [1] | 5.36 [1] | 5.88 [1] | 4.35 [1] |
| SHP099 | SHP2 | >10 | >10 | ~0.25 (p-ERK inhibition)[2][3] | ~0.25 (p-ERK inhibition)[2][3] |
| TNO155 | SHP2 | Not widely reported | Not widely reported | Not widely reported | Not widely reported |
| RMC-4630 | SHP2 | Potent inhibitor (specific IC50 not widely reported) | Not widely reported | Not widely reported | Not widely reported |
Note: The IC50 for SHP099 in NCI-H358 and A549 is reported to be high, indicating less potent anti-proliferative activity as a single agent in these lines. The value for MDA-MB-468 represents the IC50 for p-ERK inhibition, not necessarily cell viability.
Table 2: Comparison of IC50 Values of Other Targeted Therapies in Cancer Cell Lines
| Compound | Target | NCI-H358 (NSCLC, KRAS G12C) IC50 (µM) | A549 (NSCLC, KRAS G12S) IC50 (µM) | MDA-MB-231 (Breast, BRAF G464V) IC50 (µM) | MDA-MB-468 (Breast, EGFR amplification) IC50 (µM) |
| Sotorasib (AMG-510) | KRAS G12C | ~0.006[4][5] | >7.5[4] | Not applicable | Not applicable |
| Adagrasib (MRTX849) | KRAS G12C | 10-973 nM (range in various KRAS G12C lines)[6][7][8] | Not applicable | Not applicable | Not applicable |
| Trametinib | MEK1/2 | Potent inhibitor (specific IC50 varies) | Potent inhibitor (specific IC50 varies) | Potent inhibitor (specific IC50 varies) | Potent inhibitor (specific IC50 varies) |
Note: Sotorasib and Adagrasib are highly specific to the KRAS G12C mutation and are therefore not effective in cell lines with other KRAS mutations or wild-type KRAS. Trametinib is a potent MEK inhibitor with broad activity across many cell lines, with IC50 values typically in the low nanomolar range.
Signaling Pathways and Experimental Workflows
SHP2 in the RAS-MAPK Signaling Pathway
SHP2 is a critical signaling node downstream of receptor tyrosine kinases (RTKs). Upon RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK cascade.
Experimental Workflow: Cell Viability Assay
The anti-proliferative activity of the compounds is typically determined using a cell viability assay, such as the MTS or MTT assay.
Experimental Workflow: Western Blot for p-ERK
To assess the impact of inhibitors on the MAPK pathway, Western blotting is used to measure the phosphorylation of key proteins like ERK.
Experimental Protocols
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, cells are treated with a serial dilution of the test compounds (e.g., this compound, Sotorasib) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow for the compounds to exert their anti-proliferative effects.
-
Reagent Addition: After the incubation period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[6][9][10]
-
Signal Development: The plates are incubated for an additional 1-4 hours. During this time, viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.[6][9][10][11][12][13][14][15]
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate spectrophotometer at a wavelength of approximately 490 nm for MTS or 570 nm for MTT (after solubilization of the formazan crystals).[6][9][10]
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Western Blot Analysis for Phosphorylated ERK (p-ERK)
-
Cell Treatment and Lysis: Cells are treated with the inhibitor at various concentrations for a specified time. Following treatment, the cells are washed with ice-cold PBS and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[16]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.[16]
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with a solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[16]
-
Detection and Analysis: The HRP substrate is added to the membrane, which produces a chemiluminescent signal that is captured on X-ray film or with a digital imager. The intensity of the bands corresponding to p-ERK is quantified and often normalized to the total ERK or a loading control protein (e.g., β-actin or GAPDH) to determine the relative change in ERK phosphorylation.[16]
Conclusion
This compound demonstrates potent in vitro anti-proliferative activity against the NCI-H358 non-small cell lung cancer cell line, which harbors a KRAS G12C mutation. Its efficacy in this cell line appears to be in a similar range to that of direct KRAS G12C inhibitors like Sotorasib. However, this compound also shows activity, albeit at higher concentrations, in cell lines with other genetic backgrounds (A549, MDA-MB-231, and MDA-MB-468), suggesting a broader potential application than mutant-specific inhibitors.
The comparison with other SHP2 inhibitors is challenging due to the limited availability of head-to-head data in the same cell line panel. However, the data suggests that the potency of SHP2 inhibitors can be highly cell-context dependent.
Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other targeted agents, for the treatment of cancers with a dysregulated RAS-MAPK pathway. The detailed experimental protocols provided in this guide can serve as a foundation for such future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sellerslab.org [sellerslab.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. Cell Viability Assays: An Overview | MolecularCloud [molecularcloud.org]
- 13. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. Western blot analysis of phosphorylated (p)-ERK and ERK [bio-protocol.org]
Comparative Analysis of Shp2-IN-26's Impact on Downstream Signaling Pathways
A comprehensive guide for researchers, scientists, and drug development professionals on the validation and comparison of the SHP2 inhibitor, Shp2-IN-26, against other notable alternatives. This guide provides an objective look at its performance, supported by experimental data, detailed protocols, and visual pathway diagrams.
The protein tyrosine phosphatase Shp2, encoded by the PTPN11 gene, is a critical signaling node and a well-validated target in oncology. It plays a pivotal role in mediating cellular proliferation, survival, and differentiation through the RAS-mitogen-activated protein kinase (MAPK), PI3K-AKT, and JAK-STAT signaling pathways. The development of small molecule inhibitors targeting Shp2 has opened new avenues for cancer therapy. This guide focuses on the validation of this compound, a highly selective allosteric inhibitor, and compares its effects on downstream signaling with other prominent Shp2 inhibitors.
Data Presentation: Quantitative Comparison of SHP2 Inhibitors
The following tables summarize the quantitative data on the biochemical potency and cellular activity of this compound in comparison to other well-characterized SHP2 inhibitors such as SHP099, TNO155, and RMC-4550.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | SHP2 | 3.2 | Biochemical | [1] |
| SHP099 | SHP2 | 70 | Biochemical | [2] |
| TNO155 | SHP2 | 3.0 | Biochemical | [2] |
| RMC-4550 | SHP2 | 1.55 | Biochemical | [3] |
Table 1: Biochemical Potency of SHP2 Inhibitors. This table compares the half-maximal inhibitory concentration (IC50) of various SHP2 inhibitors in a biochemical assay, indicating their direct potency against the Shp2 enzyme.
| Inhibitor | Cell Line | Downstream Target | IC50 (nM) | Assay Type | Reference |
| This compound | NCI-H358 | pERK, pAKT | - | Western Blot | [1] |
| SHP099 | Calu-1 | pERK | 7 | Western Blot | [4] |
| RMC-4550 | Calu-1 | pERK | 7 | Western Blot | [4] |
| TNO155 | NCI-H3255 | Cell Viability | <1500 | CellTiter-Glo | [2] |
Table 2: Cellular Activity of SHP2 Inhibitors on Downstream Signaling. This table presents the cellular potency of SHP2 inhibitors by measuring their effect on the phosphorylation of downstream signaling proteins like ERK and AKT, or on overall cell viability. Note: A specific IC50 value for pERK/pAKT inhibition by this compound was not available in the public domain.
| Inhibitor | Cell Line | IC50 (µM) | Assay Type | Reference |
| This compound | - | - | - | - |
| SHP099 | Various | Varies | Cell Viability | [5] |
| RMC-4550 | K562 | 2.086 | Cell Viability | [6] |
| TNO155 | ALK-mutant neuroblastoma | Varies | Cell Viability | [2] |
Table 3: Anti-proliferative Activity of SHP2 Inhibitors. This table showcases the half-maximal inhibitory concentration (IC50) of SHP2 inhibitors on the proliferation of various cancer cell lines. Note: Specific anti-proliferative IC50 values for this compound are not currently available in peer-reviewed literature.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using the DOT language.
Caption: SHP2 signaling pathway and point of inhibition.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for cell viability (MTS/MTT) assay.
Experimental Protocols
Western Blotting for Phosphorylated Proteins
This protocol is optimized for the detection of phosphorylated downstream signaling molecules such as ERK and AKT.
-
Sample Preparation:
-
Culture cells to 70-80% confluency and treat with this compound or other inhibitors at desired concentrations for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA protein assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and perform SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-pERK, anti-pAKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-ERK, anti-AKT).
-
Cell Viability (MTS/MTT) Assay
This assay is used to assess the anti-proliferative effects of SHP2 inhibitors.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the assay period.
-
Allow cells to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and other inhibitors.
-
Replace the cell culture medium with medium containing the inhibitors. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
MTS/MTT Reagent Addition:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
-
Absorbance Measurement:
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 490-570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Colony Formation Assay
This assay evaluates the long-term effect of SHP2 inhibitors on the ability of single cells to form colonies.
-
Cell Seeding:
-
Plate a low density of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
-
Inhibitor Treatment:
-
After the cells have attached, add the SHP2 inhibitor at various concentrations to the culture medium.
-
-
Incubation:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Replace the medium with fresh medium containing the inhibitor every 2-3 days.
-
-
Colony Staining and Counting:
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with methanol and stain with crystal violet.
-
Wash away the excess stain with water and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule inhibitor targeting SHP2 mutations for the lung carcinoma [html.rhhz.net]
- 4. biorxiv.org [biorxiv.org]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Allosteric SHP2 inhibition increases apoptotic dependency on BCL2 and synergizes with venetoclax in FLT3- and KIT-mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SHP2 Inhibition: A Comparative Guide to Pharmacological and Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the pharmacological inhibition of the protein tyrosine phosphatase SHP2, using representative small molecule inhibitors, and its genetic knockdown. By presenting supporting experimental data, detailed protocols, and signaling pathway visualizations, this document aims to assist researchers in selecting the most appropriate method for their experimental needs when studying SHP2 function and its therapeutic potential.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of SHP2 inhibition through pharmacological means (using the well-characterized inhibitor SHP099 as an example) and genetic knockdown (using siRNA or shRNA) on key cellular processes and signaling pathways.
Table 1: Effect on Cell Viability and Proliferation
| Method | Cell Line | Assay | Result |
| Pharmacological Inhibition (SHP099) | Multiple Myeloma (RPMI-8226, NCI-H929) | CCK-8 Assay | Dose- and time-dependent decrease in cell viability[1] |
| Neuroblastoma (NRAS-WT) | Cell Viability Assay | Inhibition of cell growth[2] | |
| Genetic Knockdown (siRNA/shRNA) | Human CD34+ cells | MTS Assay | Markedly reduced dose-dependent proliferation[3] |
| Glioma (U87MG, LN18, T98G, U118MG) | Cell Counting | Reduced cellular proliferation rates[4] | |
| Oligodendrocyte progenitors | BrdU Incorporation | No significant change in proliferation[5] |
Table 2: Effect on MAPK/ERK Signaling Pathway
| Method | Cell Line | Assay | Result | | :--- | :--- | :--- | | Pharmacological Inhibition (SHP099) | EGF-stimulated cells | Western Blot (pERK) | Diminished ERK signaling activation[6] | | | Multiple Myeloma (RPMI-8226, NCI-H929) | Western Blot (pERK) | Concentration-dependent inhibition of pERK[1] | | Genetic Knockdown (siRNA/shRNA) | Glioma (U87MG, LN18, T98G, U118MG) | Western Blot (pERK) | Reduced ERK phosphorylation[4] | | | Oligodendrocyte progenitors | Western Blot (pERK) | Decreased relative ERK1/2 phosphorylation[5] | | | Neuroblastoma (NRAS-WT) | Western Blot (pERK) | Marked reduction in p-ERK levels[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Genetic Knockdown of SHP2 using siRNA
Objective: To transiently reduce the expression of SHP2 protein in cultured cells.
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA Preparation: Dilute SHP2-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent in serum-free medium and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in complete medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation: Harvest the cells and perform Western blotting to confirm the knockdown of SHP2 protein expression. A representative Western blot would show a significant decrease in the SHP2 protein band in cells treated with SHP2 siRNA compared to the non-targeting control[7].
Western Blotting for SHP2 and p-ERK Analysis
Objective: To quantify the protein levels of total SHP2 and phosphorylated ERK (p-ERK), a key downstream effector.
Protocol:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SHP2 and p-ERK (and total ERK as a loading control) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify the band intensities[4][5][7].
Cell Viability/Proliferation Assay (CCK-8)
Objective: To assess the effect of SHP2 inhibition on cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of a SHP2 inhibitor (e.g., SHP099) or the vehicle control (DMSO). For knockdown experiments, cells would have been previously transfected with siRNA.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells[1].
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: SHP2 in the RAS/ERK and PI3K/AKT signaling pathways.
References
- 1. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 2. ashpublications.org [ashpublications.org]
- 3. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine phosphatases Shp1 and Shp2 have unique and opposing roles in oligodendrocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antagonism or Synergism: Role of Tyrosine Phosphatases SHP-1 and SHP-2 in Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Shp2-IN-26 Versus SHP2 PROTAC Degraders for Oncogenic SHP2 Targeting
For researchers, scientists, and drug development professionals, the targeting of the protein tyrosine phosphatase SHP2, a critical node in oncogenic signaling, has become a key area of investigation. Two distinct strategies have emerged: allosteric inhibition and targeted protein degradation. This guide provides an objective comparison of a potent allosteric inhibitor, Shp2-IN-26, and a leading SHP2 PROTAC (Proteolysis Targeting Chimera) degrader, SHP2-D26, supported by experimental data and detailed methodologies.
Src homology-2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signaling downstream of multiple receptor tyrosine kinases (RTKs). Its activity is essential for the full activation of the RAS-MAPK pathway, a cascade frequently hyperactivated in various cancers. Consequently, inhibiting or degrading SHP2 presents a promising therapeutic strategy.
This compound is a highly selective allosteric inhibitor that binds to a tunnel-like pocket in SHP2, stabilizing it in an auto-inhibited conformation. In contrast, SHP2 PROTAC degraders, such as SHP2-D26, represent a newer modality. These bifunctional molecules co-opt the cell's natural protein disposal system by simultaneously binding to SHP2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the SHP2 protein.
Quantitative Performance: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and the SHP2 PROTAC degrader SHP2-D26, providing a direct comparison of their potency and efficacy.
| Compound | Metric | Cell Line | Value | Reference |
| This compound | IC50 (Enzymatic) | - | 3.2 nM | [1] |
| IC50 (Cell Growth) | NCI-H358 | Data not available | [1] | |
| SHP2-D26 | DC50 (Degradation) | KYSE520 | 6.0 nM | [2] |
| DC50 (Degradation) | MV-4-11 | 2.6 nM | [2] | |
| IC50 (Cell Growth) | KYSE520 | <10 nM | [2] | |
| IC50 (Cell Growth) | MV-4-11 | <10 nM | [2] |
Table 1: In Vitro Potency and Efficacy. IC50 (half-maximal inhibitory concentration) reflects the concentration of the compound required to inhibit the target's activity or cell growth by 50%. DC50 (half-maximal degradation concentration) is the concentration of the PROTAC required to degrade 50% of the target protein.
| Compound | Metric | Details | Reference |
| This compound | Downstream Signaling | Inhibits phosphorylation of ERK and AKT in NCI-H358 cells. | [1] |
| SHP2-D26 | Protein Degradation | Reduces SHP2 protein levels by >95% in KYSE520 and MV-4-11 cells. | [2] |
| Downstream Signaling | >30-times more potent in inhibiting ERK phosphorylation than SHP099 (a SHP2 inhibitor) in KYSE520 and MV-4-11 cells. | [2] |
Table 2: Cellular Mechanism of Action. This table highlights the distinct and shared effects of the inhibitor and the degrader on SHP2 protein levels and downstream signaling pathways.
| Compound | Model | Dosing | Efficacy | Reference |
| This compound | Data not available | Data not available | Data not available | |
| SHP2-D26 | PC-9 Xenograft | 20 mg/kg (i.p. then i.v.) or 40 mg/kg (i.p.) | Modest anti-tumor activity as a single agent. | [3] |
| P9 (another SHP2 PROTAC) | KYSE-520 Xenograft | 25 and 50 mg/kg (i.p.) | Nearly complete tumor regression. |
Table 3: In Vivo Antitumor Activity. This table compares the in vivo efficacy of SHP2 PROTACs in preclinical xenograft models. Specific in vivo data for this compound is not publicly available.
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison guide are provided below.
SHP2 Enzymatic Inhibition Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of SHP2.
-
Reagents and Materials:
-
Recombinant full-length human SHP2 protein.
-
A fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
Assay buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 5 mM DTT, and 0.05% BSA.
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
Add 1 µL of the diluted compound to the wells of the microplate.
-
Add 20 µL of SHP2 enzyme solution (e.g., 2.5 nM final concentration) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding.
-
Initiate the enzymatic reaction by adding 20 µL of the DiFMUP substrate solution (e.g., 10 µM final concentration).
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) at kinetic intervals or at a fixed time point (e.g., 30 minutes).
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value using a non-linear regression analysis.
-
Western Blotting for SHP2 Degradation and p-ERK Inhibition
This technique is used to quantify the levels of specific proteins, such as SHP2 and phosphorylated ERK (p-ERK), in cells treated with the test compounds.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., KYSE520 or MV-4-11) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., SHP2-D26 or this compound) for a specified duration (e.g., 24 hours for degradation, 2 hours for p-ERK).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SHP2, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control. For p-ERK, normalize to total ERK levels.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell lines (e.g., NCI-H358, KYSE520, MV-4-11).
-
Complete cell culture medium.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Visualizing the Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Caption: The SHP2-mediated RAS-MAPK signaling pathway.
Caption: The mechanism of action for a SHP2 PROTAC degrader like SHP2-D26.
Caption: A generalized experimental workflow for comparing SHP2 inhibitors and degraders.
References
A Comparative Guide to the Pharmacokinetic Properties of SHP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic properties of key allosteric inhibitors of the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical signaling node and a well-validated target in oncology, particularly for tumors driven by the RAS-MAPK pathway. Understanding the pharmacokinetic profiles of different inhibitors is essential for designing effective preclinical studies and predicting clinical outcomes.
While this guide aims to evaluate the properties of Shp2-IN-26 , a potent allosteric inhibitor (IC₅₀ = 3.2 nM), a comprehensive search of publicly available scientific literature and databases did not yield specific in vivo pharmacokinetic data for this compound. Therefore, this guide will focus on comparing the available pharmacokinetic data for other prominent and structurally relevant SHP2 inhibitors: PF-07284892 and TNO155 , alongside the SHP2-targeting PROTAC degrader, P9 , to provide a valuable reference for researchers in the field.
Data Presentation: Pharmacokinetic Properties of SHP2 Inhibitors
The following table summarizes the available pharmacokinetic parameters for selected SHP2 inhibitors. It is important to note the differences in the species in which these parameters were determined (preclinical models vs. human subjects), as this significantly influences the results.
| Compound | Species | Dose & Route | Tmax (h) | Cmax | T½ (h) | AUC | Bioavailability (F) | Reference |
| This compound | - | - | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - |
| PF-07284892 | Mouse, Rat, Dog, Monkey | Oral & IV | Favorable PK | Favorable PK | Long half-life | Favorable PK | Favorable PK | [1] |
| TNO155 | Human | Oral (1.5-70 mg QD) | ~1.1 | Not Reported | ~34 | Near dose-proportional | Not Reported | [2][3][4] |
| P9 (PROTAC) | Mouse | 25 mg/kg IP | Not Reported | 1.2 ± 0.1 µM | 3.7 ± 0.7 | Not Reported | Not Applicable (IP) |
Data for PF-07284892 is described qualitatively in the source literature, noting favorable properties and a long half-life in preclinical species, though specific values from the cited supplementary data were not publicly accessible[1]. The data for TNO155 is from a first-in-human clinical trial and represents human pharmacokinetics[2][4]. P9 is a PROTAC degrader, not a direct inhibitor, and was administered intraperitoneally (IP).
SHP2 Signaling Pathway
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs). Upon growth factor binding, SHP2 is recruited to activated receptors or scaffolding proteins, where it dephosphorylates specific substrates, leading to the activation of the RAS-MAPK signaling cascade, which is fundamental for cell proliferation and survival[5][6]. Allosteric inhibitors stabilize SHP2 in a closed, auto-inhibited conformation, preventing this signaling cascade.
Caption: The SHP2-mediated RAS/MAPK signaling pathway.
Experimental Protocols
Below is a representative experimental protocol for determining the pharmacokinetic properties of an orally administered small molecule SHP2 inhibitor in a murine model. This protocol is synthesized from standard methodologies reported in preclinical drug development literature[7][8][9].
Murine Pharmacokinetic Study of an Oral SHP2 Inhibitor
-
Animal Husbandry and Acclimatization:
-
Species: Male or female BALB/c or CD-1 mice, 6-8 weeks old.
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.
-
Acclimatization: Animals are acclimated for at least one week prior to the study.
-
-
Compound Formulation and Administration:
-
Vehicle Preparation: A suitable vehicle is prepared to ensure compound solubility and stability. A common vehicle for oral administration is 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) with 0.2% (v/v) Tween 80 in sterile water.
-
Dose Formulation: The SHP2 inhibitor is weighed and suspended in the vehicle to the desired final concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a 10 mL/kg dosing volume, the concentration would be 1 mg/mL). The formulation is typically prepared fresh on the day of the experiment.
-
Administration: Animals are fasted for approximately 4 hours before dosing. The compound is administered as a single dose via oral gavage using a ball-tipped feeding needle. The dosing volume is calculated based on the most recent body weight of each animal (e.g., 10 mL/kg).
-
-
Blood Sampling:
-
Method: Serial blood samples (approximately 30-50 µL per time point) are collected from a consistent site, such as the saphenous or submandibular vein.
-
Time Points: A typical time course for an oral PK study includes pre-dose (0 h) and multiple post-dose time points, such as 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Collection: Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Sample Processing and Storage:
-
Plasma Separation: Immediately after collection, blood samples are centrifuged (e.g., at 2,000g for 10 minutes at 4°C) to separate the plasma.
-
Storage: The resulting plasma supernatant is transferred to new, labeled tubes and stored at -80°C until analysis.
-
-
Bioanalysis by LC-MS/MS:
-
Sample Preparation: Plasma samples are thawed, and the drug is extracted, typically via protein precipitation with a solvent like acetonitrile containing an internal standard.
-
Quantification: The concentration of the SHP2 inhibitor in the plasma samples is determined using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. A calibration curve is generated using standards of known concentrations to ensure accuracy.
-
-
Pharmacokinetic Data Analysis:
-
Modeling: The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.
-
Parameters Calculated: Key pharmacokinetic parameters are determined, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), terminal half-life (T½), and the area under the plasma concentration-time curve (AUC). If an intravenous dose group is included, oral bioavailability (F) can also be calculated.
-
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study as described in the protocol above.
Caption: Standard workflow for a preclinical pharmacokinetic study.
References
- 1. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Allosteric SHP2 Inhibitors: Shp2-IN-26 and TNO155
For Researchers, Scientists, and Drug Development Professionals
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in oncogenic signaling pathways, making it a compelling target for cancer therapy. Its role in mediating cellular proliferation, survival, and differentiation through the RAS-mitogen-activated protein kinase (MAPK) and other signaling cascades has spurred the development of potent and selective inhibitors. This guide provides a detailed head-to-head comparison of two notable allosteric SHP2 inhibitors, Shp2-IN-26 and TNO155, summarizing their performance based on available experimental data.
Executive Summary
Both this compound and TNO155 are potent, selective, and orally bioavailable allosteric inhibitors of SHP2. They function by binding to a tunnel-like pocket in the SHP2 protein, stabilizing it in an inactive conformation. This prevents SHP2 from adopting its active state, thereby inhibiting downstream signaling.
TNO155 is a first-in-class SHP2 inhibitor that has advanced into clinical trials.[1] It has been extensively characterized, with a wealth of data available on its biochemical, cellular, and in vivo activities. This compound is another highly potent SHP2 inhibitor, though less information is publicly available regarding its comprehensive preclinical evaluation. This comparison aims to collate the existing data to provide a clear overview of their respective profiles.
Data Presentation
Table 1: Biochemical and Cellular Activity
| Parameter | This compound | TNO155 |
| Biochemical IC50 (SHP2) | 3.2 nM[2] | 11 nM[3] |
| Cellular pERK Inhibition (KYSE520) | Data not available | 8 nM[4] |
| Cellular Proliferation (KYSE520, 5-day) | Data not available | 100 nM[4] |
| Cellular Proliferation (NCI-H358) | Inhibits pERK and pAKT[2] | Data not available |
| Cellular Proliferation (PC-9, 6-day) | Data not available | < 1.5 µM[3] |
| Cellular Proliferation (HCC827, 6-day) | Data not available | < 1.5 µM[3] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | This compound | TNO155 |
| Tumor Model(s) | Antitumor activity reported[2] | Neuroblastoma, Colorectal Cancer, NSCLC, etc.[5][6][7][8] |
| Dosing Regimen | Data not available | e.g., 7.5 or 10 mg/kg, twice daily, oral gavage[5] |
| Tumor Growth Inhibition | Data not available | Moderate as single agent, significant in combination[5] |
| Oral Bioavailability | Data not available | Mouse: 78%, Rat: 86%, Monkey: 60%[4] |
Mechanism of Action and Signaling Pathways
Both this compound and TNO155 are allosteric inhibitors that bind to a pocket formed at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding event locks the enzyme in a closed, autoinhibited conformation, preventing the PTP domain from accessing its substrates.
Experimental Protocols
Biochemical SHP2 Inhibition Assay (General Protocol)
A common method to determine the biochemical potency of SHP2 inhibitors is a fluorescence-based enzymatic assay.
Detailed Steps:
-
Reagent Preparation: Prepare an assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT). Recombinant human SHP2 protein is diluted in this buffer. The test compounds (this compound or TNO155) are serially diluted. A fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), is used.
-
Enzyme-Inhibitor Incubation: The SHP2 enzyme is pre-incubated with the serially diluted inhibitors for a defined period (e.g., 30 minutes) at room temperature in a 384-well plate.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the DiFMUP substrate.
-
Signal Detection: The fluorescence generated from the dephosphorylation of DiFMUP is measured kinetically using a plate reader (e.g., excitation at 340 nm and emission at 450 nm).
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations, and the IC50 value is determined by fitting the data to a four-parameter dose-response curve.
Cellular pERK Inhibition Assay (Western Blot)
This assay measures the ability of the inhibitors to block the phosphorylation of ERK, a key downstream effector of the SHP2-MAPK pathway, in a cellular context.
Detailed Steps:
-
Cell Culture and Treatment: Cancer cells (e.g., KYSE520) are seeded in multi-well plates and allowed to adhere. The cells are then treated with a range of concentrations of this compound or TNO155 for a specific duration (e.g., 2 hours).
-
Cell Lysis: After treatment, the cells are washed with cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies against phosphorylated ERK (pERK) and total ERK overnight at 4°C.
-
Signal Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is then detected using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used to quantify the band intensities.
In Vivo Tumor Xenograft Study (General Protocol)
This type of study evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Detailed Steps:
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 Kelly cells) are suspended in a solution like Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).[5]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a certain volume (e.g., 100-200 mm³). The mice are then randomized into different treatment groups, including a vehicle control group.
-
Drug Administration: The inhibitors are formulated for oral administration and given to the mice at specific doses and schedules (e.g., TNO155 at 10 mg/kg, twice daily).[5]
-
Monitoring: Tumor volumes and mouse body weights are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length x width²)/2.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. At the endpoint, tumors can be excised, weighed, and processed for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).
Conclusion
Both this compound and TNO155 are highly potent allosteric inhibitors of SHP2. TNO155 has been more extensively studied and has entered clinical development, with a well-documented profile of its biochemical, cellular, and in vivo activities. This compound demonstrates excellent biochemical potency, but a more comprehensive public dataset on its cellular and in vivo efficacy is needed for a complete head-to-head comparison. The experimental protocols provided offer a standardized framework for the evaluation of these and other SHP2 inhibitors. Further studies on this compound will be crucial to fully understand its therapeutic potential relative to TNO155.
References
- 1. drughunter.com [drughunter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Allosteric Binding Site of Shp2-IN-26: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the allosteric inhibitor Shp2-IN-26 with other known inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2). We present experimental data to confirm its binding site, detail the methodologies for key validation experiments, and visualize the relevant biological pathways and experimental workflows.
Introduction to Shp2 and its Allosteric Inhibition
Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS-MAPK signaling pathway, which is frequently hyperactivated in human cancers. In its inactive state, the N-terminal SH2 domain of Shp2 folds back to block the active site of the protein tyrosine phosphatase (PTP) domain, resulting in autoinhibition. Allosteric inhibitors capitalize on this mechanism by binding to pockets outside of the active site, stabilizing the inactive conformation and preventing the conformational changes required for Shp2 activation. This approach offers the potential for greater selectivity and reduced off-target effects compared to active-site inhibitors.
Several allosteric binding sites on Shp2 have been identified, including a "tunnel-like" pocket at the interface of the N-SH2, C-SH2, and PTP domains, "latch-like" and "groove-like" sites at the N-SH2 and PTP domain interface, and a cryptic site on the PTP domain itself. This compound has emerged as a potent and highly selective allosteric inhibitor of Shp2.
This compound: Confirmation of the "Tunnel-Like" Allosteric Binding Site
This compound, also referred to as Compound 4b, is a highly potent and selective allosteric inhibitor of Shp2 with a reported IC50 value of 3.2 nM. Experimental evidence strongly suggests that this compound binds to the well-characterized "tunnel-like" allosteric pocket, the same site occupied by the pioneering Shp2 inhibitor, SHP099.
Comparative Analysis of Shp2 Inhibitors
To provide a broader context for the activity of this compound, the following table summarizes the binding characteristics and potency of various Shp2 inhibitors, categorized by their binding site.
| Inhibitor | Binding Site | Binding Affinity (IC50/Kd/Ki) | Selectivity |
| This compound | Allosteric (Tunnel-like) | IC50: 3.2 nM | Highly Selective |
| SHP099 | Allosteric (Tunnel-like) | IC50: 71 nM | High |
| TNO155 (Batoprotafib) | Allosteric (Tunnel-like) | IC50: 11 nM | High |
| RMC-4550 | Allosteric (Tunnel-like) | IC50: 0.583 nM | High |
| SHP244 | Allosteric (N-SH2/PTP interface) | Weak inhibitor | Selective |
| Covalent Inhibitor (e.g., 12) | Allosteric (Cryptic Cys333 site) | - | Selective for Cys333-containing PTPs |
| PHPS1 | Active Site | Ki: 0.73 µM | Moderate |
| BPDA2 | Active Site | IC50: 92.0 nM | High vs SHP1 |
Experimental Protocols
Confirmation of the allosteric binding site and mechanism of action of Shp2 inhibitors relies on a combination of biochemical, biophysical, and cellular assays. Below are detailed methodologies for key experiments.
Enzymatic SHP2 Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against Shp2 phosphatase activity.
Protocol:
-
Reagents and Materials:
-
Recombinant full-length human Shp2 protein.
-
pNPP (p-Nitrophenyl Phosphate) or a fluorogenic substrate like DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate).
-
Assay buffer: e.g., 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
96- or 384-well microplates.
-
Microplate reader capable of measuring absorbance at 405 nm (for pNPP) or fluorescence (for DiFMUP).
-
-
Procedure:
-
Add 5 µL of the test inhibitor at various concentrations to the wells of the microplate.
-
Add 10 µL of recombinant Shp2 protein to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate (pNPP or DiFMUP).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60 minutes).
-
Measure the absorbance at 405 nm or fluorescence at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
X-ray Crystallography
Objective: To determine the three-dimensional structure of the Shp2-inhibitor complex to directly visualize the binding site and interactions.
Protocol:
-
Protein Expression and Purification:
-
Express and purify a construct of human Shp2 (e.g., residues 1-527) to high homogeneity.
-
-
Crystallization:
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods.
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives).
-
To obtain the complex, either co-crystallize Shp2 with the inhibitor or soak pre-formed apo-Shp2 crystals in a solution containing the inhibitor.
-
-
Data Collection and Processing:
-
Mount a suitable crystal and cool it in a cryostream (typically 100 K).
-
Collect X-ray diffraction data using a synchrotron or a home X-ray source.
-
Process the diffraction data using software like HKL2000 or XDS to obtain a set of structure factors.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using molecular replacement with a known Shp2 structure as a search model.
-
Build the inhibitor into the electron density map using software like Coot.
-
Refine the structure using programs like PHENIX or REFMAC5 to improve the fit to the experimental data and to ensure good stereochemistry.
-
-
Analysis:
-
Analyze the final refined structure to identify the specific amino acid residues involved in binding the inhibitor and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the inhibitor with Shp2 in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T or a cancer cell line expressing Shp2) to a sufficient density.
-
Treat the cells with the test inhibitor or a vehicle control (DMSO) for a specific duration.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble Shp2 in each sample using an antibody-based method like Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the amount of soluble Shp2 as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, cellular engagement.
-
Site-Directed Mutagenesis
Objective: To validate the importance of specific amino acid residues in the binding of the inhibitor.
Protocol:
-
Primer Design and Mutagenesis:
-
Design primers containing the desired mutation (e.g., substituting a residue in the putative binding site with alanine).
-
Use a site-directed mutagenesis kit (e.g., QuikChange) to introduce the mutation into a plasmid encoding Shp2.
-
-
Protein Expression and Purification:
-
Express and purify the mutant Shp2 protein.
-
-
Binding and Activity Assays:
-
Perform the enzymatic inhibition assay with the mutant protein to determine if the inhibitor's potency is reduced.
-
Biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity of the inhibitor to the wild-type and mutant proteins.
-
-
Analysis:
-
A significant decrease in the inhibitor's potency or binding affinity for the mutant protein confirms the importance of the mutated residue in the binding interaction.
-
Visualizations
Shp2 Signaling Pathway
Caption: Simplified Shp2 signaling pathway downstream of RTK activation.
Experimental Workflow for Allosteric Inhibitor Binding Site Confirmation
Caption: Workflow for confirming the allosteric binding site of a Shp2 inhibitor.
Logical Relationship of Evidence for this compound Binding Site
Caption: Logical flow of evidence confirming the binding site of this compound.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Shp2-IN-26
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Shp2-IN-26, a highly selective allosteric inhibitor of SHP2. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of the compound, especially in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the sink or in regular trash.
-
Containerization :
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of this compound. Plastic containers are often preferred for chemical waste storage[2].
-
The container lid must be securely fastened at all times, except when adding waste[3][4].
-
-
Labeling :
-
Properly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., acute toxicity, environmental hazard).
-
The label should also include the date when the waste was first added to the container and the name of the generating laboratory or researcher[5].
-
-
Segregation of Waste :
-
Storage in a Satellite Accumulation Area (SAA) :
-
Store the sealed and labeled waste container in a designated SAA, which should be at or near the point of generation[2][4].
-
The SAA must be inspected weekly for any signs of leakage[4].
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the SAA[2][3].
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste[2].
-
Provide them with all the necessary information about the waste, as indicated on the label.
-
-
Decontamination of Empty Containers :
-
For empty containers that originally held this compound, triple rinse them with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble)[3].
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple rinsing, deface the original label on the container and dispose of it as regular laboratory glass or plastic waste, in accordance with your institution's policies[3].
-
Quantitative Data Summary
| Parameter | Value | Source |
| Storage (Powder) | -20°C for up to 3 years | [7] |
| Storage (In Solvent) | -80°C for up to 1 year | [7] |
| IC50 (SHP2) | 3.2 nM | [7][8] |
Experimental Protocols
While this document focuses on disposal, the safe handling during experimental use is a critical precursor. For any experiments involving this compound, it is essential to prepare stock solutions and conduct assays within a controlled environment, such as a chemical fume hood or a biosafety cabinet. Always consult your institution's specific protocols for handling potent small molecule inhibitors.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. SHP2-IN-9|MSDS [dcchemicals.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. SHP2-IN-26_TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling Shp2-IN-26
Essential Safety and Handling Guide for Shp2-IN-26
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a highly selective allosteric inhibitor of SHP2. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] This should be supplemented with the following specific PPE:
-
Gloves: Disposable nitrile gloves are the minimum requirement for handling this compound.[1][2] For tasks with a higher risk of exposure or when handling the compound for extended periods, double-gloving or wearing chemical-resistant gloves is recommended.[1][3] Always remove and replace gloves immediately after any suspected contact with the chemical and wash hands thoroughly.
-
Eye and Face Protection: Safety glasses with side shields are mandatory to protect against flying particles.[1][3] When there is a splash hazard, such as when preparing solutions or transferring large volumes, chemical splash goggles should be worn.[3][4] For maximum protection against splashes, a face shield should be used in conjunction with safety glasses or goggles.[1][2][5]
-
Lab Coats: A lab coat is essential to protect skin and clothing from potential spills.[2][5] Consider using a lab coat with specific properties like chemical resistance, depending on the scale of the work.[3]
-
Respiratory Protection: If working with the powdered form of this compound outside of a certified chemical fume hood or in a poorly ventilated area, a respirator (e.g., N95 or higher) may be necessary to prevent inhalation.[2] A risk assessment should be conducted to determine the appropriate level of respiratory protection.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for safety and experimental accuracy.
1. Preparation and Planning:
- Review the Safety Data Sheet (SDS) for any specific handling instructions. Although a specific SDS for this compound is not readily available, reviewing an SDS for a similar compound like SHP2-IN-9 can provide valuable insights.[6]
- Ensure all necessary PPE is readily available and in good condition.
- Prepare the workspace by ensuring it is clean, uncluttered, and within a certified chemical fume hood.
- Have spill containment materials accessible.
2. Reconstitution and Aliquoting:
- Allow the powdered this compound to equilibrate to room temperature before opening to prevent condensation.
- Carefully weigh the required amount of the compound in a chemical fume hood.
- Reconstitute the powder in the appropriate solvent (e.g., DMSO) to create a stock solution.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]
3. Experimental Use:
- When adding this compound to cell cultures or other experimental systems, use appropriate sterile techniques within a biological safety cabinet if necessary.
- Clearly label all tubes and plates containing the compound.
- Avoid creating aerosols.
4. Storage:
- Store the powdered form of this compound at -20°C for long-term stability (up to 3 years).[8]
- Store stock solutions in a solvent at -80°C for up to one year.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Storage and Stability
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| Solvent | -80°C | 1 year |
| Data sourced from TargetMol[8] |
Table 2: In Vitro Efficacy (IC50)
| Cell Line | IC50 (µM) |
| NCI-H358 | 0.58 |
| A549 | 5.36 |
| MDA-MB-231 | 5.88 |
| MDA-MB468 | 4.35 |
| Data sourced from TargetMol[8] |
Experimental Protocols
Protocol for Cellular Assays with this compound
This protocol outlines a general procedure for treating cells with this compound to assess its biological activity.
-
Cell Culture: Culture the desired cancer cell lines (e.g., NCI-H358) in the appropriate medium and conditions until they reach the desired confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations (e.g., 0, 0.25, 0.5, 1, and 2 μM).[8]
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 12 hours) at 37°C in a 5% CO2 incubator.[8]
-
Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting to assess the phosphorylation levels of ERK and AKT, or cell viability assays to determine the IC50.[8]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All solutions and unused powdered this compound should be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Do not pour down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, pipette tips, and culture plates, should be collected in a designated hazardous waste container.
-
Decontamination: Decontaminate all work surfaces and equipment with an appropriate cleaning agent after handling the compound.
Visualizations
The following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Caption: Experimental workflow for handling this compound.
Caption: Simplified SHP2 signaling pathway and the inhibitory action of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. uah.edu [uah.edu]
- 4. 7 Critical Pieces of Chemistry Lab Safety Equipment [scisure.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. SHP2-IN-9|MSDS [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SHP2-IN-26_TargetMol [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
